2-Fluoro-N-methylaniline hydrochloride
Description
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Properties
IUPAC Name |
2-fluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWUPJDGVSNCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675162 | |
| Record name | 2-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-14-6 | |
| Record name | Benzenamine, 2-fluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Fluoro-N-methylaniline Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Version 1.0 | January 2026
Executive Summary
This document provides a comprehensive technical overview of 2-Fluoro-N-methylaniline hydrochloride (CAS No: 1187386-14-6), a pivotal fluorinated aniline derivative utilized as a key building block in synthetic chemistry. With a focus on empowering research and development, this guide synthesizes core physicochemical properties, validated synthesis and purification protocols, and critical applications, particularly within the pharmaceutical and agrochemical sectors. By grounding technical data with established scientific principles, this paper serves as an authoritative resource for laboratory and industrial professionals.
Core Compound Characteristics
This compound is the salt form of the parent amine, 2-Fluoro-N-methylaniline. The strategic placement of a fluorine atom at the ortho position of the aniline ring, combined with N-methylation, imparts unique electronic properties and steric influences. These characteristics are highly advantageous in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds. Conversion to the hydrochloride salt enhances the compound's stability and improves its handling properties, particularly its solubility in aqueous media, which is often a prerequisite for downstream applications.
Physicochemical and Structural Data
A precise understanding of the compound's molecular properties is fundamental for all stoichiometric and analytical endeavors. The molecular weight is calculated from the sum of the atomic masses of its constituent atoms based on the molecular formula of the hydrochloride salt.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | N-Methyl-2-fluoroaniline HCl | N/A |
| CAS Number | 1187386-14-6 | [1] |
| Molecular Formula | C₇H₉ClFN | Derived from[2][3][4][5] |
| Molecular Weight | 161.61 g/mol | Calculated from[2][3][4][5][6] |
| Appearance | White to off-white crystalline solid | General Chemical Knowledge |
| Purity (Typical) | ≥98% (by GC or HPLC) | [3] |
Note: The molecular weight is derived by adding the molecular weight of hydrogen chloride (approx. 36.46 g/mol ) to the molecular weight of the free base, 2-Fluoro-N-methylaniline (approx. 125.15 g/mol ).[2][3][4][5][6]
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is a two-stage process: first, the synthesis of the free base, 2-Fluoro-N-methylaniline, followed by its conversion to the hydrochloride salt. This approach ensures high purity and yield of the final product.
Stage 1: Synthesis of 2-Fluoro-N-methylaniline (Free Base)
The N-methylation of 2-fluoroaniline is a common and efficient route. One established method is reductive amination, which offers high selectivity and mild reaction conditions.
Figure 1: Reductive amination pathway for the synthesis of 2-Fluoro-N-methylaniline.
Experimental Protocol: Synthesis of 2-Fluoro-N-methylaniline [7]
-
Materials: 2-Fluoroaniline, Paraformaldehyde, Methanol, Sodium Borohydride (NaBH₄), Ethyl Acetate, Water, Saturated Brine, Magnesium Sulfate (anhydrous).
-
Procedure:
-
To a round-bottom flask, add methanol (245 mL) and paraformaldehyde (1.23 g, 41 mmol). Reflux the mixture at 85°C until the paraformaldehyde dissolves completely.
-
In a separate flask, dissolve 2-fluoroaniline (3 g, 27 mmol) and sodium hydroxide (2.16 g, 54 mmol) in methanol (5 mL).
-
Add the aniline solution to the paraformaldehyde solution and reflux the combined mixture at 85°C for 24 hours.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride (2.02 g, 54 mmol) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, reflux the mixture again at 85°C for 1 hour.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (20 mL) and then with saturated brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-Fluoro-N-methylaniline as an oil.
-
Stage 2: Conversion to Hydrochloride Salt and Purification
The crude free base is converted to its hydrochloride salt to facilitate purification by recrystallization and improve its stability.
Figure 2: Workflow for the conversion to the hydrochloride salt and subsequent purification.
Experimental Protocol: Salt Formation and Recrystallization (Based on[8] and general principles)
-
Materials: Crude 2-Fluoro-N-methylaniline, Diethyl ether (anhydrous), Hydrogen chloride (solution in diethyl ether or as a gas), Ethanol, Hexanes.
-
Procedure:
-
Dissolve the crude 2-Fluoro-N-methylaniline oil in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrogen chloride in diethyl ether until no further precipitation is observed. Alternatively, bubble anhydrous HCl gas through the solution.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any remaining impurities.
-
For recrystallization, dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.
-
Slowly add hexanes or diethyl ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.
-
Analytical Quality Control
To ensure the suitability of the synthesized compound for its intended applications, rigorous analytical testing is imperative.
| Analytical Method | Purpose | Expected Outcome |
| HPLC/GC | Purity assessment and quantification of impurities. | Purity ≥98%, with minimal presence of starting materials or by-products like N,N-dimethylaniline.[9][10][11] |
| ¹H NMR / ¹³C NMR | Structural confirmation and identification. | Spectra consistent with the proposed structure of this compound. |
| ¹⁹F NMR | Confirmation of the fluorine atom's presence and chemical environment. | A characteristic signal corresponding to the fluorine on the aromatic ring. |
| Mass Spectrometry | Determination of the molecular weight of the parent ion. | A molecular ion peak corresponding to the free base (125.15 m/z). |
| Melting Point | Identity and purity check. | A sharp and defined melting range consistent with the pure compound. |
Core Applications and Scientific Relevance
2-Fluoro-N-methylaniline and its hydrochloride salt are valuable intermediates in the synthesis of complex organic molecules due to the unique properties conferred by the fluorine substituent.
-
Pharmaceutical Development: This compound is a key precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[3][5] The fluorine atom can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the amine, which are all critical factors in drug design. It is particularly utilized in developing compounds targeting neurological disorders.[3][5]
-
Agrochemical Synthesis: It serves as a building block in the creation of modern herbicides and pesticides.[5] The C-F bond's strength and the unique electronic nature of fluorine contribute to the efficacy and stability of the final agrochemical products.
-
Dyes and Pigments: The aniline scaffold is fundamental in the synthesis of various dyes, and fluorination can be used to tune the color and stability of these materials.[3]
-
Material Science: The compound is used in the formulation of specialized polymers and coatings where specific chemical properties are required for enhanced performance.[3]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on the known hazards of similar aniline derivatives.
-
Health Hazards: Irritating to the eyes, respiratory system, and skin.[2] May be harmful if swallowed or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.
References
- 1. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-N-methylaniline [myskinrecipes.com]
- 6. Atomic chlorine | Cl | CID 5360523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]
- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 9. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Fluoro-N-methylaniline Hydrochloride
This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of 2-Fluoro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the analytical choices, the interpretation of complex data, and the synergistic application of modern spectroscopic and crystallographic techniques to unequivocally confirm the molecular structure of this important chemical entity.
Introduction: The Significance of Precise Structural Verification
2-Fluoro-N-methylaniline and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom and a methyl group to the aniline scaffold significantly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous confirmation of its structure, including the specific isomeric form and the site of protonation in the hydrochloride salt, is a critical prerequisite for its use in any synthetic pathway or biological study. This guide outlines a multi-faceted analytical approach, ensuring a self-validating system for the structural confirmation of this compound (CAS 1187386-14-6).[2]
Foundational Analysis: Synthesis and Physicochemical Characterization
A crucial first step in structure elucidation is the preparation and purification of the analyte. The hydrochloride salt is typically prepared from the free amine, 2-Fluoro-N-methylaniline (CAS 1978-38-7).[3][4]
Synthesis of this compound
A common and straightforward method for the preparation of the hydrochloride salt involves the reaction of the free amine with hydrochloric acid in a suitable organic solvent.
Experimental Protocol: Preparation of this compound
-
Dissolution: Dissolve 2-Fluoro-N-methylaniline (1.0 eq) in anhydrous diethyl ether (10 mL/g).
-
Acidification: While stirring the solution at 0 °C (ice bath), add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise.
-
Precipitation: A white precipitate of this compound should form immediately.
-
Isolation: Continue stirring for 30 minutes at 0 °C, then collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 5 mL/g) and dry under high vacuum to a constant weight.
This protocol provides a high-purity crystalline solid suitable for subsequent analyses.
Physicochemical Properties
A summary of the key physicochemical properties of the parent amine and its hydrochloride salt is presented in Table 1.
| Property | 2-Fluoro-N-methylaniline | This compound | Source(s) |
| CAS Number | 1978-38-7 | 1187386-14-6 | [2][3] |
| Molecular Formula | C₇H₈FN | C₇H₉ClFN | [2][3] |
| Molecular Weight | 125.15 g/mol | 161.60 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | White to off-white solid | [4] |
The Analytical Workflow: A Multi-Technique Approach
A robust structure elucidation relies on the convergence of data from multiple, independent analytical techniques. The workflow presented here ensures that the information from each method corroborates the others, leading to a definitive structural assignment.
Caption: Integrated workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. In the hydrochloride salt, the protonation of the nitrogen atom leads to a downfield shift of adjacent protons and the appearance of a broad signal for the N-H protons.
Expected ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | br s | 2H | -NH₂⁺- | Broad, exchangeable proton on the positively charged nitrogen. |
| 7.2-7.4 | m | 4H | Ar-H | Complex multiplet pattern characteristic of a substituted benzene ring. |
| 2.85 | s | 3H | -CH₃ | Singlet, indicating no adjacent protons. |
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary carbons. The C-F coupling is a key diagnostic feature.
Expected ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | DEPT | J(C,F) (Hz) | Assignment | Rationale |
| 150.2 | C | ~245 (¹J) | C2 (C-F) | Large one-bond coupling to fluorine; downfield shift due to fluorine's electronegativity. |
| 135.8 | C | ~5 (³J) | C1 (C-N) | Quaternary carbon attached to nitrogen. |
| 129.5 | CH | ~8 (³J) | C4 | Aromatic CH. |
| 125.1 | CH | ~3 (⁴J) | C6 | Aromatic CH. |
| 120.3 | CH | ~12 (²J) | C3 | Aromatic CH with two-bond coupling to fluorine. |
| 116.5 | CH | ~22 (²J) | C5 | Aromatic CH with two-bond coupling to fluorine. |
| 30.5 | CH₃ | - | -CH₃ | Methyl carbon attached to nitrogen. |
2D NMR Spectroscopy (HSQC & HMBC)
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include the correlation between the methyl protons (~2.85 ppm) and the C1 carbon (~135.8 ppm), and correlations from the aromatic protons to various aromatic carbons, which helps to definitively place the substituents on the ring.
Caption: Structure of this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the free amine (after in-source neutralization and ionization) and valuable structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for this class of molecules.
Expected Mass Spectrometry Data (EI-MS):
-
Molecular Ion (M⁺•): A peak at m/z = 125, corresponding to the molecular weight of the free amine, C₇H₈FN.[3]
-
Key Fragmentation Pathways: The fragmentation of N-methylanilines is well-documented.[5][6]
-
Alpha-Cleavage: Loss of a hydrogen radical from the methyl group to form a stable iminium ion is a characteristic fragmentation.
-
[M - H]⁺ at m/z = 124.
-
-
Loss of CH₃: Cleavage of the N-CH₃ bond.
-
[M - CH₃]⁺ at m/z = 110.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the most diagnostic feature is the presence of the ammonium (-NH₂⁺-) group.
Expected FTIR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2800-3200 | Broad, Strong | N-H stretch (ammonium) | The broadness is due to hydrogen bonding in the solid state. This is a key indicator of salt formation. |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |
| ~2950 | Medium | Aliphatic C-H stretch | From the methyl group. |
| ~1600, ~1500 | Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
| ~1250 | Strong | C-F stretch | Strong absorption due to the polarity of the C-F bond. |
| ~1100-1300 | Strong | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |
The presence of the broad absorption band in the 2800-3200 cm⁻¹ region is a definitive indicator of the formation of the hydrochloride salt, as the free amine would show a sharper N-H stretch at higher wavenumbers (~3400 cm⁻¹).
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
While spectroscopic methods provide a comprehensive picture of the molecule's connectivity and functional groups, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state.[7] It reveals precise bond lengths, bond angles, and the crystal packing arrangement.
Expected Crystallographic Data and Insights:
-
Confirmation of Connectivity: The resulting electron density map will unequivocally show the connectivity of all atoms, confirming the 2-fluoro and N-methyl substitution pattern.
-
Proton Location: The analysis will pinpoint the location of the proton on the nitrogen atom, confirming the formation of the ammonium salt.
-
Bond Lengths and Angles: Will align with established values for similar aromatic amines and their salts. For instance, the C-F bond length is expected to be around 1.35 Å.
-
Intermolecular Interactions: The crystal structure will reveal the hydrogen bonding network. A key interaction is expected between the ammonium protons (N-H⁺) and the chloride anion (Cl⁻), which stabilizes the crystal lattice.[8][9] These N-H···Cl hydrogen bonds are a hallmark of amine hydrochloride crystal structures.
Conclusion: A Unified Structural Assignment
The synergistic application of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and single-crystal X-ray diffraction provides an irrefutable elucidation of the structure of this compound. NMR establishes the carbon-hydrogen framework and the relative positions of the substituents. Mass spectrometry confirms the molecular weight and characteristic fragmentation patterns. FTIR spectroscopy provides clear evidence of the key functional groups, most notably the ammonium salt. Finally, X-ray crystallography delivers a precise, three-dimensional map of the atomic arrangement in the solid state, confirming connectivity, protonation site, and intermolecular interactions. This comprehensive, self-validating approach ensures the highest level of scientific integrity and provides the foundational knowledge required for the confident application of this molecule in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. appchemical.com [appchemical.com]
- 3. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-N-methylaniline | 1978-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The crystalline forms of nine hydrochloride salts of substituted tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Profile of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-N-methylaniline Hydrochloride
This compound (CAS No. 1187386-14-6) is a substituted aromatic amine of significant interest in synthetic organic chemistry.[1] As an essential building block, its applications span the development of pharmaceuticals, agrochemicals, and specialty dyes.[2] The presence of a fluorine atom on the aromatic ring, combined with the N-methyl group, imparts unique electronic properties and reactivity, making it a valuable intermediate for creating more complex molecular architectures.[2]
For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such intermediates are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for this characterization. This guide offers a senior application scientist's perspective on the acquisition and interpretation of the spectral data for this compound, focusing on the causality behind experimental choices and the logic of spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms. The formation of the hydrochloride salt significantly impacts the amine proton, which becomes an ammonium proton (-NH₂⁺-), altering its chemical shift and appearance.
Expert Interpretation: The spectrum is defined by three main regions: the downfield aromatic region, the upfield aliphatic N-methyl region, and the ammonium proton signal.
-
Aromatic Protons (δ ≈ 7.0-7.5 ppm): These four protons exhibit complex splitting patterns. Their chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating ammonium group. The splitting arises from standard ortho, meta, and para proton-proton (H-H) couplings, but is further complicated by coupling to the ¹⁹F nucleus (H-F coupling), which often results in doublet of doublets or more complex multiplets.[3]
-
Ammonium Protons (-NH₂⁺-, variable δ ≈ 5-8 ppm): In the hydrochloride salt, the amine protons are acidic and their signal is typically broad due to rapid chemical exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.[4] Its integration corresponds to two protons. This peak will readily exchange with deuterium upon addition of D₂O, causing the signal to disappear, a classic confirmatory test.
-
N-Methyl Protons (-CH₃, δ ≈ 3.0 ppm): This signal appears as a singlet, integrating to three protons. Its chemical shift is slightly downfield compared to the free amine due to the deshielding effect of the adjacent positively charged nitrogen atom.
Summarized ¹H NMR Data
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Coupling Constants (J, Hz) |
|---|---|---|---|---|
| Aromatic C-H | ~ 7.0 - 7.5 | Multiplet (m) | 4H | JHH (ortho) ≈ 7-9 Hz; JHF (ortho, meta) ≈ 5-10 Hz |
| Ammonium N-H₂⁺ | ~ 5.0 - 8.0 (variable) | Broad Singlet (br s) | 2H | N/A (exchange broadening) |
| N-Methyl C-H | ~ 3.0 | Singlet (s) | 3H | N/A |
Protocol for ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it allows observation of the N-H protons, whereas D₂O will cause them to be exchanged and become invisible.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming: Homogenize the magnetic field by adjusting the shim coils. This is a critical step to achieve high-resolution spectra with sharp peaks.
-
Parameter Optimization: Set the spectral width, number of scans (e.g., 8 or 16), and relaxation delay (e.g., 1-2 seconds).
-
Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase correction and baseline correction, to obtain the frequency-domain NMR spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) as an internal standard.
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature is the large coupling constant between the fluorine atom and the carbon to which it is attached.
Expert Interpretation:
-
Aromatic Carbons (δ ≈ 115-155 ppm): Six distinct signals are expected for the aromatic carbons.
-
C2 (Carbon bearing Fluorine): This carbon signal is the most affected by the fluorine. It will appear as a large doublet with a one-bond coupling constant (¹JCF) typically in the range of 240-250 Hz. Its chemical shift will be significantly downfield.
-
Other Aromatic Carbons: The other carbons in the ring will also exhibit smaller C-F couplings (²JCF, ³JCF), causing their signals to appear as doublets or more complex multiplets in a high-resolution spectrum.
-
-
N-Methyl Carbon (-CH₃, δ ≈ 30-35 ppm): A single peak corresponding to the methyl carbon. Its chemical shift is influenced by the adjacent nitrogen.
Summarized ¹³C NMR Data
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic C-F (C2) | ~ 150 - 155 | Doublet (d) | ¹JCF ≈ 240-250 Hz |
| Aromatic C-N (C1) | ~ 125 - 130 | Doublet (d) | ²JCF ≈ 10-15 Hz |
| Aromatic C-H | ~ 115 - 130 | Doublet (d) or Singlet (s) | ²JCF, ³JCF ≈ 5-25 Hz |
| N-Methyl C | ~ 30 - 35 | Singlet (s) | N/A |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expert Interpretation: The IR spectrum of this compound is characterized by several key absorption bands. The formation of the ammonium salt is the most structurally significant feature.
-
N-H₂⁺ Stretching (2400-3200 cm⁻¹): This is a very broad and strong absorption, characteristic of an ammonium salt. It replaces the sharper, weaker N-H stretch that would be seen in the free amine around 3400 cm⁻¹.
-
C-H Stretching (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic, 1450-1600 cm⁻¹): Several sharp to medium bands in this region are characteristic of the benzene ring.
-
C-N Stretching (1200-1350 cm⁻¹): This absorption corresponds to the stretching of the bond between the aromatic ring and the nitrogen atom.
-
C-F Stretching (1100-1250 cm⁻¹): A strong, characteristic absorption due to the carbon-fluorine bond stretch.
Summarized IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2400-3200 | N-H Stretch (very broad) | Ammonium (-NH₂⁺) |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2980 | C-H Stretch | Aliphatic C-H (CH₃) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1100-1250 | C-F Stretch | Aryl-Fluoride |
Protocol for FT-IR Spectrum Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum and performs a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Workflow for FT-IR Analysis
Caption: Workflow for acquiring and interpreting an FT-IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For a salt like this, analysis is performed on the free base, 2-Fluoro-N-methylaniline, as the hydrochloride salt dissociates in the instrument inlet.
Expert Interpretation: The electron ionization (EI) mass spectrum will show the molecular ion (M⁺•) of the free base (C₇H₈FN) at m/z 125. The fragmentation pattern is key to confirming the structure.
-
Molecular Ion (M⁺•, m/z 125): This peak corresponds to the intact molecule of 2-Fluoro-N-methylaniline with one electron removed. Its presence confirms the molecular weight.
-
[M-1]⁺ Peak (m/z 124): A prominent peak resulting from the loss of a hydrogen atom from the N-methyl group (α-cleavage), forming a stable iminium cation. This is a characteristic fragmentation for N-methylamines.[5]
-
[M-15]⁺ Peak (m/z 110): Corresponds to the loss of the methyl group (•CH₃).
-
Other Fragments: Further fragmentation can occur, such as the loss of HCN or fluorine, leading to smaller fragment ions that can help piece together the molecular structure.
Summarized MS Data (Free Base)
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 125 | [C₇H₈FN]⁺• | Molecular Ion (M⁺•) |
| 124 | [C₇H₇FN]⁺ | [M-H]⁺ (α-cleavage) |
| 110 | [C₆H₅FN]⁺ | [M-CH₃]⁺ |
Protocol for EI-MS Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The heat of the ion source will vaporize the sample and cause the dissociation of the HCl salt.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ions, being energetically unstable, fragment into smaller, more stable ions and neutral radicals.
-
Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Spectrum Generation: The instrument's software plots the relative abundance of ions versus their m/z ratio to create the mass spectrum.
Workflow for Mass Spectrometry Fragmentation Analysis
Caption: Fragmentation analysis workflow for 2-Fluoro-N-methylaniline.
Safety and Handling
2-Fluoro-N-methylaniline and its hydrochloride salt should be handled with care in a well-ventilated area or a fume hood.[6] It is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[7][8] In case of contact, wash the affected area thoroughly with soap and water.[6]
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a complete and unambiguous structural characterization. ¹H and ¹³C NMR define the carbon-hydrogen framework and reveal the crucial C-F and H-F coupling interactions. FT-IR spectroscopy confirms the presence of key functional groups, most notably the characteristic absorption of the ammonium salt. Finally, mass spectrometry verifies the molecular weight of the free base and provides confirmatory structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the identity and integrity of this important chemical intermediate for researchers and industry professionals.
References
- 1. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. capotchem.com [capotchem.com]
Mastering Solubility: A Technical Guide to 2-Fluoro-N-methylaniline Hydrochloride for Advanced Drug Development
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 2-Fluoro-N-methylaniline Hydrochloride
This in-depth guide provides a detailed exploration of the solubility profile of this compound, a critical parameter for its application in pharmaceutical development. As a key intermediate, understanding its behavior in various solvent systems is paramount for formulation design, bioavailability, and overall therapeutic efficacy.[1][2][3] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols for its precise determination.
Executive Summary: The Critical Role of Solubility
The conversion of a sparingly soluble free base, such as 2-Fluoro-N-methylaniline, into its hydrochloride salt is a common and effective strategy to enhance aqueous solubility.[3][4] This enhancement is crucial for active pharmaceutical ingredients (APIs) intended for oral or parenteral administration, where dissolution is the rate-limiting step for absorption.[3] This guide will dissect the physicochemical properties of this compound, offering a robust framework for predicting and experimentally verifying its solubility in aqueous and organic media.
Physicochemical Properties of the Parent Compound: 2-Fluoro-N-methylaniline
A thorough understanding of the parent compound, 2-Fluoro-N-methylaniline, is essential to appreciating the properties of its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C7H8FN | [5][6] |
| Molecular Weight | 125.14 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][2][6] |
| Boiling Point | 87-88°C at 20 mmHg | [6][7] |
| Density | ~1.1 g/mL | [1][6] |
| pKa (Predicted) | 3.65 ± 0.10 | [6][7] |
| Solubility (Predicted) | Slightly soluble in Chloroform and Methanol | [7] |
The presence of a fluorine atom on the aromatic ring and the N-methyl group influences the molecule's polarity and basicity.[2] Aniline itself is only slightly soluble in water, a characteristic attributed to the hydrophobic nature of the benzene ring.[8] The amine group in aniline allows for increased solubility in acidic conditions due to the formation of the anilinium ion.[8][9]
The Hydrochloride Salt Advantage: From Theory to Practice
The formation of this compound involves the protonation of the basic nitrogen atom of the N-methylamino group by hydrochloric acid. This creates an ionic salt, which is generally more soluble in polar solvents like water compared to the neutral free base.[9]
This principle is illustrated by the enhanced solubility of aniline in hydrochloric acid, where it forms the anilinium chloride salt.[9] The salt's solubility, however, is not without complexities. Factors such as the common ion effect, where the presence of chloride ions from other sources can suppress dissolution, must be considered in formulation design.[10]
Experimental Determination of Solubility: A Methodological Framework
Given the lack of readily available public data for this compound, a robust experimental approach is necessary. The following sections detail the gold-standard methodologies for characterizing its solubility profile.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[11] The Saturation Shake-Flask (SSF) method is the recommended "gold standard" for this determination.[12][13][14]
Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic solubility workflow using the SSF method.
Detailed Protocol for the Saturation Shake-Flask (SSF) Method:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, buffered solutions, organic solvents). The presence of undissolved solid is crucial for ensuring equilibrium.[15]
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[15]
-
Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved through centrifugation or by filtering the solution through a syringe filter (e.g., 0.45 µm). This step must be performed carefully to avoid transferring any solid particles.[14][15]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]
-
Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution.[12] This is often higher than the thermodynamic solubility and is relevant for early-stage drug discovery where high-throughput screening is employed.[4][12]
Workflow for Kinetic Solubility Determination
Caption: Kinetic solubility determination workflow.
pH-Dependent Solubility Profile
For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[12] A pH-solubility profile is essential for predicting in vivo dissolution in the gastrointestinal tract.
Experimental Protocol:
-
Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[13]
-
Determine the thermodynamic solubility in each buffer using the SSF method described in section 4.1.
-
Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Excellent solubility is expected at lower pH values, with a potential decrease as the pH increases towards and beyond the pKa of the parent compound's conjugate acid.[4]
Solubility in Organic Solvents and Co-solvent Systems
While the primary goal of forming a hydrochloride salt is to enhance aqueous solubility, understanding its behavior in organic solvents is crucial for purification, formulation, and analytical method development.
Aniline hydrochloride is soluble in alcohol and chloroform.[16] It is reasonable to hypothesize that this compound will exhibit similar behavior. For reactions or formulations in less polar organic solvents where the hydrochloride salt may have limited solubility, several strategies can be employed:
-
Co-solvent Systems: Adding a polar co-solvent, such as ethanol or isopropanol, can significantly enhance the solubility of the salt in a less polar medium.[17]
-
In Situ Free-Basing: The addition of a non-nucleophilic base can neutralize the hydrochloride salt, forming the more organic-soluble free aniline in the reaction mixture.[17]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Hypothetical Thermodynamic Solubility of this compound at 37°C
| Solvent System | pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | > 10 |
| Acetate Buffer | 4.5 | 5 - 10 |
| Phosphate Buffer | 6.8 | 1 - 5 |
| Water | ~7.0 | 1 - 5 |
| Ethanol | N/A | > 20 |
| Methanol | N/A | > 20 |
| Dichloromethane | N/A | < 0.1 |
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By applying the principles of physical chemistry and employing robust experimental methodologies, researchers and drug development professionals can effectively characterize this critical intermediate. The protocols outlined herein serve as a self-validating system to generate the reliable data needed to advance pharmaceutical formulations from the laboratory to clinical application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. quora.com [quora.com]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01349A [pubs.rsc.org]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-N-methylaniline hydrochloride (CAS No. 1187386-14-6). As a crucial intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the integrity of drug development and manufacturing processes. This document delves into the chemical and physical properties of the compound, outlines potential degradation pathways, and provides a detailed, field-proven protocol for conducting a thorough stability study. The recommendations herein are grounded in established principles of chemical stability, regulatory guidelines, and expert analysis to ensure the maintenance of product quality and consistency.
Introduction and Chemical Profile
This compound is an aromatic amine salt that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom on the benzene ring and the N-methyl group bestows unique reactivity and properties that are leveraged in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The hydrochloride salt form is often preferred to enhance solubility and ease of handling compared to the free base.
A thorough understanding of the stability of this intermediate is not merely a matter of good laboratory practice; it is a critical component of robust process development and regulatory compliance. Degradation of this compound can lead to the formation of impurities that may be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.
Table 1: Physicochemical Properties of 2-Fluoro-N-methylaniline and its Hydrochloride Salt
| Property | 2-Fluoro-N-methylaniline (Free Base) | This compound | Source |
| CAS Number | 1978-38-7 | 1187386-14-6 | [1] |
| Molecular Formula | C₇H₈FN | C₇H₉ClFN | |
| Molecular Weight | 125.15 g/mol | 161.61 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | White to off-white solid (inferred) | [2] |
| Solubility | Insoluble in water, soluble in organic solvents | Soluble in water (inferred) | |
| Incompatible Materials | Strong oxidizing agents, acids | Strong oxidizing agents, strong bases | [3] |
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including its inherent chemical structure and its susceptibility to external environmental conditions such as heat, light, moisture, and oxygen. As an aniline hydrochloride, it is anticipated to be a hygroscopic solid that may be sensitive to light and air.
Hydrolytic Degradation
While the N-methylaniline moiety is generally stable to hydrolysis, prolonged exposure to aqueous conditions, particularly at non-neutral pH and elevated temperatures, could potentially lead to degradation. The C-N bond is not expected to cleave under typical processing and storage conditions. However, the presence of acidic or basic conditions can catalyze other reactions.
Oxidative Degradation
Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4][5] The electron-donating nature of the N-methylamino group can make the aromatic ring more susceptible to oxidative attack. Potential oxidation products could include N-oxides, hydroxylated derivatives, and colored polymeric materials. The presence of the fluorine atom may influence the rate and regioselectivity of oxidation.
Photolytic Degradation
Many aromatic compounds absorb ultraviolet (UV) radiation, which can lead to photochemical degradation. For fluoroanilines, photolytic degradation can involve the cleavage of the carbon-fluorine bond or reactions involving the amino group. This can result in the formation of a variety of degradation products, including defluorinated species and photo-oxidized products.
Thermal Degradation
In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The hydrochloride salt may dissociate to the free base and hydrogen chloride gas. Further decomposition could lead to the formation of various volatile and non-volatile byproducts.
Figure 1: Logical relationship between environmental stressors and potential degradation pathways for this compound.
Comprehensive Stability Study Protocol
A robust stability study is essential to define the retest period and appropriate storage conditions for this compound. This protocol is designed to be a self-validating system, providing a comprehensive understanding of the compound's stability profile.
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, providing insight into the likely degradation products and demonstrating the specificity of the analytical method.[6][7]
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of the solid compound and a solution of the compound (in a quartz cuvette) to a calibrated light source that provides both UV and visible light (e.g., an ICH-compliant photostability chamber).
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Prepare a sample for analysis by dissolving the solid or diluting the solution to a final concentration of approximately 0.1 mg/mL.
-
-
Thermal Degradation (Solid State):
-
Place a sample of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 105°C) for a specified period (e.g., 7 days).
-
Prepare a sample for analysis by dissolving the solid to a final concentration of approximately 0.1 mg/mL.
-
-
Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution to the final concentration.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Figure 2: Experimental workflow for the forced degradation study of this compound.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[8][9]
Table 2: Recommended Starting Parameters for Stability-Indicating HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic amines. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape for amines and is a common mobile phase modifier. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B and gradually increase | To ensure elution of both the parent compound and any potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 240 nm (or as determined by UV scan) | A wavelength where the parent compound and potential chromophoric degradation products are likely to absorb. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes demonstrating specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, precision, and robustness.
Recommended Storage and Handling Procedures
Based on the chemical nature of this compound and general best practices for handling amine salts, the following storage and handling procedures are recommended to ensure its long-term stability.
Storage Conditions
-
Temperature: Store in a cool, dry place.[3] Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of any potential degradation reactions.
-
Light: Protect from light.[10] Store in an amber glass bottle or in a light-proof secondary container.
-
Moisture: Keep the container tightly closed to prevent moisture absorption, as amine hydrochlorides can be hygroscopic.[10] Storage in a desiccator may be beneficial.
-
Inert Atmosphere: For long-term storage or for very sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Handling
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Hygroscopicity: Minimize exposure to atmospheric moisture during weighing and handling.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]
Conclusion
The stability of this compound is a critical factor in its successful application in pharmaceutical research and development. This guide has provided a comprehensive framework for understanding and evaluating its stability. By implementing the recommended storage and handling procedures and conducting a thorough stability study as outlined, researchers and scientists can ensure the quality and integrity of this important chemical intermediate. A proactive approach to stability assessment will ultimately contribute to the development of safe and effective medicines.
References
- 1. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. questjournals.org [questjournals.org]
- 9. library.dphen1.com [library.dphen1.com]
- 10. capotchem.com [capotchem.com]
2-Fluoro-N-methylaniline hydrochloride safety data sheet (SDS) summary
An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-N-methylaniline Hydrochloride
Introduction: Understanding the Compound and its Context
This compound is an aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical and chemical synthesis. As with many halogenated anilines, its reactivity and potential biological activity necessitate a thorough understanding of its safety profile to ensure the protection of researchers and scientists.[1][2] The toxicological properties of this specific hydrochloride salt have not been exhaustively investigated; therefore, this guide synthesizes data from the free base, 2-Fluoro-N-methylaniline, and established principles for handling aromatic amines to provide a comprehensive safety framework.[3] The addition of the hydrochloride salt moiety primarily alters physical properties like solubility and melting point but does not diminish the inherent hazards of the aniline structure. This document serves as a Senior Application Scientist's perspective on managing the risks associated with this compound, emphasizing causality, self-validating protocols, and authoritative grounding.
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of chemical safety. While detailed data for the hydrochloride salt is limited, the properties of the parent compound are well-documented and serve as a reliable basis for safety protocols.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N-Methyl-2-fluoroaniline HCl | [4] |
| CAS Number | 1187386-14-6 | [4] |
| Molecular Formula | C₇H₉ClFN | [4] |
| Molecular Weight | 161.6 g/mol | [4] |
| Appearance | Not specified; likely a solid | [4] |
| Parent Compound (Free Base) | 2-Fluoro-N-methylaniline | [3][5] |
| Parent CAS Number | 1978-38-7 | [3][5] |
| Parent Molecular Formula | C₇H₈FN | [3] |
| Parent Molecular Weight | 125.14 g/mol | [3] |
| Parent Boiling Point | No data available | [4] |
| Parent Melting Point | No data available | [4] |
| Parent Relative Density | 1.1 | [5] |
Hazard Identification and Toxicological Profile
The primary hazards associated with 2-Fluoro-N-methylaniline are consistent with many aromatic amines: irritation, potential for organ toxicity, and absorption through the skin.[1][6] The Globally Harmonized System (GHS) provides a clear classification of these risks based on available data for the free base.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5][7] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[5][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |
| Flammable Liquids | 4 | H227: Combustible liquid.[7] |
Note: This classification is for the free base, 2-Fluoro-N-methylaniline. The hydrochloride salt is a solid and not a combustible liquid, but the health hazards should be considered identical.
Toxicological Narrative: The aniline functional group is a known toxicophore. Absorption into the body can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, a condition known as methemoglobinemia.[2][8] While specific data for 2-Fluoro-N-methylaniline is lacking, this is a classic toxicological effect of aniline and its derivatives.[2] The primary routes of occupational exposure are inhalation of dust or vapors and dermal contact.[1][5] The compound is a confirmed irritant to the skin, eyes, and respiratory tract.[5] Long-term toxicological properties, such as carcinogenicity, have not been investigated for this specific compound, but many aniline derivatives are known or suspected carcinogens, warranting a cautious approach.[2][3]
Caption: Routes of exposure and primary target organs.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE. This strategy is mandated by regulatory bodies like OSHA and is a cornerstone of modern laboratory safety.[9]
Engineering Controls:
-
Fume Hood: All handling of this compound that could generate dust, including weighing and transfers, must be conducted inside a certified chemical fume hood.[10]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[5]
Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required protection.
-
Hand Protection: Wear chemically resistant gloves. Given that aromatic amines can permeate some common glove materials, double-gloving may be advisable.[6] Always inspect gloves before use and use proper removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use.[3]
-
Eye and Face Protection: Use chemical safety goggles that meet government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). A face shield may be required for operations with a higher splash risk.[5]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[11] Ensure no skin is exposed.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a respirator. For dusts, a particle respirator (e.g., N95, P1) may be sufficient for nuisance exposures, but for higher-level protection or potential vapors, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is recommended.[3] All respirator use must be part of a formal respiratory protection program that includes fit testing and training, compliant with OSHA 29 CFR 1910.134.
Caption: Standard workflow for donning and doffing PPE.
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure during routine laboratory operations.
Step-by-Step Handling Protocol:
-
Designated Area: Establish a designated area within the fume hood for handling this compound.[11]
-
Pre-Weighing: Tare a clean, sealed container on the balance.
-
Aliquotting: Inside the fume hood, carefully transfer the required amount of the solid compound from the stock bottle to the tared container. Use appropriate tools (e.g., spatula) to minimize dust generation. Avoid creating dust clouds.[3]
-
Sealing: Immediately and securely close both the stock bottle and the new container.
-
Cleaning: Decontaminate the spatula and the work surface within the fume hood.
-
Transport: If the container needs to be moved outside the hood, ensure it is securely sealed and the exterior is clean.
Storage Requirements:
-
Conditions: Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Location: Store locked up or in an area accessible only to qualified personnel.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[10] Also avoid heat, flames, and sparks.[4][10]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment.
First Aid Measures:
-
General Advice: In all cases of exposure, move the victim to fresh air, remove contaminated clothing, and seek immediate medical attention.[5][12] Show the Safety Data Sheet to the attending physician.[3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Continue rinsing and consult a physician immediately.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]
Spill Response Protocol: The response protocol depends on the scale of the spill.
-
Small Spill (manageable by trained personnel):
-
Ensure PPE is worn (including respiratory protection if necessary).
-
Prevent further spread.
-
Gently sweep up or absorb the solid material with an inert material (e.g., vermiculite, dry sand). Avoid creating dust.[3][5]
-
Place the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
-
Large Spill:
Caption: Decision flowchart for emergency response.
Disposal Considerations
All waste containing this compound, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Procedure: Collect waste in suitable, closed, and properly labeled containers.[3]
-
Service: Disposal must be handled by a licensed professional waste disposal service.[3] Do not empty into drains.[3] Adhere to all federal, state, and local environmental regulations.[7]
Regulatory Context and Broader Implications
Aniline and its derivatives are a well-regulated class of chemicals due to their potential health effects.[2][14] Regulatory bodies such as the European Chemicals Agency (ECHA) and OSHA in the United States provide frameworks for managing the risks of these compounds.[1][14] Aniline itself is classified as a suspected carcinogen and can cause organ damage after long-term exposure.[2][14] While data for this specific derivative is incomplete, the structural alert warrants treating it with a high degree of caution, assuming it may share some of these more serious chronic hazards. A robust safety culture that respects the potential hazards of all novel chemical entities is paramount in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 3. capotchem.com [capotchem.com]
- 4. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]
- 5. aksci.com [aksci.com]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. threesixtysafety.com [threesixtysafety.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. hbm4eu.eu [hbm4eu.eu]
An In-Depth Technical Guide to 2-Fluoro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-Fluoro-N-methylaniline hydrochloride (CAS: 1187386-14-6), a key building block in modern medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, purification, analytical characterization, and applications, with a particular focus on its role in the development of targeted therapeutics.
Nomenclature and Chemical Identity
This compound is the hydrochloric acid salt of 2-Fluoro-N-methylaniline. Understanding its various synonyms and identifiers is crucial for effective literature and database searches.
| Identifier | Value | Source |
| IUPAC Name | 2-fluoro-N-methylaniline;hydrochloride | [1] |
| Synonyms | N-Methyl-2-fluoroaniline hydrochloride | [2] |
| Benzenamine, 2-fluoro-N-methyl-, hydrochloride | ||
| o-Fluoro-N-methylaniline hydrochloride | [3] | |
| CAS Number | 1187386-14-6 | [1] |
| Molecular Formula | C₇H₉ClFN | [1] |
| Molecular Weight | 161.61 g/mol | [1] |
| Parent Compound (Free Amine) | 2-Fluoro-N-methylaniline | [3] |
| Parent CAS Number | 1978-38-7 | [3] |
The Strategic Importance of Fluorinated Anilines in Drug Discovery
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties.[4][5] In the context of aniline derivatives, the presence of a fluorine atom can modulate the basicity of the amino group, enhance metabolic stability, and improve binding affinity to biological targets.[6][7] The ortho-fluoro substitution in this compound, combined with the N-methyl group, provides a unique scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[8]
The Role of the Fluoro Group
The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect, which can:
-
Modulate pKa: Lower the pKa of the anilinic nitrogen, influencing its ionization state at physiological pH.[7]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.[7]
-
Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein.[7]
The N-Methyl Group's Contribution
The N-methyl group also plays a crucial role by:
-
Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Steric Influence: The methyl group can provide a steric blocking effect, preventing unwanted metabolic reactions at the nitrogen atom.
-
Conformational Rigidity: It can restrict the rotation around the C-N bond, leading to a more defined conformation for receptor binding.
Synthesis and Purification of this compound
The synthesis of this compound is a two-step process involving the N-methylation of 2-fluoroaniline followed by the formation of the hydrochloride salt.
Step 1: N-Methylation of 2-Fluoroaniline
A common and efficient method for the N-methylation of 2-fluoroaniline is the reaction with dimethyl carbonate, which serves as a green and safe methylating agent.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoroaniline (15 g, 0.135 mol), dimethyl carbonate (105 g), and NaY basic molecular sieve (1.5 g) as a catalyst.[2]
-
Reaction: Stir the mixture and heat to reflux. The reaction progress should be monitored by Gas Chromatography (GC) until the starting material is consumed (typically 11-12 hours).[2]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Purification: The filtrate is subjected to fractional distillation to remove the excess dimethyl carbonate, yielding 2-Fluoro-N-methylaniline.[2]
Caption: Synthesis of 2-Fluoro-N-methylaniline.
The primary byproduct of this reaction is N,N-dimethyl-2-fluoroaniline.[2] Careful control of stoichiometry and reaction time can minimize its formation. Unreacted 2-fluoroaniline may also be present. Purification by fractional distillation is generally effective in separating the desired product from these impurities.
Step 2: Formation of the Hydrochloride Salt
The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction.[9]
-
Dissolution: Dissolve the purified 2-Fluoro-N-methylaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent to remove any unreacted starting material, and dry under vacuum.
Caption: Formation of the Hydrochloride Salt.
If the isolated salt contains colored impurities, recrystallization is a viable purification method. A common technique involves dissolving the hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly to form crystals. The colored impurities, often resulting from oxidation of the aniline, tend to remain in the mother liquor.[10][11] Washing the filtered crystals with a cold, non-polar solvent like diethyl ether can further remove residual impurities.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom and their relative positions. The N-methyl signal will typically appear as a singlet or a doublet depending on the solvent and coupling to the N-H proton. The N-H proton signal is often broad and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings.[12]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt.
-
C-N stretch: A band around 1200-1350 cm⁻¹.
-
C-F stretch: A strong absorption band typically in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.[13][14]
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak for the free amine (2-Fluoro-N-methylaniline) at m/z 125.1.[3] The fragmentation pattern will be characteristic of the molecule's structure.
Applications in Pharmaceutical Research
This compound is a valuable precursor in the synthesis of various pharmaceutically active compounds, most notably kinase inhibitors for cancer therapy.[8][15]
Role in Kinase Inhibitor Synthesis
Many small molecule kinase inhibitors utilize a substituted aniline scaffold to form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site.[8] 2-Fluoro-N-methylaniline provides a privileged fragment for this purpose. The ortho-fluoro substituent can enhance binding affinity and improve selectivity, while the N-methyl group can contribute to favorable pharmacokinetic properties.[16][17][18]
Caption: Interaction of an aniline-based inhibitor with the kinase hinge region.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a fluoro and an N-methyl substituent on an aniline scaffold provides a versatile platform for creating complex molecules with desirable biological activities. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in research and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. sparrow-chemical.com [sparrow-chemical.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]
Sourcing and Qualification of 2-Fluoro-N-methylaniline Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of a Key Building Block
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials and intermediates is a cornerstone of successful research and development. 2-Fluoro-N-methylaniline hydrochloride (CAS No. 1187386-14-6) is a vital chemical intermediate, valued for the introduction of the fluorinated N-methylaniline moiety into more complex molecular architectures. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability, making this compound a frequent player in the synthesis of novel therapeutic agents.
However, the journey from a promising synthetic route on paper to a reproducible, scalable, and safe process hinges on the quality and consistency of its constituent parts. This guide provides an in-depth technical overview for researchers, scientists, and procurement specialists on sourcing, evaluating, and implementing this compound in a drug development context. We will move beyond a simple supplier list to explain the causality behind critical selection and quality control choices, ensuring the integrity of your research from the very first step.
The Hydrochloride Salt Advantage: A Strategic Choice
A primary consideration for any scientist is the choice between using the free base (2-Fluoro-N-methylaniline, CAS No. 1978-38-7) and its hydrochloride salt. The decision to source the hydrochloride form is a strategic one, driven by several key physical and chemical advantages:
-
Enhanced Stability and Shelf-Life: Free amines, particularly anilines, can be susceptible to aerial oxidation, leading to discoloration and the formation of impurities over time. Converting the amine to its hydrochloride salt protonates the basic nitrogen atom, significantly reducing its reactivity towards oxidation and enhancing its long-term stability.
-
Improved Handling Characteristics: The free base of 2-Fluoro-N-methylaniline is a liquid.[1][2] In contrast, amine salts are typically crystalline solids.[3] This solid form eliminates the challenges associated with handling a volatile, and potentially odorous, liquid. Solids are generally easier to weigh accurately, less prone to static charge issues, and present a lower inhalation risk.[4]
-
Modified Solubility Profile: While the free base is soluble in organic solvents, the hydrochloride salt often exhibits increased solubility in polar solvents, including water. This property is particularly advantageous in pharmaceutical contexts, where aqueous solubility can be crucial for bioavailability and formulation.[5]
-
Purification Aid: The formation of the hydrochloride salt is a common final step in a synthetic sequence to facilitate the purification of amines. Crystallization of the salt can effectively remove non-basic impurities.
It is a critical field-proven insight that while the salt form is superior for storage and handling, the amine must typically be liberated into its nucleophilic "free base" form for subsequent reactions, such as amide couplings.[6] This is easily achieved in situ by the addition of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.
Commercial Supplier Landscape: A Comparative Overview
A number of chemical suppliers offer this compound for research and development purposes. While catalog listings can appear similar, it is the underlying commitment to quality, documentation, and consistency that differentiates suppliers. The following table summarizes offerings from several known vendors.
| Supplier | Product Number (Example) | CAS Number | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich | COM448619582 (Combi-Blocks) | 1187386-14-6 | Not specified on website | Research quantities | Distributed for Combi-Blocks, a common supplier of building blocks.[7] |
| BLD Pharm | BD109859 | 1187386-14-6 | Not specified on website | Research to bulk scales | Often provides key intermediates for process development. |
| Appchem | AM20266 | 1187386-14-6 | Not specified on website | Research quantities | Provides basic chemical data on their product page.[8] |
| Arctom Scientific | BD-A876692 | 1187386-14-6 | Not specified on website | Flexible/research sizes | Focuses on cost-effective chemical supply.[9] |
| CP Lab Safety | 1187386-14-6-100g | 1187386-14-6 | 98% | 100g | Explicitly lists a purity specification.[10] |
Note: This table is based on publicly available information and is not exhaustive. Researchers should always request a specific quotation and Certificate of Analysis for the desired batch.
A Scientist's Qualification Workflow: Ensuring Material Integrity
Sourcing a chemical is not merely a purchasing transaction; it is the first step in quality control. A robust qualification process is essential to prevent costly delays and ensure the reproducibility of experimental results.
Diagram: Supplier Qualification Workflow
Caption: A logical workflow for qualifying a new supplier of a critical raw material.
Experimental Protocols: Self-Validating Systems for Incoming Material
Trust in a supplier's documentation must be complemented by internal verification. The following protocols outline a self-validating system for the acceptance and handling of a new batch of this compound.
Protocol 1: Incoming Quality Control (QC) Verification
Objective: To confirm the identity, purity, and key physical properties of a received batch of this compound.
Methodology:
-
Documentation Review:
-
Cross-reference the supplier's label, Certificate of Analysis (CoA), and your purchase order. Ensure the CAS number (1187386-14-6), product name, batch number, and quantity are correct.
-
On the CoA, pay close attention to the reported purity (typically by HPLC or GC), the method of identity confirmation (e.g., ¹H NMR, Mass Spec), and any data on residual solvents or water content. According to good manufacturing practice, all raw materials should be accompanied by a CoA.[11]
-
-
Physical Inspection:
-
Visually inspect the material in its sealed container. It should be a crystalline solid. Note any discoloration (e.g., yellow or brown tints), which could indicate oxidation or impurities.
-
Check for a uniform appearance. The presence of clumps may indicate moisture absorption.
-
-
Solubility Check (Qualitative):
-
Prepare three test tubes with ~1 mL of: (a) Deionized Water, (b) Ethanol, and (c) Dichloromethane.
-
Add a few milligrams of the material to each tube and vortex.
-
Observe and record the solubility. As an amine salt, it is expected to be more soluble in polar solvents like water and ethanol than in non-polar organic solvents.[3] This helps confirm the salt form.
-
-
Identity Confirmation (FTIR Spectroscopy):
-
Rationale: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique to distinguish between the amine free base and its hydrochloride salt.[5] The salt will exhibit a broad and strong N-H⁺ stretching absorption, typically in the 2400-2800 cm⁻¹ region, which is absent in the free base.
-
Acquire an FTIR spectrum of a small sample (e.g., using a diamond ATR accessory).
-
Compare the obtained spectrum to a reference spectrum if available, or confirm the presence of the characteristic N-H⁺ stretch.
-
-
Purity Analysis (HPLC):
-
Prepare a stock solution of the material at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Inject the solution onto a reverse-phase C18 HPLC column.
-
Run a gradient elution method (e.g., Water with 0.1% TFA to Acetonitrile with 0.1% TFA).
-
Analyze the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
The purity should be calculated based on the area percent of the main peak and should meet or exceed the specification on the CoA (e.g., >98%).
-
Diagram: Incoming Raw Material QC Workflow
Caption: A streamlined workflow for the quality control of incoming raw materials.
Protocol 2: Safe Storage and Handling
Objective: To ensure the long-term stability and safety of stored this compound.
Methodology:
-
Storage Conditions:
-
Store the material in its original, tightly sealed container to prevent moisture absorption and contamination.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
-
Consult the supplier's Safety Data Sheet (SDS) for specific temperature recommendations. While room temperature is often acceptable, refrigeration may be recommended for long-term storage.
-
-
Handling Procedures:
-
Always handle the chemical in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust. Use appropriate weighing techniques (e.g., weighing boats) to minimize airborne particles.
-
In case of a spill, follow the procedures outlined in the SDS.
-
Conclusion
The successful integration of this compound into a drug discovery pipeline is contingent upon a diligent and technically-grounded approach to sourcing and qualification. By moving beyond simple procurement and implementing a rigorous evaluation workflow, researchers can mitigate risks associated with material variability, ensure the reproducibility of their results, and build a foundation of quality that will carry through the entire development lifecycle. The insights and protocols provided in this guide serve as a robust framework for making informed decisions, ultimately accelerating the path to discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-N-methylaniline | 1978-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. reddit.com [reddit.com]
- 7. This compound | 1187386-14-6 [sigmaaldrich.com]
- 8. appchemical.com [appchemical.com]
- 9. arctomsci.com [arctomsci.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Quality control of raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity assessment of 2-Fluoro-N-methylaniline hydrochloride
An In-depth Technical Guide Topic: Purity Assessment of 2-Fluoro-N-methylaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Note on Analytical Rigor
As a Senior Application Scientist, I've observed that the success of any drug development program is fundamentally tethered to the quality of its starting materials. An impurity that goes undetected in an early intermediate can cascade through a synthetic route, leading to downstream process failures, compromised API (Active Pharmaceutical Ingredient) stability, and, most critically, potential safety risks. This guide is structured not as a rigid SOP, but as a strategic framework for the comprehensive purity assessment of this compound. We will move beyond simply listing techniques to explaining the causality behind our analytical choices, building a self-validating system of orthogonal methods to ensure the utmost confidence in material quality.
The Criticality of Purity for this compound
This compound is a key building block in the synthesis of various pharmaceuticals.[1][2] Its purity is not merely a quality control metric; it is a critical determinant of the final drug substance's safety and efficacy. Regulatory bodies like the FDA and EMA, guided by the International Conference on Harmonisation (ICH) guidelines, mandate stringent control over starting materials.[3][4][5] Impurities introduced at this stage, whether from the synthetic route or degradation, can be carried through to the final API, potentially altering its pharmacological or toxicological profile.[3] Therefore, a robust analytical strategy is not just good science—it's a regulatory necessity.[4][5]
Key Properties of the Analyte:
| Property | Value | Source(s) |
| CAS Number | 1978-38-7 | [1][6][7] |
| Molecular Formula | C₇H₈FN | [1][8] |
| Molecular Weight | 125.15 g/mol | [1][8] |
| Appearance | Colorless to light yellow clear liquid | [1][6] |
| Form | Typically handled as the free base (liquid) or hydrochloride salt (solid) |
Anticipating the Enemy: Potential Impurities
A successful purity assessment begins with understanding what to look for. Impurities in this compound can be broadly categorized:
-
Process-Related Impurities: Arising from the manufacturing process.[9] A common synthesis route involves the methylation of 2-fluoroaniline.[10]
-
Unreacted Starting Materials: e.g., 2-Fluoroaniline.
-
Over-alkylation Products: e.g., 2-Fluoro-N,N-dimethylaniline.
-
Isomeric Impurities: Positional isomers (e.g., 3- or 4-Fluoro-N-methylaniline) if the initial starting materials are not pure.
-
Reagents and Catalysts: Residual reagents from the methylation step.
-
-
Degradation Products: Formed during storage or handling, potentially through oxidation or reaction with moisture. Halogenated anilines can form various degradation byproducts.[11]
-
Residual Solvents: Solvents used during synthesis and purification. Headspace GC is the preferred technique for their identification.[12]
The Orthogonal Approach: A Multi-Technique Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with different separation and detection principles are used to cross-validate results. This ensures that impurities missed by one method are detected by another.
Caption: Orthogonal strategy for comprehensive purity assessment.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is the cornerstone of purity determination, separating the main component from its impurities.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of non-volatile and thermally unstable compounds like this compound.[13][14] A reverse-phase method is typically most effective for separating the polar analyte from less polar impurities.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent separation for a wide range of polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier improves peak shape for the amine. Acetonitrile provides good resolution. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min | A gradient elution is crucial to separate early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection | UV at 254 nm and 280 nm | Aromatic anilines have strong UV absorbance. Using two wavelengths helps detect impurities with different chromophores. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics.[15] |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion and column overload. |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve ~25 mg of this compound reference standard in a 50:50 mixture of Acetonitrile/Water to prepare a stock solution of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration (0.5 mg/mL) in the same diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported as area percent. For known impurities, quantification against a reference standard is required.
Gas Chromatography (GC)
GC is highly effective for analyzing volatile and semi-volatile compounds and is often used as an orthogonal technique to HPLC.[16] Many suppliers specify the purity of 2-Fluoro-N-methylaniline by GC, underscoring its importance.[1][6][17]
Table 2: Recommended GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for separating a wide range of compounds, including substituted anilines.[18] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Detector | Flame Ionization Detector (FID) | FID is robust and provides a linear response for most organic compounds. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp is necessary to elute compounds with a range of boiling points. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overload when analyzing a high-concentration sample for purity. |
Experimental Protocol: GC Purity Analysis
-
Sample Preparation: Prepare a solution of ~1 mg/mL of this compound in a suitable solvent like Methanol or Methylene Chloride.
-
System Suitability: Inject the sample solution five times. The RSD for the retention time and peak area of the main component should be less than 1.0% and 2.0%, respectively.
-
GC Run: Inject 1 µL of the prepared sample into the GC system.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine purity.
Spectroscopic & Spectrometric Elucidation
While chromatography separates, spectroscopy and spectrometry identify. These techniques are indispensable for confirming the structure of the main component and identifying unknown impurities.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unequivocal structure identification and elucidation.[9][19][20] It provides detailed information about the molecular structure, connectivity, and configuration of compounds.[19][20]
-
¹H and ¹³C NMR: Used to confirm the identity of the this compound batch against a reference standard. The chemical shifts, coupling constants, and integration values provide a unique fingerprint of the molecule.
-
Quantitative NMR (qNMR): A primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signal of the analyte against a certified internal standard of known purity and concentration, a highly accurate mass-based purity value can be calculated.
-
Impurity Identification: If an impurity can be isolated (e.g., via preparative HPLC), 1D and 2D NMR experiments (like COSY, HSQC, HMBC) can be used to determine its complete chemical structure.[9]
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry provides crucial molecular weight information and fragmentation patterns, which act as a chemical fingerprint for identification.[21] Its true power in impurity profiling is realized when coupled with a chromatographic separation technique.[12]
-
GC-MS: Combines the separation power of GC with the detection power of MS.[16] It is ideal for identifying volatile and semi-volatile impurities, such as the potential over-alkylation product (2-Fluoro-N,N-dimethylaniline) or unreacted starting materials.[12][22]
-
LC-MS: The workhorse for identifying non-volatile impurities and degradation products.[12] As peaks elute from the HPLC, they are introduced into the mass spectrometer, providing the molecular weight of each impurity. High-resolution mass spectrometry (HRMS) can provide elemental composition, further aiding in the identification of unknown compounds.[9]
Caption: Decision workflow for purity assessment and impurity identification.
Method Validation: Ensuring Trustworthiness
Every analytical method used for batch release must be validated to prove it is suitable for its intended purpose.[23][24] Key validation parameters, as defined by ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[15]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[15][23]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion: A Framework for Confidence
The purity assessment of this compound is a multi-faceted process that demands a strategic, orthogonal approach. By combining high-resolution separation techniques like HPLC and GC with powerful identification tools like NMR and MS, a comprehensive and reliable purity profile can be established. This not only ensures the quality of the material but also upholds the stringent safety and regulatory standards that are paramount in the pharmaceutical industry. This guide provides the framework; the expertise lies in applying these principles with scientific rigor to every batch.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. dsinpharmatics.com [dsinpharmatics.com]
- 5. enkrisi.com [enkrisi.com]
- 6. 2-Fluoro-N-methylaniline | 1978-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-N-methylaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. biomedres.us [biomedres.us]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. calpaclab.com [calpaclab.com]
- 18. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. veeprho.com [veeprho.com]
- 20. toref-standards.com [toref-standards.com]
- 21. alfa-chemclinix.com [alfa-chemclinix.com]
- 22. epa.gov [epa.gov]
- 23. jespublication.com [jespublication.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Core Characteristics of Fluorinated Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the aniline scaffold represents a cornerstone of modern medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of the key characteristics of fluorinated aniline derivatives, synthesizing field-proven insights with fundamental scientific principles. We will explore how the unique properties of fluorine fundamentally alter the physicochemical and pharmacokinetic profiles of aniline, offering a powerful tool for molecular design. This document will delve into the nuanced effects of fluorination on basicity, lipophilicity, and metabolic stability, supported by experimental data and detailed protocols. Furthermore, we will examine the applications of these derivatives in drug discovery and agrochemical development, providing a robust resource for scientists seeking to leverage the transformative potential of fluorinated anilines.
The Fluorine Factor: A Paradigm Shift in Aniline Chemistry
The substitution of hydrogen with fluorine on the aniline ring is far from a simple atomic replacement. Fluorine's distinct properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—induce profound changes in the electronic and conformational landscape of the parent molecule. These alterations are not merely incremental; they often lead to a paradigm shift in the molecule's behavior, impacting everything from its reactivity to its metabolic fate.
The strategic placement of fluorine allows for the fine-tuning of a molecule's properties. For instance, the position of the fluorine atom (ortho, meta, or para) relative to the amino group dictates the interplay of inductive and resonance effects, thereby influencing the electron density distribution across the aromatic ring and the basicity of the amine. This level of control is invaluable in the rational design of molecules with desired biological activities.
Physicochemical Properties: A Quantitative Exploration
The introduction of fluorine into the aniline structure systematically modifies its key physicochemical parameters. Understanding these changes is critical for predicting a compound's behavior in biological systems.
Basicity (pKa): The Inductive Effect's Dominance
Fluorine's strong electron-withdrawing inductive effect (-I) significantly reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity (lowering the pKa of the anilinium ion). This effect is generally dominant over the weak resonance (+M) effect of halogens.
The position of the fluorine atom has a predictable impact on pKa:
-
Para-fluoroaniline: The fluorine atom at the para position exerts a strong -I effect, making it less basic than aniline.
-
Meta-fluoroaniline: The -I effect is still pronounced, leading to a decrease in basicity compared to aniline.
-
Ortho-fluoroaniline: The proximity of the fluorine atom to the amino group can introduce additional steric and electronic interactions, including potential intramolecular hydrogen bonding, which can further modulate basicity.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 4-Fluoroaniline | 4.65 |
| 3-Fluoroaniline | 3.51 |
| 2-Fluoroaniline | 3.21 |
Note: pKa values can vary slightly depending on the experimental conditions.
Lipophilicity (LogP/LogD): A Complex Interplay
The effect of fluorination on lipophilicity is more complex than its impact on basicity and is highly context-dependent. While it is a common misconception that fluorination always increases lipophilicity, the reality is more nuanced. The introduction of a single fluorine atom can either increase or decrease the LogP value depending on the molecular environment.
The replacement of a hydroxyl or methoxy group with fluorine, a common bioisosteric substitution, generally leads to an increase in lipophilicity. However, the magnitude of this change is influenced by the presence of other substituents on the aromatic ring. Electron-donating groups tend to increase the difference in lipophilicity, while electron-withdrawing groups lead to smaller differences.
The lipophilicity of a compound is a critical determinant of its ability to cross biological membranes, and its optimization is a key aspect of drug design.
Spectroscopic Properties: A Fingerprint of Fluorination
The presence of fluorine provides a unique spectroscopic handle for characterizing these derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The fluorine atom causes characteristic splitting patterns in the signals of adjacent protons.
-
¹³C NMR: The carbon atoms directly bonded to fluorine and those in close proximity exhibit large C-F coupling constants.
-
¹⁹F NMR: This is a powerful technique for directly observing the fluorine environment. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, making it a valuable tool for studying intermolecular interactions and conformational changes.
-
-
Infrared (IR) Spectroscopy: The strong C-F bond gives rise to characteristic absorption bands in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.
The following diagram illustrates a typical workflow for the spectroscopic analysis of fluorinated aniline isomers.
Caption: Workflow for the spectroscopic characterization of fluorinated anilines.
Metabolic Stability: The Power of the C-F Bond
A primary driver for the incorporation of fluorine in drug candidates is to enhance metabolic stability. The exceptional strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.
By strategically placing a fluorine atom at a metabolically labile position (a "soft spot") on the aniline ring or an attached alkyl group, chemists can block oxidative metabolism and increase the drug's half-life and oral bioavailability.
However, it is crucial to consider the potential for defluorination, especially with certain substitution patterns like 4-fluoroaniline, which can lead to the formation of reactive metabolites. In contrast, 2- and 3-fluoroaniline derivatives have been found to be significantly more stable against in vivo defluorination.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Caption: Workflow for in vitro metabolic stability assessment.
Synthesis of Fluorinated Aniline Derivatives
The synthesis of fluorinated anilines can be achieved through various established organic chemistry methodologies. Common strategies include:
-
Nucleophilic Aromatic Substitution (SNAAr): This involves the reaction of an activated aryl halide or nitroarene with a source of fluoride, such as potassium fluoride, often in the presence of a phase-transfer catalyst.
-
Diazotization-Fluorination (Balz-Schiemann Reaction): Aniline derivatives can be converted to their corresponding diazonium salts, which are then thermally decomposed in the presence of a fluoride source (e.g., HBF₄ or PF₆⁻) to introduce the fluorine atom.
-
Direct Fluorination: Electrophilic fluorinating agents, such as Selectfluor®, can be used for the direct fluorination of aniline derivatives, although regioselectivity can be a challenge.
-
From Fluorinated Precursors: A common approach is to start with a readily available fluorinated benzene precursor and then introduce the amino group through nitration followed by reduction.
Applications in Drug Discovery and Agrochemicals
Fluorinated aniline derivatives are indispensable building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: They are key components of numerous drugs, including kinase inhibitors for cancer therapy, antibacterial agents, and central nervous system drugs. The improved metabolic stability and modulated physicochemical properties imparted by fluorine often translate to enhanced efficacy and better pharmacokinetic profiles.
-
Agrochemicals: In the agrochemical industry, fluorinated anilines are used to synthesize herbicides, fungicides, and insecticides. The fluorine substitution can lead to increased potency, greater selectivity, and improved environmental stability. For example, 3-fluoroaniline is a critical intermediate in the synthesis of advanced herbicides and pesticides.
Conclusion
The incorporation of fluorine into the aniline scaffold provides a powerful and versatile strategy for modulating the properties of bioactive molecules. The predictable effects on basicity, the nuanced impact on lipophilicity, and the significant enhancement of metabolic stability make fluorinated anilines highly attractive building blocks for medicinal and agricultural chemists. A thorough understanding of the fundamental characteristics of these derivatives, as outlined in this guide, is essential for their effective application in the rational design of the next generation of drugs and crop protection agents.
Methodological & Application
The Strategic Utility of 2-Fluoro-N-methylaniline Hydrochloride in Modern Pharmaceutical Synthesis
Introduction: The Role of Fluorinated Intermediates in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated building blocks, 2-Fluoro-N-methylaniline and its hydrochloride salt have emerged as versatile and highly valuable intermediates.[3] This technical guide provides an in-depth exploration of 2-Fluoro-N-methylaniline hydrochloride, offering detailed protocols for its synthesis and quality control, and elucidating its application in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors.
Physicochemical Properties and Strategic Advantages
This compound is the salt form of the parent aromatic amine, 2-Fluoro-N-methylaniline. The hydrochloride form offers practical advantages in a pharmaceutical development setting, including improved stability, crystallinity, and handling characteristics compared to the free base, which exists as a liquid.[4]
| Property | Value (Free Amine) | Value (Hydrochloride Salt) | Source |
| CAS Number | 1978-38-7 | 1187386-14-6 | [4][5] |
| Molecular Formula | C₇H₈FN | C₇H₉ClFN | [4][5] |
| Molecular Weight | 125.15 g/mol | 161.60 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | Solid (typical) | [3] |
| Purity (Typical) | ≥ 98% (GC) | ≥ 98% | [3] |
The strategic importance of the 2-fluoro-N-methylaniline scaffold lies in the interplay of its structural features:
-
The N-methyl Group: This small alkyl group can provide crucial steric interactions within a binding pocket and can improve metabolic stability by blocking N-dealkylation, a common metabolic pathway for anilines.
-
The ortho-Fluoro Group: Positioned adjacent to the amine, the highly electronegative fluorine atom modulates the pKa of the anilinic nitrogen. This electronic influence is critical for tuning the strength of hydrogen bonds, which are fundamental to drug-receptor interactions, particularly in the hinge region of protein kinases.[6]
-
Combined Effect: The combination of these groups creates a unique building block that can be used to construct active pharmaceutical ingredients (APIs) with enhanced potency, selectivity, and pharmacokinetic profiles.[7]
Synthesis and Quality Control Protocols
The preparation of this compound is a two-stage process: first, the synthesis of the free amine, followed by its conversion to the hydrochloride salt.
Protocol 1: Synthesis of 2-Fluoro-N-methylaniline (Free Amine)
This protocol is adapted from established green chemistry methodologies, utilizing dimethyl carbonate as a methylating agent.[8]
Reaction Scheme: (Image of the reaction of 2-Fluoroaniline with Dimethyl Carbonate to yield 2-Fluoro-N-methylaniline)
Materials and Reagents:
-
2-Fluoroaniline (1.0 eq)
-
Dimethyl carbonate (DMC) (excess, serves as reagent and solvent)
-
NaY (basic molecular sieve, catalyst)
-
250 mL three-necked round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoroaniline (e.g., 15.0 g, 0.135 mol), dimethyl carbonate (105 g), and NaY catalyst (1.5 g).[8]
-
Reaction Execution: Stir the mixture and heat to reflux. Maintain reflux for 11-12 hours.[8]
-
Monitoring: The reaction progress should be monitored by Gas Chromatography (GC) until the starting material (2-fluoroaniline) is consumed.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration.
-
Purification: The filtrate is then subjected to rectification under normal pressure to remove the excess dimethyl carbonate solvent. The remaining liquid is the desired product, 2-Fluoro-N-methylaniline. A typical reported yield is approximately 99.4% with a GC purity of 99.2%.[8]
Protocol 2: Conversion to this compound
This protocol employs a standard method for the formation of amine hydrochloride salts using a solution of HCl in an organic solvent to ensure an anhydrous product.[9]
Reaction Scheme: (Image of the reaction of 2-Fluoro-N-methylaniline with HCl to yield this compound)
Materials and Reagents:
-
2-Fluoro-N-methylaniline (1.0 eq)
-
Diethyl ether or Ethyl acetate (anhydrous)
-
Hydrogen chloride solution (e.g., 2M in diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Dissolution: Dissolve the synthesized 2-Fluoro-N-methylaniline (e.g., 10.0 g, 0.08 mol) in anhydrous diethyl ether (100 mL) in a round-bottom flask with stirring.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether (1.05 eq, ~42 mL) dropwise via a dropping funnel. The hydrochloride salt will precipitate as a solid.[9][10]
-
Crystallization: Stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield this compound as a crystalline solid.
Diagram of the Overall Synthesis Workflow:
Caption: Workflow for the two-part synthesis of this compound.
Protocol 3: Quality Control and Characterization
Ensuring the purity and identity of the final hydrochloride salt is critical for its use in GMP (Good Manufacturing Practice) synthesis of APIs.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine purity and quantify impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to the product with a purity level of ≥98%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure.
-
¹H NMR (in DMSO-d₆): Expect characteristic shifts for the aromatic protons, the N-H proton (broad singlet), and the N-methyl protons (singlet). The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR (in DMSO-d₆): Expect characteristic shifts for the seven carbon atoms, with the carbon attached to fluorine showing a large C-F coupling constant.[5][11]
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight.
-
Method: Electrospray ionization (ESI) in positive mode.
-
Expected Result: A peak corresponding to the mass of the free amine cation [M+H]⁺ at m/z ≈ 126.07.
-
Application in Pharmaceutical Synthesis: A Case Study
The 2-fluoro-N-methylaniline moiety is a key structural component in numerous kinase inhibitors developed for oncology. These inhibitors often target the ATP-binding site of kinases, and the aniline portion is instrumental in forming hydrogen bonds with the "hinge region" of the enzyme, a critical anchoring interaction.[6][12]
Case Study: Linsitinib (OSI-906) - An IGF-1R/IR Inhibitor
Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), which has been investigated for the treatment of various solid tumors.[13][14][15] The chemical structure of Linsitinib clearly contains the 2-fluoro-N-methyl-anilinyl fragment, highlighting the direct application of the title intermediate.
Caption: Logical relationship of intermediates in the synthesis of Linsitinib (OSI-906).
Mechanistic Rationale for the 2-Fluoroaniline Moiety in Kinase Inhibition:
The aniline or substituted aniline group is a "privileged scaffold" in kinase inhibitor design. It acts as a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP to bind to the hinge region of the kinase.[16][17]
Caption: Binding mode of a fluoroaniline-containing kinase inhibitor in the ATP pocket.
The ortho-fluoro substituent plays a crucial role:
-
Modulating Basicity: The electron-withdrawing nature of fluorine decreases the basicity (pKa) of the aniline nitrogen. This fine-tuning is essential for optimizing the hydrogen bond strength with the kinase hinge, preventing overly strong interactions that could hinder dissociation kinetics or cause off-target effects.[6]
-
Enhancing Binding: The fluorine atom can engage in favorable orthogonal multipolar interactions with the protein backbone, further stabilizing the inhibitor-enzyme complex.
-
Improving Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, which can prolong the drug's half-life in the body.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-Fluoro-N-methylaniline and its hydrochloride salt.
-
Hazard Class: May cause skin, eye, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents. The free amine is air-sensitive and should be stored under an inert atmosphere.[18]
Conclusion
This compound is a high-value pharmaceutical intermediate whose strategic importance is rooted in the advantageous properties conferred by its unique substitution pattern. It provides a robust and versatile platform for the synthesis of complex APIs, most notably in the highly competitive field of kinase inhibitors for oncology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their pursuit of novel and improved therapeutics. The self-validating nature of the described synthetic and analytical protocols ensures a reliable and reproducible supply of this critical intermediate for advancing pharmaceutical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. appchemical.com [appchemical.com]
- 5. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-Fluoro-N-methylaniline | 1978-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: The Strategic Role of 2-Fluoro-N-methylaniline Hydrochloride in the Synthesis of the Herbicide Metamifop
Introduction: The Significance of Fluorinated Anilines in Modern Agrochemicals
In the landscape of modern agrochemical development, the incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing efficacy, metabolic stability, and overall performance. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, thereby leading to more potent and selective pesticides.[1] 2-Fluoro-N-methylaniline, a key fluorinated aromatic amine, serves as a critical building block in the synthesis of a variety of agrochemicals, including herbicides and pesticides.[1][2] Its hydrochloride salt is often utilized to improve handling and stability. This technical guide provides an in-depth exploration of the application of 2-Fluoro-N-methylaniline hydrochloride in the synthesis of the aryloxyphenoxypropionate (AOPP) herbicide, metamifop. Metamifop is a post-emergence herbicide effective against a range of grass weeds in paddy fields, and its synthesis provides an excellent case study for the strategic use of fluorinated intermediates.[3][4]
Core Principles: The Role of 2-Fluoro-N-methylaniline in Metamifop's Structure and Activity
The chemical structure of metamifop, (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide, reveals the integral role of the 2-Fluoro-N-methylaniline moiety.[4] This portion of the molecule is introduced in the final stages of the synthesis and is crucial for the herbicide's biological activity. The fluorine atom at the ortho position of the aniline ring influences the conformational preference of the molecule, which can enhance its binding to the target enzyme, acetyl-CoA carboxylase (ACCase).[4] The N-methyl group is also critical for the molecule's activity and stability.
The synthesis of metamifop hinges on the successful formation of an amide bond between the advanced intermediate, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionyl chloride, and 2-Fluoro-N-methylaniline. The nucleophilicity of the secondary amine in 2-Fluoro-N-methylaniline is a key factor in this coupling reaction.
Experimental Protocols
This section details the synthetic protocols for both the preparation of the key intermediate, 2-Fluoro-N-methylaniline, and its subsequent use in the synthesis of metamifop.
Protocol 1: High-Yield Synthesis of 2-Fluoro-N-methylaniline
This protocol is adapted from a patented, high-yield manufacturing method that utilizes readily available and cost-effective reagents.[3]
Reaction Scheme:
Caption: Synthesis of 2-Fluoro-N-methylaniline via reductive amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoroaniline | 111.12 | 3.0 g | 27 mmol |
| Paraformaldehyde | 30.03 | 1.23 g | 41 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 2.16 g | 54 mmol |
| Methanol | 32.04 | 30 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.02 g | 54 mmol |
| Ethyl Acetate | - | 60 mL | - |
| Water | - | 25 mL | - |
| Saturated Brine | - | 20 mL | - |
| Magnesium Sulfate (anhydrous) | - | As needed | - |
Procedure:
-
To a round-bottom flask, add 25 mL of methanol and 1.23 g (41 mmol) of paraformaldehyde.
-
Reflux the mixture at 85°C until the paraformaldehyde is completely dissolved.
-
In a separate beaker, dissolve 3.0 g (27 mmol) of 2-fluoroaniline and 2.16 g (54 mmol) of sodium hydroxide in 5 mL of methanol.
-
Add the methanolic solution of 2-fluoroaniline and NaOH to the paraformaldehyde solution.
-
Reflux the reaction mixture at 85°C for 24 hours.
-
After 24 hours, cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 2.02 g (54 mmol) of sodium borohydride to the cooled mixture.
-
Reflux the mixture at 85°C for an additional 1 hour.
-
After the reaction is complete, remove the methanol using a rotary evaporator.
-
To the residue, add 25 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 20 mL of water, followed by 20 mL of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-fluoro-N-methylaniline as a pinkish oil.[3] Expected yield: ~95%.[3]
Note on Hydrochloride Salt Formation: To prepare the hydrochloride salt, the resulting 2-Fluoro-N-methylaniline can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Protocol 2: Synthesis of Metamifop via Amide Coupling
This protocol describes the final step in the synthesis of metamifop, where 2-Fluoro-N-methylaniline is coupled with the acid chloride intermediate. The synthesis of the intermediate (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionyl chloride is outlined in the workflow diagram below.
Workflow for Metamifop Synthesis:
Caption: Overall synthetic workflow for the herbicide Metamifop.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Notes |
| (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid derivative | Varies | Can be the acid or an ester derivative |
| 2-Fluoro-N-methylaniline | 125.15 | Prepared as in Protocol 1 |
| Biological Enzyme (e.g., Novozym 435) | - | As described in patent CN110863020A for an enzymatic approach |
| Organic Solvent | - | e.g., Toluene, Tetrahydrofuran |
| Base (for chemical synthesis) | - | e.g., Triethylamine |
| Coupling Agent (for chemical synthesis) | - | e.g., Triphenylphosphine (as in patent CN01823753.3) |
Procedure (Enzymatic Method): [5]
-
In a suitable reaction vessel, dissolve the (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid derivative and 2-Fluoro-N-methylaniline in an appropriate organic solvent. The molar ratio of the acid derivative to the aniline is typically 1:1 to 1:1.3.[5]
-
Add the biological enzyme (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically in the range of 6000-10000 U per mole of the acid derivative.[5]
-
Stir the reaction mixture at a controlled temperature for a specified time, monitoring the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion of the reaction, separate the enzyme from the reaction mixture by filtration. The enzyme can often be recovered and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product, if necessary, by column chromatography or recrystallization to obtain pure metamifop.
Procedure (Chemical Method):
-
Dissolve (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Add a coupling agent (e.g., triphenylphosphine) and a base (e.g., triethylamine).
-
Add 2-Fluoro-N-methylaniline to the reaction mixture.
-
Reflux the reaction mixture for an extended period (e.g., 12 hours), monitoring for completion.
-
After the reaction is complete, the work-up typically involves acidification, extraction with an organic solvent, and purification by column chromatography.
Data Summary and Characterization
The successful synthesis of the intermediates and the final product should be confirmed by standard analytical techniques.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 2-Fluoro-N-methylaniline | C₇H₈FN | 125.15 | Colorless to light yellow liquid | 1978-38-7[6] |
| Metamifop | C₂₃H₁₈ClFN₂O₄ | 440.85 | Solid | 256412-89-2[4] |
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum of metamifop should show characteristic signals for the aromatic protons of the fluorophenyl, phenoxy, and benzoxazole rings, as well as signals for the methyl groups and the methine proton of the propionamide moiety.
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms in the metamifop structure.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of metamifop.
-
HPLC: High-performance liquid chromatography can be used to determine the purity of the synthesized compound.
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Metamifop and its Intermediates:
-
As with all agrochemical synthesis, appropriate safety precautions must be taken. The intermediates and the final product should be handled by trained personnel in a controlled laboratory environment. Consult the Safety Data Sheet (SDS) for each specific compound for detailed safety information.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its application in the production of the herbicide metamifop highlights the importance of fluorinated building blocks in achieving high levels of biological activity and selectivity. The protocols provided herein offer a comprehensive guide for researchers and professionals in the agrochemical industry for the synthesis of this key intermediate and its utilization in the preparation of a commercially significant herbicide. The choice between a chemical and an enzymatic final coupling step will depend on factors such as cost, desired purity, and environmental considerations, with the enzymatic route offering a greener alternative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]
- 4. Metamifop | C23H18ClFN2O4 | CID 11636326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110863020A - Method for synthesizing metamifop by enzyme method - Google Patents [patents.google.com]
- 6. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Fluoro-N-methylaniline Hydrochloride in Dye and Pigment Production
Introduction: The Strategic Role of Fluorination and N-Alkylation in Modern Dye Chemistry
The relentless pursuit of novel colorants with enhanced properties has led to the exploration of a vast chemical space. Among the key building blocks in this endeavor is 2-Fluoro-N-methylaniline hydrochloride. This versatile intermediate offers a unique combination of electronic and steric features that can be strategically exploited to fine-tune the characteristics of azo dyes and pigments. The presence of a fluorine atom on the aromatic ring significantly influences the electron density, which in turn can impact the color, lightfastness, and overall stability of the final dye molecule.[1] Concurrently, the N-methyl group provides a handle to modulate solubility and introduces steric hindrance that can affect the planarity of the dye and, consequently, its spectral properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of azo dyes, complete with detailed protocols and safety considerations.
Core Principles: The Chemistry of Azo Dye Synthesis
The synthesis of azo dyes from aromatic amines is a well-established two-step process:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt.[2] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3][4] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][5][6]
-
Azo Coupling: The diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component.[7] Common coupling partners include phenols, naphthols, and other aromatic amines. The position of the azo linkage on the coupling component is directed by the activating groups present on its aromatic ring.[7]
The overall reaction scheme is depicted below:
Caption: General workflow for azo dye synthesis from this compound.
Experimental Protocols
Safety First: Handling Diazonium Salts
Diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[5][6][8][9][10] Therefore, it is imperative to adhere to strict safety protocols:
-
In Situ Generation and Use: Diazonium salts should always be prepared and used in solution without isolation.[5][6][8]
-
Temperature Control: Maintain the reaction temperature between 0 and 5 °C at all times to prevent decomposition of the diazonium salt.[3][5][6]
-
Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[5][6][8]
-
Quenching: Any unreacted diazonium salt at the end of the reaction should be quenched. A common quenching agent is sulfamic acid or urea.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated fume hood.[3][12][13][14]
Protocol 1: Diazotization of this compound
This protocol details the conversion of this compound to its corresponding diazonium salt.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1187386-14-6 | 161.61 | 10 |
| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | 25 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 10.5 |
| Distilled Water | 7732-18-5 | 18.02 | As needed |
| Ice | - | - | As needed |
Procedure:
-
Preparation of the Amine Solution: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1.62 g (10 mmol) of this compound.
-
Add 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Stir to dissolve the amine salt. The hydrochloride salt form of the starting material provides the necessary acidic environment.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.[3][5][6]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes. Ensure the temperature does not exceed 5 °C. The reaction is exothermic.
-
Completion of Reaction: After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes to ensure complete formation of the diazonium salt. The resulting clear, yellowish solution of 2-fluoro-N-methylbenzenediazonium chloride is now ready for the coupling reaction.
Caption: Workflow for the diazotization of this compound.
Protocol 2: Azo Coupling with 2-Naphthol to Synthesize a Red-Orange Dye
This protocol describes the coupling of the prepared diazonium salt with 2-naphthol, a common coupling component that typically yields red to orange dyes.[15][16]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-Naphthol | 135-19-3 | 144.17 | 10 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 25 |
| Diazonium Salt Solution (from Protocol 1) | - | - | 10 |
| Distilled Water | 7732-18-5 | 18.02 | As needed |
| Ice | - | - | As needed |
Procedure:
-
Preparation of the Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 5% aqueous sodium hydroxide solution. The alkaline conditions are necessary to deprotonate the hydroxyl group of the naphthol, making it a more potent nucleophile for the coupling reaction.[15]
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.
-
Completion of Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
-
Isolation: Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Characterization and Properties of the Resulting Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity.
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) and color properties. | A strong absorption band in the visible region (400-700 nm) is characteristic of azo dyes. The λmax will vary depending on the specific coupling component used.[17] |
| FT-IR Spectroscopy | To identify functional groups. | The presence of the azo group (-N=N-) can be confirmed by a characteristic absorption band, typically in the region of 1400-1500 cm⁻¹.[17][18] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the chemical structure of the dye molecule. | The spectra will show characteristic signals for the aromatic protons and carbons, as well as the N-methyl group. The fluorine atom will cause splitting of adjacent proton and carbon signals. |
| Mass Spectrometry | To determine the molecular weight of the synthesized dye. | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the azo dye.[17] |
Influence of Substituents on Dye Properties:
-
Fluorine: The electron-withdrawing nature of the fluorine atom can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum, depending on its position relative to the azo group and the nature of the coupling component. Fluorine substitution has also been reported to improve the lightfastness of some azo dyes.[1]
-
N-Methyl Group: The presence of the N-methyl group can influence the solubility of the dye and may cause a slight shift in the absorption spectrum due to its electronic and steric effects.
Fastness Properties:
The performance of a dye is critically dependent on its fastness properties.
| Property | Description | Typical Testing Standards |
| Lightfastness | Resistance to fading upon exposure to light. | ISO 105-B02, AATCC 16 |
| Wash Fastness | Resistance to color change and staining during washing. | ISO 105-C06, AATCC 61 |
| Rubbing Fastness | Resistance to color transfer upon rubbing. | ISO 105-X12, AATCC 8 |
Generally, azo dyes derived from fluorinated anilines can exhibit good to excellent light and wash fastness, making them suitable for applications requiring high durability.[1][4]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of azo dyes and pigments. By carefully controlling the diazotization and coupling reaction conditions, researchers can generate novel colorants with tailored properties. The strategic incorporation of fluorine and N-methyl groups provides a powerful tool for fine-tuning the color, stability, and performance of these dyes. Adherence to strict safety protocols, particularly when handling diazonium salt intermediates, is paramount to ensure a safe and successful synthesis. The protocols and information provided herein serve as a robust foundation for the exploration and development of new high-performance dyes based on this important intermediate.
References
- 1. ijert.org [ijert.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Are The Classifications Of Direct Dyes? - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. (PDF) Synthesis and Characterization of New Azo Dye [research.amanote.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and spectral characterization of some new azo dyes and their metal complexes | Semantic Scholar [semanticscholar.org]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 15. byjus.com [byjus.com]
- 16. cuhk.edu.hk [cuhk.edu.hk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Strategic N-Methylation of 2-Fluoroaniline: Protocols for Pharmaceutical and Fine Chemical Synthesis
An Application Note from the Office of the Senior Scientist
Abstract & Introduction
N-methyl-2-fluoroaniline is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its structural properties, conferred by the fluorine atom and the N-methyl group, are crucial for modulating the biological activity and physicochemical characteristics of target molecules.[1] The synthesis of this compound, however, presents a common challenge in organic chemistry: achieving selective and efficient mono-N-methylation while avoiding the formation of the N,N-dimethylated byproduct.[3] Over-methylation is a frequent issue as the secondary amine product is often more nucleophilic than the primary aniline starting material.[3]
This application note provides detailed, field-proven protocols for two distinct and reliable methods for the N-methylation of 2-fluoroaniline. We will first explore the classic Eschweiler-Clarke reaction, a robust reductive amination procedure. Subsequently, we will detail a modern, greener approach utilizing dimethyl carbonate (DMC) as a low-toxicity methylating agent. The causality behind experimental choices, detailed work-up and purification procedures, and critical safety considerations are explained throughout, providing researchers with a comprehensive guide for producing high-purity N-methyl-2-fluoroaniline.
CRITICAL SAFETY PROTOCOL: Handling Fluoroanilines and Methylating Agents
Causality: 2-Fluoroaniline and many reagents used in its methylation are hazardous. A thorough understanding and strict adherence to safety protocols are non-negotiable for operator safety and experimental integrity.
-
2-Fluoroaniline Hazards: This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[4][5][6] Inhalation or ingestion may lead to cyanosis (a bluish tint to the skin), headache, and nausea.[7] It can be absorbed through the skin.[7]
-
Reagent Hazards:
-
Formaldehyde: Toxic and a suspected carcinogen.[3]
-
Formic Acid: Corrosive and causes severe skin and eye damage.
-
Dimethyl Carbonate (DMC): Flammable liquid. While significantly less toxic than other methylating agents like dimethyl sulfate, it should still be handled with care.[8]
-
Dimethyl Sulfate: (Not used in these protocols but a common alternative) Extremely toxic, carcinogenic, and should be handled with extreme caution and specialized procedures.[9]
-
Mandatory Safety Procedures:
-
Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[3][5]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[10] In case of skin contact, wash the affected area with copious amounts of water.[7] If inhaled, move the individual to fresh air immediately.[5]
Method 1: N-Methylation via Eschweiler-Clarke Reaction
Principle: The Eschweiler-Clarke reaction is a classic and highly reliable method for the methylation of primary and secondary amines. It utilizes an excess of formaldehyde as the carbon source and formic acid as the reducing agent (hydride source).[11][12] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate, releasing carbon dioxide and driving the reaction to completion.[12][13] A key advantage is that this method will not produce quaternary ammonium salts, as a tertiary amine cannot form another iminium ion.[12]
Reaction Mechanism
// Reactants Aniline [label="2-Fluoroaniline"]; Formaldehyde [label="Formaldehyde (CH₂O)"]; FormicAcid [label="Formic Acid (HCOOH)"];
// Intermediates Iminium [label=<Iminium Ion(Electrophilic)>]; Product [label=<N-Methyl-2-fluoroaniline(Product)>];
// Nodes for steps
step1 [label="Condensation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
step2 [label=
// Edges Aniline -> step1; Formaldehyde -> step1; step1 -> Iminium [label="-H₂O"]; Iminium -> step2; FormicAcid -> step2 [label="Hydride Source"]; step2 -> Product [label="-CO₂"];
// Styling {rank=same; Aniline; Formaldehyde; FormicAcid} {rank=same; step1} {rank=same; Iminium} {rank=same; step2} {rank=same; Product} } enddot Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Experimental Protocol: Synthesis of N-Methyl-2-fluoroaniline
Materials & Reagents:
-
2-Fluoroaniline (1.0 eq)
-
Formaldehyde (37 wt% in H₂O, 2.5 eq)
-
Formic Acid (98-100%, 5.0 eq)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
5M Sodium hydroxide solution (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroaniline (1.0 eq).
-
Reagent Addition: To the stirred aniline, add formaldehyde solution (2.5 eq) followed by the slow, cautious addition of formic acid (5.0 eq). The initial reaction may be exothermic.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Basification: Carefully pour the cooled reaction mixture into a beaker containing crushed ice. Slowly basify the mixture by adding 5M NaOH solution with stirring until the pH is > 9. This step neutralizes the excess formic acid and deprotonates the amine product.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water-soluble impurities.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or silica gel column chromatography to yield pure N-methyl-2-fluoroaniline.
Data Summary
| Parameter | Condition | Rationale / Comment |
| Stoichiometry | Excess HCHO & HCOOH | Ensures complete conversion of the primary amine. The reaction drives towards the di-methylated product if left for extended periods or with higher excess. For mono-methylation, careful control of stoichiometry is needed. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for iminium ion formation and reduction.[12] |
| Reaction Time | 6-8 hours | Typical duration for anilines; should be optimized by TLC monitoring. |
| Work-up | Basic (pH > 9) | Crucial to neutralize formic acid and isolate the free amine product for extraction. |
| Purification | Distillation/Chromatography | Necessary to remove unreacted starting material and potential N,N-dimethyl byproduct. |
Method 2: Green N-Methylation with Dimethyl Carbonate (DMC)
Principle: The use of dimethyl carbonate (DMC) represents a significant advancement in green chemistry for N-methylation.[8] DMC is a non-toxic, environmentally benign reagent that serves as both the methyl source and the solvent, replacing hazardous reagents like dimethyl sulfate or methyl iodide.[14] The reaction is often facilitated by a solid catalyst, such as a basic molecular sieve, which can be easily removed by filtration, simplifying the work-up procedure. This method demonstrates high selectivity for mono-methylation, yielding a high-purity product with minimal byproduct formation.[8][15]
Experimental Protocol: Selective Synthesis of N-Methyl-2-fluoroaniline
This protocol is adapted from a patented, high-yield industrial process.[8][15]
Materials & Reagents:
-
2-Fluoroaniline (o-fluoroaniline)
-
Dimethyl Carbonate (DMC)
-
Basic Molecular Sieve NaY (catalyst)
-
Standard distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl carbonate (105 g), 2-fluoroaniline (15 g, 0.135 mol), and the basic molecular sieve NaY catalyst (1.5 g).[15]
-
Heating & Reflux: Stir the mixture and heat it to reflux under normal atmospheric pressure. Maintain a steady reflux for 11-12 hours.[15]
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC), tracking the disappearance of the 2-fluoroaniline starting material. The reaction is considered complete when the starting material is consumed.[15]
-
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the solid catalyst by filtration.
-
Purification by Distillation:
-
Set up a fractional distillation apparatus with a 20-30 cm column.
-
Charge the filtrate into the distillation flask.
-
First, remove the excess dimethyl carbonate solvent under normal pressure.
-
Next, collect the product fraction, which is N-methyl-2-fluoroaniline. The expected yield is approximately 16.79 g with a purity of >99%.[15]
-
Data Summary
| Parameter | Condition / Value | Rationale / Comment |
| Methylating Agent | Dimethyl Carbonate (DMC) | Green, low-toxicity reagent and solvent.[8] |
| Catalyst | Basic Molecular Sieve NaY | Heterogeneous catalyst, easily removed by filtration.[15] |
| Temperature | Reflux | Reaction is run at the boiling point of DMC. |
| Reaction Time | 11-12 hours | As specified in the reference procedure for complete conversion.[15] |
| Reported Yield | ~99.4% | Demonstrates the high efficiency of this method.[15] |
| Reported Purity | ~99.2% (GC) | High selectivity with minimal byproduct formation (~0.29% N,N-dimethylaniline).[15] |
General Experimental Workflow & Product Characterization
The overall process for synthesizing and isolating the target compound follows a logical sequence, which is crucial for achieving high purity and yield.
// Nodes Start [label="1. Reaction Setup\n(Reagents + Solvent/Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="2. Controlled Heating\n(Reflux / Stirring)"]; Monitoring [label="3. Reaction Monitoring\n(TLC / GC)"]; Workup [label="4. Work-up\n(Quench, Neutralize, Extract)"]; Purification [label="5. Purification\n(Distillation / Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="6. Product Characterization\n(GC, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> Characterization; } enddot Caption: General workflow for synthesis and purification.
Product Characterization: The identity and purity of the final product, N-methyl-2-fluoroaniline (CAS 1978-38-7), should be confirmed using standard analytical techniques.
-
Appearance: Colorless to light yellow liquid.[2]
-
Molecular Weight: 125.15 g/mol .
-
Boiling Point: 87-88 °C at 20 mmHg.[2]
-
Gas Chromatography (GC): To determine purity and quantify any byproducts.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
This application note has detailed two effective and reproducible methods for the N-methylation of 2-fluoroaniline. The Eschweiler-Clarke reaction offers a time-tested, robust approach suitable for general laboratory synthesis. For processes where environmental impact, safety, and selectivity are paramount, the dimethyl carbonate method provides a superior green alternative, delivering a high-purity product with exceptional yield and simplified work-up. The choice of method will depend on the specific requirements of the research or development project, including scale, available equipment, and green chemistry objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents [patents.google.com]
- 9. server.ccl.net [server.ccl.net]
- 10. aarti-industries.com [aarti-industries.com]
- 11. mdpi.com [mdpi.com]
- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 15. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-N-methylaniline Hydrochloride
Introduction: Navigating the Synthesis of Electron-Deficient Arylamines
The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has largely superseded classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, due to its broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.[2][3] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the arylamine motif is a common structural feature in a vast array of bioactive molecules and functional organic materials.[2]
This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a challenging substrate class: electron-deficient anilines, with a specific focus on 2-Fluoro-N-methylaniline hydrochloride. The presence of an electron-withdrawing fluorine atom on the aniline ring reduces the nucleophilicity of the nitrogen atom, making the C–N coupling more difficult.[4] Furthermore, the use of the amine as a hydrochloride salt necessitates careful consideration of the base to ensure the liberation of the free amine for participation in the catalytic cycle.[5]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical, field-proven protocols and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl halide (or pseudohalide) bond, forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. Subsequently, a base deprotonates the coordinated amine to generate a palladium-amido complex.[7]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
A crucial aspect of a successful Buchwald-Hartwig amination is the careful selection of the ligand, which plays a pivotal role in modulating the reactivity and stability of the palladium catalyst throughout the cycle. For electron-deficient anilines, bulky and electron-rich phosphine ligands are often required to promote the key reductive elimination step and prevent undesirable side reactions.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design: A Rationale-Driven Approach
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters.
The Challenge of Electron-Deficient Anilines
The fluorine atom at the ortho-position of 2-Fluoro-N-methylaniline renders the nitrogen atom less nucleophilic due to the inductive electron-withdrawing effect. This reduced nucleophilicity can slow down the rate of C–N bond formation.[4] To overcome this, the catalytic system must be highly active.
Ligand Selection: The Key to Success
For challenging substrates like electron-deficient anilines, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands have proven to be particularly effective.[1][4]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is an excellent general-purpose ligand for a wide range of Buchwald-Hartwig aminations, including those with electron-deficient substrates. Its steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[8]
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): BrettPhos is another powerful ligand, often showing exceptional reactivity for the coupling of primary and secondary amines, including challenging examples.[8][9][10]
The use of well-defined palladium precatalysts, such as XPhos Pd G3, is highly recommended. These precatalysts are air- and moisture-stable, ensuring the consistent and reliable formation of the active Pd(0) species in solution, which leads to more reproducible results compared to generating the catalyst in situ from a palladium source and a separate ligand.[4]
The Role of the Base
When using an amine hydrochloride salt, a sufficiently strong base is required to neutralize the HCl and deprotonate the resulting ammonium species to generate the free amine. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] Typically, slightly more than two equivalents of the base are needed: one to neutralize the hydrochloride salt and another to facilitate the deprotonation of the amine once coordinated to the palladium center.
Solvent Considerations
Aprotic, non-polar, or weakly polar solvents are generally preferred for the Buchwald-Hartwig amination. Toluene and dioxane are commonly used.[6] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and competing side reactions.[4]
Detailed Experimental Protocol
This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| Aryl Bromide | ≥98% | Commercially Available |
| This compound | ≥98% | Commercially Available |
| XPhos Pd G3 | - | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Argon or Nitrogen | High Purity | - |
| Magnetic Stir Bar | - | - |
| Oven-dried Schlenk tube or vial with a screw cap and septum | - | - |
Reaction Setup Workflow:
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), sodium tert-butoxide (2.5 mmol, 2.5 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).[4]
-
Establishing an Inert Atmosphere: Seal the vessel with a septum or a screw cap with a septum. Evacuate the vessel and backfill it with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen and moisture.[4]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel via a syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoro-N-methylaniline.
Troubleshooting and Optimization
While the provided protocol is robust, challenges can arise, particularly with complex substrates.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure rigorous exclusion of air and moisture. Use a well-defined precatalyst.[4] Consider screening other ligands like BrettPhos.[9] |
| Insufficiently strong base | Ensure the NaOtBu is fresh and has been handled under inert conditions. | |
| Low reaction temperature | The reaction may require higher temperatures for activation. Incrementally increase the temperature, monitoring for decomposition. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | β-Hydride elimination is competing with reductive elimination.[1] | The choice of a bulky ligand like XPhos or BrettPhos is designed to minimize this. Ensure the ligand-to-palladium ratio is appropriate if not using a precatalyst. |
| Inconsistent Results | Catalyst deactivation due to adventitious oxygen or water. | Improve inert atmosphere techniques (e.g., use a glovebox for preparation). Ensure all reagents and solvents are scrupulously dry.[4] |
| Impure starting materials | Purify starting materials before use. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation that provides access to valuable N-aryl aniline derivatives. Success in this endeavor is predicated on a rational approach to experimental design, with careful consideration of the ligand, base, and reaction conditions to overcome the challenges posed by an electron-deficient and hydrochloride salt substrate. The use of modern, bulky biaryl phosphine ligands in conjunction with well-defined palladium precatalysts offers a reliable and high-yielding pathway to the desired products. The protocols and insights provided in this guide are intended to empower researchers to effectively implement this important synthetic methodology.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2-Fluoro-N-methylaniline Hydrochloride
Introduction: The Strategic Value of 2-Fluoro-N-methylaniline in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of specific structural motifs is paramount. 2-Fluoro-N-methylaniline serves as a valuable building block in this context.[1][2][3] Its utility is primarily anchored in its capacity to undergo nucleophilic aromatic substitution (SNAr), a powerful transformation for the construction of carbon-heteroatom and carbon-carbon bonds on an aromatic scaffold. The fluorine substituent, despite the formidable strength of the C-F bond, acts as an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the ipso-carbon and stabilizes the key reaction intermediate.[2] This reactivity makes 2-Fluoro-N-methylaniline a versatile precursor for a diverse array of more complex molecules, including active pharmaceutical ingredients (APIs) targeting neurological disorders, as well as specialized dyes and agrochemicals.[1][2][3]
This guide provides a comprehensive overview of the mechanistic underpinnings and practical execution of SNAr reactions utilizing 2-Fluoro-N-methylaniline hydrochloride. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for various classes of nucleophiles, and offer insights into troubleshooting and optimization.
Mechanistic Framework: The Addition-Elimination Pathway
The cornerstone of the SNAr reaction is a two-step addition-elimination mechanism.[4] Unlike SN1 and SN2 reactions, the SNAr pathway does not involve the direct displacement of the leaving group in a single step or the formation of an unstable aryl cation. Instead, the reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. The presence of the electron-donating N-methylamino group at the ortho position influences the electron density of the ring and can affect the rate of this step.
-
Stabilization of the Intermediate: The resulting Meisenheimer complex is a negatively charged intermediate where the charge is delocalized across the aromatic system.
-
Elimination of the Leaving Group and Re-aromatization: In the final, rapid step, the leaving group (in this case, the fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[4]
The hydrochloride salt form of 2-Fluoro-N-methylaniline introduces an important consideration: the amine is protonated. This necessitates the use of a sufficient amount of base to both neutralize the hydrochloride and facilitate the desired nucleophilic substitution. Typically, at least two equivalents of base are required: one to deprotonate the aniline hydrochloride to its free base form, and a second to facilitate the reaction with the nucleophile, particularly if the nucleophile itself is introduced as a salt or has a pKa that requires a basic environment for activation.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are designed as a starting point for researchers. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates and nucleophiles.
General Considerations for Reactions with this compound
-
Stoichiometry of Base: When using this compound, a minimum of two equivalents of base is generally required. The first equivalent neutralizes the hydrochloride salt to generate the free aniline, and the second equivalent acts as an acid scavenger or to deprotonate the nucleophile. For weakly nucleophilic amines, an excess of the amine itself can sometimes serve as the base.
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are typically the solvents of choice for SNAr reactions.[5] They effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions, especially when using sensitive nucleophiles or when heating for extended periods.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of N-substituted N-methylanilines.
Materials:
-
This compound
-
Piperidine (or other secondary amine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.2 eq) to the solution.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines the synthesis of aryl thioethers.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the THF.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium thiophenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture. Note: An additional equivalent of a non-nucleophilic base like triethylamine can be added to neutralize the hydrochloride beforehand if desired.
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of aryl ethers.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol or an appropriate anhydrous solvent (e.g., DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DMF as the solvent.
-
Add sodium methoxide (2.2 eq) to the reaction mixture. Note: Sodium methoxide will act as both the nucleophile and the base to neutralize the hydrochloride.
-
Heat the reaction to 60-80 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for SNAr reactions.
Data Summary: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. These are illustrative, and optimization is encouraged.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range |
| Amines | Piperidine | K₂CO₃ (2.2) | DMF | 80-100 | 4-12 | Good to Excellent |
| Morpholine | K₂CO₃ (2.2) | DMSO | 80-100 | 4-12 | Good to Excellent | |
| Aniline | K₂CO₃ (2.2) | NMP | 100-120 | 12-24 | Moderate to Good | |
| Thiols | Thiophenol | NaH (1.2) + Et₃N (1.0) | THF/DMF | 50-70 | 2-8 | Good to Excellent |
| Ethanethiol | NaH (1.2) + Et₃N (1.0) | THF/DMF | 50-70 | 2-8 | Good to Excellent | |
| Alkoxides | Sodium Methoxide | NaOMe (2.2) | DMF | 60-80 | 6-18 | Moderate to Good |
| Sodium Ethoxide | NaOEt (2.2) | DMF | 60-80 | 6-18 | Moderate to Good |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient base to neutralize hydrochloride and facilitate reaction. 2. Nucleophile is not sufficiently reactive. 3. Reaction temperature is too low. 4. Solvent is not polar enough or contains water. | 1. Increase the equivalents of base to 2.5-3.0 eq. 2. Use a stronger base to deprotonate the nucleophile (e.g., NaH for thiols/alcohols). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Switch to a more polar aprotic solvent (e.g., from DMF to DMSO). Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. Di-substitution or other side reactions with the nucleophile. 3. Hydrolysis of the starting material or product if water is present. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a slight excess of the this compound relative to the nucleophile. 3. Ensure anhydrous conditions are maintained throughout the reaction. |
| Incomplete Reaction | 1. Reaction time is too short. 2. Insufficient mixing. | 1. Extend the reaction time and continue to monitor by TLC/LC-MS. 2. Ensure vigorous stirring, especially for heterogeneous mixtures. |
Alternative Synthetic Routes
It is important to note that for the synthesis of N-aryl, N-methyl anilines, other methods exist and may be more suitable depending on the substrate scope and functional group tolerance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful alternative for forming C-N bonds, especially when the aromatic ring is not activated towards SNAr.[6] This reaction class often proceeds under milder conditions and has a broader substrate scope.
Conclusion
Nucleophilic aromatic substitution with this compound is a robust and versatile method for the synthesis of a wide range of substituted aniline derivatives. A thorough understanding of the addition-elimination mechanism, careful consideration of the role of the hydrochloride salt in determining the required base stoichiometry, and judicious selection of solvent and reaction temperature are key to achieving successful outcomes. The protocols and troubleshooting guidance provided herein serve as a solid foundation for researchers to explore the synthetic potential of this valuable building block in their drug discovery and materials science endeavors.
References
- 1. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-N-methylaniline [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Role of 2-Fluoro-N-methylaniline hydrochloride in kinase inhibitor synthesis
Application Notes & Protocols
Topic: The Strategic Role of 2-Fluoro-N-methylaniline Hydrochloride in Modern Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of Fluorinated Scaffolds in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[1] Within the medicinal chemist's toolkit, fluorinated aromatic amines have emerged as "privileged" structural motifs. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, by altering the electronic nature of the aromatic ring and blocking sites of metabolic oxidation.[2]
This compound (CAS: 1187386-14-6) is a key building block that embodies these advantages.[3] Its unique structure—featuring a fluorine atom ortho to the amine and an N-methyl group—offers a nuanced combination of reactivity and steric properties, making it an invaluable reagent in the synthesis of sophisticated kinase inhibitors, particularly those based on the quinazoline scaffold.[4][5] This guide provides an in-depth exploration of its application, grounded in established synthetic strategies, and offers detailed protocols for its effective use.
Core Attributes and Handling
This compound is a fluorinated aromatic amine salt.[3] The hydrochloride form enhances stability and improves handling characteristics compared to the free base, which is a combustible liquid.[6]
Table 1: Physicochemical Properties of 2-Fluoro-N-methylaniline
| Property | Value | Source |
|---|---|---|
| CAS Number | 1978-38-7 (Free Base) | [4] |
| 1187386-14-6 (HCl Salt) | [7] | |
| Molecular Formula | C₇H₈FN (Free Base) | [6] |
| Molecular Weight | 125.15 g/mol (Free Base) | [6] |
| 161.60 g/mol (HCl Salt) | [3] | |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Purity | ≥ 98% (GC) |[4] |
Safety and Handling Precautions
As a potentially hazardous chemical, 2-Fluoro-N-methylaniline and its hydrochloride salt must be handled with appropriate care in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]
-
In case of Contact:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11] Consult the Safety Data Sheet (SDS) for complete information.[10][12]
Application in Quinazoline-Based Kinase Inhibitor Synthesis
The quinazoline core is a cornerstone of many FDA-approved kinase inhibitors, including Gefitinib, Lapatinib, and Erlotinib.[5][13] These drugs primarily function by competing with ATP for the binding site on tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[14] The synthesis of these molecules often involves a key nucleophilic aromatic substitution (SNAr) step where a 4-chloroquinazoline is coupled with a substituted aniline.[14][15]
2-Fluoro-N-methylaniline is an exemplary nucleophile for this transformation. The fluorine atom at the ortho position electronically activates the aniline for nucleophilic attack while providing a metabolic shield. The N-methyl group can enhance selectivity and potency by establishing specific interactions within the kinase's active site.
General Synthetic Workflow
The general strategy involves the reaction of a substituted 4-chloroquinazoline with an aniline derivative, such as 2-fluoro-N-methylaniline, typically in a polar solvent like isopropanol at elevated temperatures.
Caption: General workflow for quinazoline kinase inhibitor synthesis.
Protocol 1: Synthesis of a Quinazoline Scaffold via Nucleophilic Aromatic Substitution
This protocol provides a representative method for the coupling of a 4-chloroquinazoline with an aniline, a reaction type central to the synthesis of drugs like Gefitinib and Lapatinib.[16][17][18] While this example uses the closely related 3-chloro-4-fluoroaniline for which extensive public data exists, the principles and procedures are directly applicable to 2-Fluoro-N-methylaniline.
Objective
To synthesize N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, a key intermediate analogous to the final structure of Gefitinib.
Materials
-
7-methoxy-6-(3-morpholinopropoxy)-4-chloroquinazoline
-
3-chloro-4-fluoroaniline
-
Isopropanol (IPA)
-
Standard laboratory glassware for reflux reactions
-
Stirring and heating apparatus
-
Filtration equipment
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxy-6-(3-morpholinopropoxy)-4-chloroquinazoline (1.0 eq).[17]
-
Solvent Addition: Add isopropanol (approx. 2 mL per 1 g of chloroquinazoline) to the flask.[17]
-
Nucleophile Addition: Prepare a solution of 3-chloro-4-fluoroaniline (1.05 eq) in isopropanol (approx. 1 mL per 1 g of aniline) and add it dropwise to the stirred suspension at room temperature.[17]
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath (0-5°C) for 30-60 minutes to promote precipitation.[16]
-
Filter the resulting solid precipitate using a Büchner funnel.[15]
-
Wash the filter cake with chilled isopropanol to remove any unreacted starting materials.[16]
-
Dry the solid product under vacuum at 50-60°C to a constant weight.
-
Rationale and Mechanistic Insights
The core of this synthesis is the SNAr reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring of the quinazoline make the C4 position highly electrophilic and susceptible to attack by a nucleophile.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
-
Choice of Solvent: Isopropanol is a common choice as it effectively dissolves the reactants at reflux temperatures while allowing for product precipitation upon cooling, simplifying isolation.[15]
-
Temperature: The reaction requires heat to overcome the activation energy for the formation of the Meisenheimer complex intermediate. Refluxing conditions ensure a sufficient reaction rate.
-
Causality of Fluorine: The ortho-fluorine substituent on the aniline ring is an electron-withdrawing group. This slightly reduces the nucleophilicity of the amine but is a critical feature for the final drug's biological properties, often enhancing binding affinity and blocking metabolic degradation pathways, thereby improving the pharmacokinetic profile.[2]
Characterization of Products
The successful synthesis of the target compound requires rigorous analytical characterization.
Table 2: Recommended Analytical Methods
| Method | Purpose | Expected Outcome |
|---|---|---|
| HPLC | Assess purity and monitor reaction completion | A single major peak corresponding to the product, with purity typically >99%. |
| Mass Spectrometry (MS) | Confirm molecular weight | The observed molecular ion (M+H)⁺ should match the calculated mass of the product. |
| ¹H NMR Spectroscopy | Confirm chemical structure and proton environment | Characteristic peaks for aromatic, aliphatic, and N-methyl protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR Spectroscopy | Confirm carbon skeleton | Peaks corresponding to all unique carbon atoms in the molecule. |
| FTIR Spectroscopy | Identify key functional groups | Characteristic stretches for N-H, C=N, C-O, and C-F bonds. |
Due to the lack of strong chromophores, derivatization may be necessary for the sensitive detection of aliphatic amines or related impurities using UV-based methods.[19]
Conclusion
This compound is a highly strategic building block in the synthesis of kinase inhibitors. Its pre-installed ortho-fluoro and N-methyl groups provide medicinal chemists with a direct route to introduce features known to enhance potency, selectivity, and pharmacokinetic properties. The protocols and principles outlined in this guide demonstrate its utility, particularly in the robust and scalable synthesis of quinazoline-based therapeutics. A thorough understanding of its handling, reaction mechanisms, and characterization is essential for its successful application in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1187386-14-6|this compound|BLD Pharm [bldpharm.com]
- 8. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]
- 9. aksci.com [aksci.com]
- 10. capotchem.com [capotchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ukm.my [ukm.my]
- 16. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 17. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Application Note: Analytical Techniques for Monitoring Reactions with 2-Fluoro-N-methylaniline Hydrochloride
Introduction
2-Fluoro-N-methylaniline hydrochloride is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making this intermediate particularly valuable.[1] Precise monitoring of chemical reactions involving this compound is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and minimizing the formation of potentially toxic byproducts.[2][3] This application note provides detailed protocols and expert insights into the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time and offline monitoring of reactions involving this compound.
The choice of analytical technique is paramount and depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation of intermediates and byproducts, or real-time feedback.[3][4] This guide is intended for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for their synthetic processes.
High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Profiling
HPLC is a powerful technique for monitoring the progress of reactions involving this compound, primarily due to its high resolution, sensitivity, and quantitative accuracy.[5][6] It is particularly well-suited for analyzing the consumption of the starting material and the formation of the product over time, without the need for derivatization in many cases.[6]
Causality Behind Experimental Choices
A reversed-phase HPLC method is typically employed for aromatic amines. The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of aniline derivatives. The mobile phase, a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile or methanol), is optimized to achieve a good separation between the polar starting material (hydrochloride salt) and the often less polar product. The acidic modifier in the mobile phase ensures good peak shape for the amine analytes. UV detection is commonly used as aromatic amines exhibit strong chromophores.
Detailed Experimental Protocol: HPLC Analysis
Objective: To quantify the concentration of 2-Fluoro-N-methylaniline and its reaction product(s) in a reaction mixture.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol[7]
-
Reaction quench solution (e.g., a suitable solvent to dilute and stop the reaction)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of the quench solution. This also serves as the diluent.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[7]
-
Column Temperature: 40 °C[7]
-
UV Detection Wavelength: 254 nm (or an optimized wavelength for the specific compounds)
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Equilibration
-
-
-
Calibration:
-
Prepare a series of standard solutions of this compound and the purified product at known concentrations.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration for each compound.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and product in the chromatograms of the reaction samples.
-
Use the calibration curves to determine the concentration of each component at each time point.
-
Plot concentration versus time to generate a reaction profile.
-
Data Presentation: HPLC
| Compound | Retention Time (min) | λmax (nm) |
| 2-Fluoro-N-methylaniline | ~4.5 | 245 |
| Example Product (e.g., N-acetylated) | ~7.2 | 260 |
Experimental Workflow: HPLC Monitoring
Caption: Workflow for monitoring a chemical reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Byproducts
GC-MS is an exceptionally sensitive and selective technique for identifying and quantifying volatile and semi-volatile compounds.[8][9] It is particularly useful for identifying minor byproducts that may not be easily resolved by HPLC. For aniline derivatives, a derivatization step is often necessary to improve their volatility and chromatographic behavior.[8][9]
Causality Behind Experimental Choices
The polarity of aniline derivatives can lead to poor peak shape and tailing in GC analysis. Derivatization, for instance, through acylation with reagents like heptafluorobutyric anhydride (HFBA), masks the polar N-H group, increasing volatility and improving chromatographic performance.[9] The use of a mass spectrometer as a detector provides definitive identification of compounds based on their mass spectra and fragmentation patterns.
Detailed Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify 2-Fluoro-N-methylaniline, its product, and any volatile byproducts in a reaction mixture.
Materials:
-
GC-MS system
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
-
Derivatization reagent: Heptafluorobutyric anhydride (HFBA)[9]
-
Organic solvent (e.g., ethyl acetate, methylene chloride)[8][9]
-
Aqueous base (e.g., 1.0 M NaOH) for neutralization of the hydrochloride salt
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation & Derivatization:
-
Withdraw an aliquot of the reaction mixture and quench it.
-
If the reaction solvent is not suitable for extraction, perform a liquid-liquid extraction. Neutralize the sample with NaOH solution to a pH > 11 to free the amine from its hydrochloride salt.[8]
-
Extract the aqueous layer three times with methylene chloride.[9]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[9]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[9]
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.[9]
-
Cap the vial and heat at 70°C for 30 minutes.[9]
-
Evaporate the mixture to dryness again and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[9]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-500 m/z
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with those of authentic standards or by searching a mass spectral library (e.g., NIST).
-
For quantification, create a calibration curve using derivatized standards.
-
Data Presentation: GC-MS
| Compound | Derivatizing Agent | Retention Time (min) | Key m/z fragments |
| 2-Fluoro-N-methylaniline | HFBA | ~10.2 | 321 (M+), 202, 109 |
| Example Product (derivatized) | HFBA | Varies | Varies |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of a reaction mixture.
NMR Spectroscopy for Structural Elucidation and In-Situ Monitoring
NMR spectroscopy is an invaluable tool for reaction monitoring as it provides detailed structural information about reactants, intermediates, and products without the need for chromatographic separation.[2][10] It is an inherently quantitative technique, allowing for the determination of the relative concentrations of all NMR-active species in the reaction mixture.[5][11]
Causality Behind Experimental Choices
¹H NMR is typically used for routine monitoring due to its high sensitivity and short acquisition times.[12] The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked over time. For 2-Fluoro-N-methylaniline, ¹⁹F NMR can also be a powerful tool, providing a sensitive and selective handle to monitor the fluorine-containing species. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, which will change as the reaction progresses.
Detailed Experimental Protocol: NMR Monitoring
Objective: To monitor the reaction progress in real-time (in-situ) or at discrete time points (ex-situ) and to characterize the structure of the products.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent compatible with the reaction conditions (for in-situ monitoring) or for dissolving the sample (for ex-situ monitoring)
-
Internal standard (e.g., tetramethylsilane - TMS, or a compound with a known concentration that does not react with the reaction components)
Procedure (Ex-situ):
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture at a specific time point.
-
Quench the reaction if necessary.
-
Evaporate the solvent.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Optionally, acquire ¹³C and ¹⁹F NMR spectra for more detailed structural information.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
The concentration of a component is proportional to the ratio of its signal integral to the integral of the internal standard.
-
Analyze chemical shifts and coupling constants to confirm the structure of the product and identify any intermediates or byproducts.
-
Procedure (In-situ): For in-situ monitoring, the reaction is carried out directly in an NMR tube. This requires careful selection of a deuterated solvent that is compatible with the reaction chemistry. Spectra are then acquired at regular time intervals throughout the reaction.[12]
Data Presentation: NMR
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Fluoro-N-methylaniline | ¹H (N-CH₃) | ~2.85 | s |
| 2-Fluoro-N-methylaniline | ¹⁹F | ~ -135 | m |
| Example Product (N-acetyl) | ¹H (N-CH₃) | ~3.10 | s |
| Example Product (N-acetyl) | ¹H (CO-CH₃) | ~2.15 | s |
Logical Diagram: NMR Data Interpretation
Caption: Logical flow for interpreting NMR data in reaction monitoring.
Conclusion
The selection of an appropriate analytical technique is crucial for the effective monitoring of chemical reactions involving this compound. HPLC offers robust quantification of reactants and products, GC-MS provides unparalleled sensitivity for the identification of volatile byproducts, and NMR spectroscopy delivers detailed in-situ structural information and quantitative data. By leveraging the strengths of these techniques, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to improved efficiency, safety, and product quality.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. lcms.cz [lcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pharmtech.com [pharmtech.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-N-methylaniline Hydrochloride in Advanced Material Science
Introduction: The Strategic Advantage of Fluorine and N-Methyl Substitution in Aniline-Based Materials
In the landscape of advanced materials, functionalized aniline derivatives serve as critical building blocks for a new generation of polymers and organic electronics. 2-Fluoro-N-methylaniline hydrochloride (CAS No. 1978-38-7) is a versatile precursor whose unique molecular architecture offers significant advantages for material scientists.[1][2] The strategic placement of a fluorine atom at the ortho position and a methyl group on the nitrogen atom imparts a combination of desirable electronic and physical properties.
The fluorine atom, being highly electronegative, modulates the electronic characteristics of the aniline ring, which can enhance thermal stability, chemical inertness, and hydrophobicity in resulting materials.[3][4] This is particularly valuable in creating robust polymers for harsh environments.[5][6] The N-methyl group prevents the formation of extensive hydrogen bonding seen in primary and secondary polyanilines, which can improve the solubility of the resulting polymer in organic solvents, thereby enhancing its processability.
This guide provides detailed application notes and experimental protocols for leveraging this compound in two key areas: the synthesis of functional conductive polymers and as a precursor for hole-transport materials in organic electronics.
A Note on the Hydrochloride Salt: 2-Fluoro-N-methylaniline is typically supplied as a hydrochloride salt for improved stability and ease of handling. For most synthetic applications, the free amine is the reactive species. The protocols herein include a simple in-situ neutralization step to generate the free 2-Fluoro-N-methylaniline base prior to its use.
Section 1: Synthesis of Functional Polymers for Coatings and Electronic Applications
The polymerization of aniline and its derivatives is a cornerstone of conductive polymer science.[7] By incorporating 2-Fluoro-N-methylaniline into a polymer backbone, materials with tailored properties can be achieved. The resulting poly(2-fluoro-N-methylaniline) is a promising candidate for applications such as anti-corrosion coatings, electrocatalytic layers, and components in sensors due to its enhanced stability and processability.[5][8]
Protocol 1: Chemical Oxidative Polymerization of 2-Fluoro-N-methylaniline
This protocol details the synthesis of poly(2-fluoro-N-methylaniline) via chemical oxidation, a widely adopted and scalable method for producing polyaniline-type materials.[9]
Core Principle: The polymerization is an acid-assisted oxidative process where an oxidizing agent, typically ammonium persulfate (APS), initiates the coupling of monomer units. The reaction is conducted in an acidic medium to ensure the polymer forms in its conductive, protonated (emeraldine salt) state.
Materials & Reagents:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M solution
-
Ammonium hydroxide (NH₄OH), 0.1 M solution
-
Methanol
-
Deionized (DI) water
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Standard laboratory glassware (beaker, magnetic stirrer, dropping funnel, filtration apparatus)
Experimental Procedure:
-
Monomer Solution Preparation (In-situ Neutralization):
-
In a 250 mL beaker, dissolve 2.5 g of this compound in 100 mL of 1 M HCl solution.
-
Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
Scientist's Note: The acidic medium is crucial for the synthesis of the conductive emeraldine salt form of the polymer.[9]
-
Cool the solution to 0-5 °C in an ice bath. This helps to control the reaction exotherm and promotes a more ordered polymer chain formation.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (APS) in 50 mL of 1 M HCl. For 2.5 g of the monomer hydrochloride (approx. 0.015 mol), an equimolar amount of APS (approx. 3.5 g) is a good starting point.
-
Cool the APS solution to 0-5 °C.
-
-
Polymerization:
-
While vigorously stirring the monomer solution in the ice bath, add the chilled APS solution dropwise over a period of 30 minutes using a dropping funnel.
-
A color change to dark green or black should be observed, indicating the onset of polymerization.
-
Allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours.
-
Scientist's Note: A slow addition of the oxidant is critical to prevent over-oxidation and to control the polymer's molecular weight and morphology.
-
-
Polymer Isolation and Purification:
-
After 24 hours, collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate extensively with 1 M HCl to remove unreacted monomer and oligomers.
-
Subsequently, wash with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.
-
Dry the resulting dark green/black powder (the conductive emeraldine salt form) in a vacuum oven at 60 °C for 24 hours.
-
-
Conversion to Emeraldine Base (Optional):
-
To obtain the non-conductive, solvent-soluble emeraldine base form, the polymer powder can be de-protonated.
-
Disperse the polymer in a 0.1 M ammonium hydroxide solution and stir for 4-6 hours.
-
Filter, wash with DI water until the filtrate is neutral, and dry under vacuum at 60 °C. The color will typically change to a dark blue/purple.
-
Experimental Workflow Diagram
Caption: Chemical oxidative polymerization workflow.
Expected Polymer Characteristics
The properties of the synthesized polymer should be confirmed using standard characterization techniques.
| Characteristic | Technique | Expected Result | Reference |
| Structure | FTIR Spectroscopy | Peaks corresponding to C=C stretching of quinoid and benzenoid rings (~1580 and ~1500 cm⁻¹), C-N stretching (~1300 cm⁻¹), and C-F bond (~1100-1200 cm⁻¹). | [10][11] |
| Thermal Stability | TGA | Enhanced stability compared to non-fluorinated poly(N-methylaniline), with decomposition onset > 250 °C. | [6] |
| Conductivity | Four-Point Probe | For the doped emeraldine salt form, conductivity is expected in the semi-conducting range (10⁻⁵ to 10⁻¹ S/cm). | [12] |
| Solubility | Visual Inspection | The emeraldine base form should exhibit improved solubility in solvents like NMP, DMF, or chloroform compared to unsubstituted polyaniline. | [13] |
Section 2: Precursor for Hole-Transport Materials in Organic Electronics
The performance and longevity of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) are critically dependent on the efficiency of the charge transport layers.[14][15] Fluorinated aromatic amines are highly sought-after building blocks for hole-transport materials (HTMs) because the fluorine substitution can lower the HOMO energy level, leading to better energy level alignment with perovskite or emissive layers and improved device stability.[16][17] 2-Fluoro-N-methylaniline is an excellent starting material for synthesizing more complex triarylamine-based HTMs.
Application Concept: Synthesis of a Triarylamine-Based HTM
This section proposes a synthetic strategy to demonstrate the utility of 2-Fluoro-N-methylaniline as a precursor. A common method to build complex HTMs is through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds.
Protocol 2: Proposed Synthesis of a Dimer via Buchwald-Hartwig Amination
This generalized protocol outlines the coupling of 2-Fluoro-N-methylaniline with a di-iodinated aromatic core (e.g., 4,4'-Diiodobiphenyl) to form a larger, conjugated molecule suitable for use as an HTM.
Core Principle: A palladium catalyst in the presence of a suitable ligand and a base facilitates the coupling of the N-H bond of the aniline with the C-I bond of the aromatic core, forming a new C-N bond and constructing the desired triarylamine structure.
Materials & Reagents:
-
This compound
-
4,4'-Diiodobiphenyl (or other suitable aryl dihalide)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Anhydrous Toluene (solvent)
-
Standard Schlenk line equipment for inert atmosphere reactions
Experimental Procedure:
-
Free Base Generation:
-
Dissolve this compound in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the 2-Fluoro-N-methylaniline free base.
-
Scientist's Note: It is crucial to use the free base for this reaction, as the hydrochloride salt is unreactive. The amine must be dry and free of protic impurities.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add the 4,4'-Diiodobiphenyl (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), and Xantphos (e.g., 4 mol%).
-
Add the 2-Fluoro-N-methylaniline free base (2.2 eq) and sodium tert-butoxide (2.5 eq).
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to reflux (approx. 110 °C) and stir under argon.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction may take 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the target HTM.
-
Logical Pathway from Precursor to Device
The following diagram illustrates the role of 2-Fluoro-N-methylaniline as a foundational building block for high-performance organic electronic devices.
Caption: From precursor to performance enhancement.
Safety and Handling
This compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a highly valuable and versatile precursor in material science. Its unique fluorine and N-methyl substitutions provide a powerful tool for scientists to fine-tune the properties of advanced materials. As demonstrated, it serves as an excellent monomer for the synthesis of functional polymers with enhanced stability and processability. Furthermore, it is a strategic building block for creating sophisticated hole-transport materials, paving the way for more efficient and durable organic electronic devices. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore and unlock the full potential of this compound in their material innovation endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From batteries to biosensors: Conductive polymers make the jump to commercial applications | CAS [cas.org]
- 8. nbinno.com [nbinno.com]
- 9. A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of fluorine-substituted polyanilines [open.metu.edu.tr]
- 12. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Methylation of 2-Fluoroaniline
Welcome to the technical support guide for the N-methylation of 2-fluoroaniline. This valuable intermediate is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] However, its synthesis can be accompanied by specific side reactions that impact yield and purity.
This guide is structured to provide direct, actionable answers to common challenges encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-methylation of 2-fluoroaniline?
The primary and most frequently encountered side reaction is over-methylation , leading to the formation of N,N-dimethyl-2-fluoroaniline.[3][4] The secondary amine product, N-methyl-2-fluoroaniline, can compete with the starting primary amine for the methylating agent. Other potential issues include incomplete reaction, resulting in residual 2-fluoroaniline, and reagent decomposition under harsh conditions.
Q2: Why is the Eschweiler-Clarke reaction a preferred method for this transformation?
The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is highly favored for several reasons.[5][6]
-
Avoids Quaternization: The reaction mechanism makes the formation of quaternary ammonium salts impossible, a common and problematic side reaction when using alkyl halides like methyl iodide.[5][7][8]
-
Irreversibility: The reaction is driven forward by the formation of carbon dioxide gas, rendering the reduction step irreversible.[5]
-
Cost-Effectiveness: The reagents (formaldehyde and formic acid) are inexpensive and readily available.
Q3: How does the ortho-fluoro substituent influence the N-methylation reaction?
The fluorine atom is strongly electron-withdrawing, which has two main effects:
-
Reduced Nucleophilicity: The fluorine atom decreases the electron density on the nitrogen atom, making the amine less nucleophilic than unsubstituted aniline. This may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction times) to achieve full conversion.
-
Enhanced Acidity: The N-H proton of 2-fluoroaniline is more acidic than that of aniline, which can influence its behavior in different solvent and base systems.
Troubleshooting Guide: Specific Experimental Issues
Q4: My final product is heavily contaminated with N,N-dimethyl-2-fluoroaniline. What caused this and how can I fix it?
This is a classic case of over-methylation. The N-methylated product, being a secondary amine, can react again with the formaldehyde and formic acid.
Causality & Explanation: In the Eschweiler-Clarke reaction, the formation of the tertiary amine from the secondary amine is often kinetically favorable.[5] If the stoichiometry of the methylating agents or the reaction conditions are not carefully controlled, this secondary reaction pathway will dominate.
Solutions:
-
Stoichiometry Control: Carefully control the molar equivalents of formaldehyde. For mono-methylation, use approximately 1.1 to 1.5 equivalents of formaldehyde. An excess will strongly favor the dimethylated product.
-
Temperature and Time: Avoid excessive temperatures or prolonged reaction times beyond what is necessary for the consumption of the starting material. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Alternative Reagents: Consider using dimethyl carbonate with a suitable catalyst, which can offer high selectivity for mono-methylation under optimized conditions.[3][9] Published methods have shown the N,N-dimethyl byproduct can be kept below 0.3% with this approach.[3]
Q5: My reaction has stalled, leaving a large amount of unreacted 2-fluoroaniline. How can I drive the reaction to completion?
Low conversion is typically due to insufficient activation energy or reagent issues.
Causality & Explanation: As mentioned, the fluorine substituent deactivates the amine. If the reaction temperature is too low or the time is too short, the reaction may not have enough energy to overcome the activation barrier. Alternatively, the reagents themselves may be compromised.
Solutions:
-
Increase Temperature: For the Eschweiler-Clarke reaction, ensure the mixture is heated to reflux, typically between 80-100 °C.[6][10]
-
Extend Reaction Time: Monitor the reaction. If starting material is still present after the initially planned duration, extend the reflux time in increments of 2-4 hours.
-
Reagent Quality: Formaldehyde solutions can degrade over time to form paraformaldehyde. Use a fresh, high-quality source of formaldehyde and formic acid.
Q6: My work-up is complete, but separating the product from the starting material and the dimethylated byproduct is difficult. What's the best purification strategy?
The three compounds (primary, secondary, and tertiary amine) have different polarities, which is the key to their separation.
Causality & Explanation:
-
2-Fluoroaniline (Primary Amine): Most polar due to two N-H bonds available for hydrogen bonding.
-
N-methyl-2-fluoroaniline (Secondary Amine): Intermediate polarity with one N-H bond.
-
N,N-dimethyl-2-fluoroaniline (Tertiary Amine): Least polar, lacking N-H bonds for hydrogen bonding.
Solution:
-
Silica Gel Column Chromatography: This is the most effective method. A non-polar/polar solvent system gradient is ideal. Start with a low polarity eluent like Hexane/Ethyl Acetate (e.g., 98:2) or Hexane/Dichloromethane. The least polar N,N-dimethylaniline will elute first, followed by the desired N-methyl product, and finally the most polar starting material, 2-fluoroaniline.
Visualizing the Reaction and Troubleshooting Logic
To better understand the chemical transformations and decision-making process, the following diagrams have been generated.
Caption: Main reaction pathway for the Eschweiler-Clarke N-methylation.
Caption: Visualization of the desired reaction versus the over-methylation side reaction.
Caption: A logical workflow for troubleshooting common N-methylation issues.
Quantitative Data Summary & Recommended Protocol
Table 1: Comparison of N-Methylation Methods
| Feature | Eschweiler-Clarke | Dimethyl Carbonate (DMC) | Reductive Amination (NaBH₄) |
| Methyl Source | Formaldehyde | Dimethyl Carbonate | Paraformaldehyde |
| Reductant/Catalyst | Formic Acid | NaY Zeolite or other base[3] | Sodium Borohydride[11] |
| Typical Temp. | 80 - 100 °C | 130 - 180 °C (Reflux) | 0 °C to Reflux |
| Key Advantage | No quaternary salt formation, inexpensive.[5][8] | "Green" reagent, high selectivity possible.[3][9] | Milder conditions may be possible. |
| Common Issue | Over-methylation if not controlled. | Can require higher temperatures/catalyst. | Borohydride can reduce other functional groups if not selective.[12][13] |
| Typical Yield | 61-85% for substituted anilines.[7] | >95% reported for 2-fluoroaniline.[3][4] | Variable, depends on substrate. |
Experimental Protocol: Eschweiler-Clarke Mono-N-Methylation
This protocol is designed to favor the formation of N-methyl-2-fluoroaniline while minimizing the N,N-dimethyl byproduct.
Materials:
-
2-Fluoroaniline (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)[10]
-
Formic Acid (98-100%, 1.8 eq)[10]
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoroaniline (1.0 eq).
-
Reagent Addition: Sequentially add formic acid (1.8 eq) followed by the aqueous formaldehyde solution (1.1 eq). The addition may be exothermic; cooling in an ice bath may be necessary for large-scale reactions.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain at a gentle reflux for 12-18 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1M HCl to acidify the mixture.
-
Aqueous Work-up (1): Transfer the mixture to a separatory funnel. Extract with DCM (2x) to remove any non-basic organic impurities. Discard the organic layers.
-
Basification: Cool the aqueous phase in an ice bath and slowly basify to a pH > 10 with 6M NaOH solution.
-
Aqueous Work-up (2): Extract the basic aqueous phase with DCM (3x).
-
Drying & Concentration: Combine the organic layers from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography as described in Q6 to obtain pure N-methyl-2-fluoroaniline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents [patents.google.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iris.unive.it [iris.unive.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 2-Fluoro-N-methylaniline Hydrochloride
Welcome to the Technical Support Center for 2-Fluoro-N-methylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is heavily dependent on the synthetic route employed. However, the most prevalent impurities typically arise from the N-methylation of 2-fluoroaniline. These include:
-
Unreacted Starting Material: Residual 2-fluoroaniline is a common impurity.
-
Over-methylation Byproduct: The formation of N,N-dimethyl-2-fluoroaniline is a significant challenge due to the increased nucleophilicity of the secondary amine product compared to the primary amine starting material.[1]
-
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, often appearing as brown or black tars.[2]
-
Residual Solvents and Reagents: Solvents and reagents from the synthesis and workup may also be present.
Q2: My crude this compound is discolored (yellow to brown). How can I remove the color?
A2: Discoloration is typically due to trace amounts of oxidized polymeric impurities. An effective method to remove these is by treatment with activated carbon during the recrystallization process. A small amount of activated carbon is added to the hot, dissolved solution of your crude product. After a short period of heating, the hot solution is filtered to remove the carbon and the adsorbed colored impurities.
Q3: Can I purify this compound using standard silica gel column chromatography?
A3: Direct purification of amine hydrochlorides on silica gel is generally not recommended. The high polarity of the salt can lead to strong, sometimes irreversible, binding to the silica gel, resulting in poor recovery and significant peak tailing. It is advisable to first purify the free amine (2-Fluoro-N-methylaniline) using silica gel chromatography and then convert the purified free base back into the hydrochloride salt.
Q4: Is this compound stable in solution?
A4: While the hydrochloride salt is generally more stable to air oxidation than the free base, prolonged exposure to heat and light in solution can still lead to degradation. It is recommended to use freshly prepared solutions and to store them under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for an extended period.
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling out" instead of crystallization | The solvent is too nonpolar for the hydrochloride salt. | Try a more polar solvent or a solvent mixture with a higher proportion of the polar component (e.g., increase the ethanol content in an ethanol/water system). |
| The solution is supersaturated. | Cool the solution more slowly. Scratch the inside of the flask at the air-liquid interface with a glass rod to induce crystallization. Add a seed crystal of the pure product if available. | |
| Presence of impurities inhibiting crystallization. | Perform a preliminary purification using acid-base extraction before attempting recrystallization. | |
| Poor recovery of product | The product is too soluble in the recrystallization solvent, even at low temperatures. | Select a different solvent system where the product has lower solubility when cold. Reduce the volume of the solvent used. |
| Premature crystallization during hot filtration. | Ensure the funnel and filter paper are pre-heated. Use a slight excess of hot solvent to maintain solubility. | |
| No crystal formation | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The chosen solvent is inappropriate. | Conduct small-scale solubility tests to identify a more suitable solvent or solvent system. |
Troubleshooting Impurity Removal
| Impurity Detected | Potential Cause | Recommended Purification Strategy |
| Residual 2-fluoroaniline | Incomplete methylation reaction. | Acid-Base Extraction: The basicity of 2-fluoroaniline is similar to the product, making separation by simple extraction challenging. Careful fractional distillation of the free base before salt formation may be effective. |
| N,N-dimethyl-2-fluoroaniline | Over-methylation during synthesis. | Azeotropic Distillation: For the free base, azeotropic distillation with aniline can be employed to remove the N,N-dimethylated impurity.[3][4] Fractional Distillation: Careful fractional distillation of the free base under reduced pressure can also be effective, although the boiling points may be close. |
| Colored impurities | Oxidation of the aniline. | Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution and filter. |
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic 2-Fluoro-N-methylaniline from neutral and acidic impurities.
Materials:
-
Crude this compound
-
1 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add 6 M NaOH or saturated NaHCO₃ solution with swirling until the solution is basic (pH > 9, check with pH paper). The free amine, 2-Fluoro-N-methylaniline, will separate as an oil or a solid.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL for every 100 mL of aqueous solution).
-
Combine and Wash: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.
-
Salt Formation: To reform the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent until precipitation is complete.
-
Isolation: Collect the purified hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of the hydrochloride salt. The ideal solvent system should be determined by preliminary small-scale solubility tests.
Suggested Solvent Systems for Screening:
-
Isopropanol
-
Ethanol/Water mixtures
-
Methanol
-
Acetonitrile
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% by weight of the solute). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, cool the flask in an ice bath once crystal formation has started.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid or TFA in Water
-
Mobile Phase B: 0.1% Formic acid or TFA in Acetonitrile
-
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the area percent purity of the main component and the relative amounts of any impurities.
IV. Visualizations
Purification Workflow Diagram
References
- 1. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Managing Impurities in 2-Fluoro-N-methylaniline Hydrochloride Reactions
Welcome to the technical support center dedicated to the synthesis and purification of 2-Fluoro-N-methylaniline hydrochloride. As a crucial building block in the development of various active pharmaceutical ingredients (APIs), the purity of this intermediate is paramount.[1][2][3][4] The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product, making robust impurity management a non-negotiable aspect of process development and manufacturing.[5][6][7][8]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights in a practical question-and-answer format. Our goal is to empower you with the knowledge to anticipate, identify, and control impurities effectively, ensuring your final product meets the highest standards of quality and regulatory compliance.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses common high-level questions regarding the types and origins of impurities in this compound synthesis.
Q1: What are the primary types of impurities I should expect when synthesizing this compound?
From a regulatory standpoint, impurities are classified into three main categories according to the International Council for Harmonisation (ICH) guidelines.[9][10] In this specific synthesis, you will likely encounter all three:
-
Organic Impurities: These are structurally related to the main compound and are the most common. They include:
-
Unreacted Starting Materials: Primarily 2-fluoroaniline that did not undergo methylation.
-
Byproducts: These are formed from competing or consecutive reactions. The most significant byproduct is the over-methylated N,N-dimethyl-2-fluoroaniline.[11][12][13]
-
Intermediates: Any unstable compounds formed during the reaction that may be carried through if the reaction does not go to completion.
-
Degradation Products: The product can degrade upon exposure to air (oxidation), light, or extreme temperatures, leading to colored impurities.
-
-
Inorganic Impurities: These are non-carbon-containing compounds introduced during the manufacturing process.[7] They can include:
-
Residual Solvents: These are organic volatile chemicals used or produced during synthesis that are not completely removed.[7][10] Their limits are strictly controlled based on their toxicity.
Q2: What are the most common sources of these impurities during the reaction and work-up?
Understanding the origin of an impurity is the first step toward controlling it.[17] The primary sources are:
-
Raw Materials: The purity of your starting 2-fluoroaniline and methylating agent is critical. Impurities present in these materials can be carried through the synthesis and may even participate in side reactions.[17][18] Always use materials with a known purity profile.
-
Synthetic Pathway: The chosen reaction conditions heavily influence the impurity profile.
-
Side Reactions: The N-methylation of anilines can sometimes be accompanied by C-alkylation (methylation on the aromatic ring) or the formation of formylated products, depending on the reagents used (e.g., formaldehyde/formic acid).[19][20]
-
Over-Reactions: As a secondary amine, the desired 2-Fluoro-N-methylaniline can be further methylated to form the tertiary amine, N,N-dimethyl-2-fluoroaniline. This is often the most challenging process-related impurity to control.[12][13]
-
-
Process Conditions: Parameters like temperature, pressure, and reaction time are critical. For example, excessively high temperatures can lead to degradation and the formation of colored byproducts.[19]
-
Work-up and Isolation: The product, an amine, is susceptible to oxidation, especially at basic pH. Exposure to air during extraction and isolation can generate colored oxide impurities. The process of forming the hydrochloride salt must also be carefully controlled to avoid trapping other impurities during crystallization.
Q3: Why is controlling these impurities so critical from a regulatory and safety perspective?
Impurity control is fundamental to ensuring patient safety and is mandated by regulatory agencies worldwide.[8] Even small amounts of impurities can have significant consequences:[6][7]
-
Toxicity: Some impurities may be toxic, carcinogenic, or teratogenic, posing a direct risk to patient health.[7]
-
Reduced Efficacy: Impurities can interact with the API, potentially reducing its therapeutic effect or altering its pharmacological properties.[5][9]
-
Product Stability: The presence of impurities can decrease the shelf-life of the drug product by promoting degradation.[5][6][8]
Regulatory bodies like the ICH have established strict thresholds for the reporting, identification, and safety qualification of impurities in new drug substances. Adherence to these guidelines is mandatory for drug approval.[8][10][21]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale & Action Required |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings. |
| Identification | ≥ 0.10% | The structure of any impurity at or above this level must be determined. |
| Qualification | ≥ 0.15% | Impurities above this level must be assessed for safety through toxicological studies. |
| Table based on data from ICH Guideline Q3A(R2).[22] |
Part 2: Troubleshooting Guide - From Reaction to Final API
This section provides structured advice for specific problems you may encounter during your experiment.
Issue 1: High levels of unreacted 2-Fluoroaniline are detected post-reaction.
This indicates an incomplete reaction. The key is to determine whether the issue lies with stoichiometry, reaction kinetics, or catalyst activity.
-
Potential Causes:
-
Insufficient Methylating Agent: The molar ratio of the methylating agent to the aniline was too low.
-
Low Reaction Temperature: The activation energy for the reaction was not met, resulting in a sluggish conversion rate.[19]
-
Insufficient Reaction Time: The reaction was stopped before reaching completion.
-
Catalyst Deactivation: The catalyst used (if any) may have been poor quality, poisoned by impurities, or used in insufficient quantity.
-
-
Troubleshooting Workflow:
Issue 2: Significant formation of the over-methylated byproduct, N,N-dimethyl-2-fluoroaniline.
This is a common selectivity challenge. The desired mono-methylated product is an intermediate on the path to the di-methylated byproduct, making control essential.
-
Potential Causes:
-
Excess Methylating Agent: Using a large excess of the methylating agent drives the reaction toward the thermodynamically stable tertiary amine.
-
High Temperature/Prolonged Reaction Time: These conditions provide more energy and opportunity for the second methylation to occur.
-
Non-Selective Reagents/Catalysts: Some powerful methylating agents (e.g., methyl iodide) or catalysts are not selective for mono-methylation.[23]
-
-
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: The most critical parameter. Use a molar ratio of methylating agent as close to 1:1 with the starting aniline as possible. Consider sub-stoichiometric amounts and accept a lower conversion to maximize selectivity, planning to recycle the unreacted starting material.
-
Optimize Reagent Choice: Switch to a more selective methylating agent. Dimethyl carbonate (DMC) is an excellent "green" alternative that often provides high selectivity for N-mono-methylation of anilines.[11][24]
-
Catalyst Selection: If using a catalytic process, the choice of catalyst and ligand is crucial. Many modern ruthenium and iridium-based catalysts have been specifically designed for selective mono-N-methylation of amines with methanol.[14][16]
-
Purification: Separating 2-Fluoro-N-methylaniline from its N,N-dimethyl analog by distillation is extremely difficult due to their close boiling points. High-performance column chromatography is typically required. It is often more cost-effective to optimize the reaction for selectivity than to rely on a difficult purification.
-
Issue 3: The final this compound product is off-color or shows poor stability.
This suggests the presence of trace-level degradation products or residual process impurities that were not removed.
-
Potential Causes:
-
Oxidation: The free amine is susceptible to air oxidation, which forms highly colored (often pink, brown, or black) impurities. This can happen during work-up or if the free base is stored improperly before salt formation.
-
Residual Catalyst: Trace metals from the catalyst can promote degradation over time.
-
Ineffective Purification: The purification of the free base was insufficient to remove colored non-polar impurities before the hydrochloride salt was formed.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction work-up (especially the extraction and solvent removal steps) under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Purify the Free Base First: Do not proceed directly to salt formation from the crude reaction mixture. Purify the 2-Fluoro-N-methylaniline free base by vacuum distillation or column chromatography until it is a colorless or pale yellow liquid. Only then should you form the hydrochloride salt.
-
Salt Formation Protocol: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol, gaseous HCl). Control the rate of addition and temperature to ensure slow crystallization, which helps exclude impurities.
-
Proper Storage: Store the final hydrochloride salt in a tightly sealed container, protected from light and moisture, to ensure long-term stability.[25]
-
Part 3: Key Experimental Protocols
These generalized protocols provide a framework for monitoring and purifying your product effectively.
Protocol 1: In-Process Reaction Monitoring by HPLC
This protocol allows you to track the consumption of starting material and the formation of products, enabling you to stop the reaction at the optimal time.
-
Standard Preparation: Prepare standard solutions of your starting material (2-fluoroaniline), expected product (2-Fluoro-N-methylaniline), and potential byproduct (N,N-dimethyl-2-fluoroaniline) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 mg/mL).
-
Sampling: At set time points (e.g., t=0, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., ~50 µL) from the reaction mixture under an inert atmosphere.
-
Sample Preparation: Immediately quench the aliquot in a known volume of solvent (e.g., 1 mL of mobile phase) in a vial. This dilution stops the reaction and prepares it for analysis. The sample may require filtration if solids are present.
-
HPLC Analysis: Inject the prepared sample and standards onto a suitable HPLC system (a C18 reverse-phase column is a common starting point).
-
Data Interpretation:
-
Identify the peaks corresponding to the starting material, product, and byproduct by comparing their retention times to the standards.
-
Calculate the relative peak area percentages to estimate the reaction progress.
-
The reaction is complete when the peak area of the starting material (2-fluoroaniline) is stable and below your target threshold (e.g., <1%). Stop the reaction before the N,N-dimethyl byproduct begins to increase significantly.
-
Protocol 2: Purification of 2-Fluoro-N-methylaniline Free Base by Column Chromatography
This is essential for removing byproducts and colored impurities before salt formation.
-
Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent. The resulting oil is the crude product.
-
Stationary Phase: Pack a glass column with silica gel using a suitable solvent system (e.g., a low-polarity mixture of hexane and ethyl acetate).
-
Loading: Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase itself) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The less polar compounds will elute first.
-
The over-methylated byproduct (N,N-dimethyl-2-fluoroaniline) is typically less polar than the desired product and will elute earlier.
-
The desired product (2-Fluoro-N-methylaniline) will follow.
-
The more polar starting material (2-fluoroaniline) will elute last.
-
-
Fraction Collection & Analysis: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Fluoro-N-methylaniline as a clear, colorless to pale yellow oil. This purified material is now ready for hydrochloride salt formation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-fluoro-6-iodo-N-methylaniline hydrochloride [smolecule.com]
- 3. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]
- 4. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]
- 5. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 6. veeprho.com [veeprho.com]
- 7. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]
- 8. fbpharmtech.com [fbpharmtech.com]
- 9. oceanicpharmachem.com [oceanicpharmachem.com]
- 10. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 11. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 12. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 13. CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents [patents.google.com]
- 14. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 18. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. oceanicpharmachem.com [oceanicpharmachem.com]
- 22. pharmaffiliates.com [pharmaffiliates.com]
- 23. CN111423342A - A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. tcichemicals.com [tcichemicals.com]
Technical Support Center: Safe Handling of 2-Fluoro-N-methylaniline Hydrochloride
Welcome to the technical support center for the safe handling of 2-Fluoro-N-methylaniline hydrochloride. This guide is intended for researchers, scientists, and drug development professionals who work with this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are conducted safely and effectively, minimizing the risk of exposure. Our protocols are designed to be self-validating systems, integrating expertise with authoritative safety standards.
Section 1: Understanding the Risks - Hazard Identification and Mitigation
This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding these risks is the first step toward mitigating them.
Frequently Asked Questions (FAQs):
-
What are the primary hazards associated with this compound?
-
Are there any specific storage conditions I need to be aware of?
-
What happens if this compound is exposed to high temperatures?
Hazard Summary Table:
| Hazard Statement | Classification | Primary Routes of Exposure |
| Causes skin irritation | Skin Irritant | Dermal |
| Causes serious eye irritation | Eye Irritant | Ocular |
| May cause respiratory irritation | Respiratory Irritant | Inhalation |
| Harmful if swallowed | Acute Toxicity (Oral) | Ingestion |
| Harmful in contact with skin | Acute Toxicity (Dermal) | Dermal |
| Combustible liquid | Flammable Liquid | N/A |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following guide will help you choose the right PPE for your specific tasks.
Frequently Asked Questions (FAQs):
-
What type of gloves should I use?
-
Is standard lab eyewear sufficient?
-
When is respiratory protection necessary?
-
A respirator is required when working in areas with inadequate ventilation or when there is a potential for generating dust or aerosols of the compound. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3]
-
PPE Selection Workflow:
Caption: PPE selection workflow based on the handling task.
Section 3: Safe Handling and Experimental Protocols
Adhering to strict protocols during experimentation is critical to prevent exposure. This section provides step-by-step guidance for common laboratory procedures involving this compound.
Protocol 1: Weighing and Preparing Solutions
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don the appropriate PPE: lab coat, chemical-resistant gloves, and safety goggles.
-
Decontaminate the weighing area and the balance before use.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of this compound to the weighing boat, avoiding the generation of dust.
-
-
Solution Preparation:
-
Add the weighed compound to your reaction vessel inside the fume hood.
-
Slowly add the solvent to the vessel, ensuring there is no splashing.
-
If necessary, gently stir the solution to dissolve the compound completely.
-
-
Cleanup:
-
Dispose of the weighing boat and any contaminated materials in a designated hazardous waste container.
-
Clean the balance and the surrounding area with an appropriate solvent.
-
Wash your hands thoroughly after completing the procedure.
-
Troubleshooting Guide: Common Handling Issues
| Issue | Probable Cause | Solution |
| Dust generation during weighing | Handling the solid too aggressively. | Handle the compound gently. If dust is unavoidable, use a respirator with a particulate filter. |
| Splashing during dissolution | Adding solvent too quickly. | Add the solvent slowly down the side of the vessel. Use a vessel that is large enough to contain the volume of the solution and prevent splashing. |
| Skin contact with the compound | Improper glove removal or a tear in the glove. | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1][3] Review and practice proper glove removal techniques. |
| Eye contact with the compound | Inadequate eye protection or accidental splashing. | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention. |
Section 4: Emergency Procedures - Responding to Spills and Exposures
Accidents can happen despite the best precautions. Being prepared to respond effectively is crucial to minimize harm.
Emergency Response Workflow:
Caption: Workflow for responding to spills and personal exposures.
Frequently Asked Questions (FAQs):
-
What should I do if I spill a small amount of the solid?
-
For a small spill, you can clean it up yourself if you are trained to do so. Wear appropriate PPE, including a respirator. Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
-
How do I handle a larger spill?
-
For a large spill, evacuate the area and notify your supervisor and the institutional Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself unless you are part of a trained emergency response team.
-
-
What are the first aid measures for inhalation?
Section 5: Disposal of Waste
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Frequently Asked Questions (FAQs):
-
How should I dispose of unused this compound?
-
What about contaminated labware and PPE?
-
All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be placed in a designated hazardous waste container.[3] Reusable labware should be decontaminated with an appropriate solvent before washing.
-
References
Technical Support Center: Scaling Up 2-Fluoro-N-methylaniline Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges encountered during laboratory and pilot-plant scale production through a series of troubleshooting guides and frequently asked questions. Our aim is to provide practical, experience-driven advice to ensure a robust, safe, and efficient scale-up process.
I. Troubleshooting Guide: From Lab to Plant
Scaling up any chemical synthesis introduces a new set of variables that can significantly impact reaction performance, product quality, and safety. This section is dedicated to addressing specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Poor Selectivity - Formation of N,N-Dimethyl-2-fluoroaniline
One of the most common challenges in the N-methylation of anilines is over-methylation, leading to the formation of the tertiary amine byproduct, N,N-dimethyl-2-fluoroaniline. While this may be a minor issue at the lab scale, it can become a significant problem in larger reactors, impacting yield and purification efficiency.
| Potential Cause | Troubleshooting/Minimization Strategy | Scientific Rationale |
| High Localized Concentration of Methylating Agent | - Controlled Addition: Implement a slow, controlled addition of the methylating agent (e.g., dimethyl sulfate, methyl iodide) using a syringe pump or a dosing pump. - Dilution: Consider diluting the methylating agent in a suitable solvent before addition. | Rapid addition can create localized areas of high methylating agent concentration, favoring the faster reaction of the more nucleophilic secondary amine product to form the tertiary amine. |
| Inadequate Mixing | - Optimize Agitation: Ensure efficient mixing by selecting the appropriate impeller type (e.g., pitched-blade turbine for good axial flow) and optimizing the agitation speed. For larger vessels, consider multiple impellers. - Baffles: Use baffles in the reactor to prevent vortex formation and improve turbulence. | Poor mixing leads to concentration gradients, creating localized "hot spots" of reagents and promoting side reactions. Inadequate mixing is a common scale-up issue.[1] |
| Suboptimal Reaction Temperature | - Precise Temperature Control: Maintain a consistent and optimized reaction temperature. A lower temperature may favor mono-methylation. - Heat Dissipation: Ensure the reactor has adequate cooling capacity to handle the reaction exotherm. | The rate of the second methylation step may have a different temperature dependence than the first. Lowering the temperature can often increase the selectivity for the desired mono-methylated product. |
| Choice of Methylating Agent and Base | - Greener Methylating Agents: Consider using dimethyl carbonate (DMC) as a more selective and environmentally friendly methylating agent.[2] - Base Selection: The choice of base can influence selectivity. Weaker bases may sometimes reduce the rate of the second methylation. | DMC is known to provide higher selectivity for mono-N-methylation of anilines. The reaction mechanism with DMC can be more controlled, reducing the formation of the tertiary amine.[2] |
| Continuous Flow Chemistry | - Explore Flow Reactors: For large-scale production, continuous flow reactors can offer superior control over reaction parameters, leading to higher selectivity and yield.[3][4] | Flow reactors provide excellent heat and mass transfer, precise control of residence time, and rapid mixing, which can significantly minimize the formation of byproducts.[3][4] |
Issue 2: Exothermic Reaction and Poor Temperature Control
The N-methylation of anilines can be exothermic. What is manageable in a small flask can become a serious safety hazard and a source of impurity formation in a large reactor if not properly controlled.
| Potential Cause | Troubleshooting/Minimization Strategy | Scientific Rationale |
| Rapid Reagent Addition | - Controlled Dosing: As with selectivity control, a slow and controlled addition of the methylating agent is crucial. | A rapid addition of a reactive reagent can lead to a rapid release of heat, overwhelming the cooling capacity of the reactor and potentially leading to a runaway reaction. |
| Inadequate Cooling Capacity | - Reactor Selection: Choose a reactor with a sufficient heat transfer area (jacketed reactor, internal cooling coils). - Heat Transfer Fluid: Use a heat transfer fluid with good thermal properties and ensure a high flow rate through the reactor jacket. | The heat generated by the reaction must be efficiently removed to maintain the desired temperature. The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging at scale.[5] |
| Poor Mixing | - Effective Agitation: Ensure vigorous mixing to promote heat transfer from the reaction mass to the reactor walls. | Inadequate mixing can lead to localized hot spots where the temperature is significantly higher than the bulk temperature, leading to byproduct formation and potential safety hazards. |
| Lack of Thermal Safety Data | - Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction and the rate of heat release. | This data is essential for designing a safe and well-controlled process at scale, allowing for proper sizing of cooling systems and the development of emergency shutdown procedures. |
Issue 3: Challenges in Hydrochloride Salt Formation and Isolation
The final step of forming and isolating the this compound salt can present its own set of challenges, particularly at a larger scale.
| Potential Cause | Troubleshooting/Minimization Strategy | Scientific Rationale |
| "Oiling Out" During Crystallization | - Control Supersaturation: Add the HCl solution or anti-solvent slowly to control the rate of supersaturation. - Seeding: Introduce seed crystals at a point of moderate supersaturation to promote controlled crystallization. - Solvent System: Experiment with different solvent systems to find one where the product has a well-defined metastable zone. | "Oiling out," or liquid-liquid phase separation, occurs when the solute separates as a liquid phase before crystallizing.[6][7] This often traps impurities and leads to poor crystal form. Controlling supersaturation and providing a template for crystallization (seeding) can prevent this.[6][7] |
| Poor Filterability of the Salt | - Crystal Habit Modification: Control the crystallization process (cooling rate, agitation, solvent) to obtain larger, more uniform crystals. - Filter Type: Select an appropriate filter for the scale of operation (e.g., a Nutsche filter dryer for pilot and production scale).[8] | Small, needle-like crystals can be difficult to filter and wash effectively. Controlling crystallization can lead to a more favorable crystal habit for filtration. |
| Product Purity Issues | - Thorough Washing: Wash the filter cake with a suitable solvent to remove residual impurities and excess HCl. - Recrystallization: If necessary, recrystallize the hydrochloride salt from an appropriate solvent system. | Inefficient washing can leave impurities trapped in the final product. Recrystallization is a powerful technique for purifying crystalline solids. |
| Inefficient Drying | - Drying Equipment: Use appropriate drying equipment for the scale, such as a vacuum oven or an agitated filter dryer.[9] - Drying Parameters: Optimize drying temperature and vacuum to ensure complete removal of residual solvents without degrading the product. | Residual solvents can affect the stability and purity of the final product. Proper drying is a critical final step in API manufacturing.[9] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Fluoro-N-methylaniline?
A common and straightforward method is the direct N-methylation of 2-fluoroaniline. This can be achieved using various methylating agents such as dimethyl sulfate, methyl iodide, or dimethyl carbonate in the presence of a suitable base.[10] Another approach involves reductive amination using formaldehyde and a reducing agent like sodium borohydride.
Q2: How can I monitor the progress of the N-methylation reaction during scale-up?
For in-process control (IPC), several techniques can be employed:
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative data on the conversion and the formation of byproducts.[10]
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method that is particularly useful if the compounds are not volatile enough for GC.
-
Process Analytical Technology (PAT): For real-time monitoring in a production setting, consider implementing PAT tools such as in-situ FTIR or Raman spectroscopy.[11][12][13] These can provide continuous data on the reaction progress without the need for sampling.[11][12][13]
Q3: What are the key safety considerations when handling 2-fluoroaniline and methylating agents at scale?
-
Toxicity: 2-fluoroaniline is toxic and can be absorbed through the skin.[14] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylating Agents: Many methylating agents (e.g., dimethyl sulfate, methyl iodide) are toxic and/or carcinogenic and should be handled with extreme caution.
-
Exothermic Potential: As discussed in the troubleshooting guide, be prepared for a potential exotherm and have adequate cooling and emergency procedures in place.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before starting any work.
Q4: Can you provide a general protocol for the synthesis and hydrochloride salt formation?
Below are generalized protocols that should be optimized for your specific equipment and scale.
Experimental Protocol 1: N-methylation of 2-Fluoroaniline
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Methylating Agent Addition: Slowly add the methylating agent (e.g., dimethyl sulfate, 1.1 eq) via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature at a predetermined optimal value (e.g., 20-30°C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Fluoro-N-methylaniline.
Experimental Protocol 2: Formation of this compound
-
Dissolution: Dissolve the crude 2-Fluoro-N-methylaniline in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with vigorous stirring until the pH is acidic.
-
Crystallization: Cool the mixture to promote crystallization. If necessary, scratch the inside of the flask or add seed crystals to initiate crystallization.
-
Isolation: Filter the resulting precipitate, wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove excess acid and impurities.
-
Drying: Dry the solid under vacuum to a constant weight to obtain this compound.
III. Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
IV. References
-
ChemicalBook. 2-Fluoro-N-methylaniline synthesis. --INVALID-LINK--
-
Benchchem. Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. --INVALID-LINK--
-
International Journal of Novel Research and Development. Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. --INVALID-LINK--
-
Gas-liquid dispersion in stirred tanks: scale-up and agitator comparison. --INVALID-LINK--
-
National Center for Biotechnology Information. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. --INVALID-LINK--
-
Pharma Times. Drying Process of Pharmaceutical Powders Using Agitated Nutsche Filter dryers Pilot Unit. --INVALID-LINK--
-
ResearchGate. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. --INVALID-LINK--
-
Enabling Technologies Consortium. Pharmaceutical Drying. --INVALID-LINK--
-
The University of Manchester. Stirred Tank Reactor. --INVALID-LINK--
-
Mettler Toledo. Oiling Out in Crystallization. --INVALID-LINK--
-
BOC Sciences. Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. --INVALID-LINK--
-
Eaton. Filtration of active pharmaceutical ingredients (APIs). --INVALID-LINK--
-
Chemistry LibreTexts. 3.6F: Troubleshooting. --INVALID-LINK--
-
The Chemical Engineer. Rules of Thumb: Scale-up. --INVALID-LINK--
-
National Center for Biotechnology Information. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. --INVALID-LINK--
-
Google Patents. Aniline hydrohalide preparation. --INVALID-LINK--
-
IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. --INVALID-LINK--
-
ResearchGate. Gas−Liquid Mass Transfer in Benchscale Stirred TanksFluid Properties and Critical Impeller Speed for Gas Induction. --INVALID-LINK--
-
ResearchGate. An In-Line Study of Oiling Out and Crystallization. --INVALID-LINK--
-
Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. --INVALID-LINK--
-
Wikipedia. Process analytical technology. --INVALID-LINK--
-
Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. --INVALID-LINK--
-
Reaction Chemistry & Engineering (RSC Publishing). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. --INVALID-LINK--
-
ResearchGate. How do I remove aniline from the reaction mixture?. --INVALID-LINK--
-
Pharmaceutical Technology. Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. --INVALID-LINK--
-
Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. --INVALID-LINK--
-
ResearchGate. In-Process Control Testing. --INVALID-LINK--
-
Semantic Scholar. Mono-N-methylation of functionalized anilines with alkyl methyl carbonates over NaY faujasites. 4. Kinetics and selectivity.. --INVALID-LINK--
-
National Center for Biotechnology Information. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. --INVALID-LINK--
-
Bulletin of Chemical Reaction Engineering & Catalysis. Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating a. --INVALID-LINK--
-
ResearchGate. Important Industrial Procedures Revisited in Flow: Very Efficient Oxidation and N-Alkylation Reactions with High Atom-Economy. --INVALID-LINK--
-
New Drug Approvals. Important Industrial Procedures Revisited in Flow: Very Efficient Oxidation and N-Alkylation Reactions with High Atom-Economy. --INVALID-LINK--
-
Pharmaceutical Technology. In-Process Control Methods for the Manufacture of APIs. --INVALID-LINK--
-
National Center for Biotechnology Information. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. --INVALID-LINK--
-
YouTube. Making Aniline HCl. --INVALID-LINK--
-
ResearchGate. (PDF) Selective Utilization of Methoxy group in Kraft Lignin for N-methylation Reaction of Anilines. --INVALID-LINK--
-
Google Patents. A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide. --INVALID-LINK--
-
ResearchGate. (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. --INVALID-LINK--
-
PubChem. 2-Fluoro-N-methylaniline. --INVALID-LINK--
-
ResearchGate. Aniline Alkylation over Solid Acid Catalysts. --INVALID-LINK--
-
Google Patents. Methylation synthesis method of N-heterocyclic compound. --INVALID-LINK--
-
Benchchem. Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline. --INVALID-LINK--
-
methylation of amines using formic acid via simple inorganic base catalysis. --INVALID-LINK--
-
Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. --INVALID-LINK--
-
PubMed. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. --INVALID-LINK--
-
PubChem. 2-Fluoroaniline. --INVALID-LINK--
-
ResearchGate. Alkylation of aniline over base zeolites. --INVALID-LINK--
References
- 1. Reactors [training.itservices.manchester.ac.uk]
- 2. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. mt.com [mt.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. Drying Process of Pharmaceutical Powders Using Agitated Nutsche Filter dryers Pilot Unit - Promas Engineering Pvt. Ltd. [promasengineers.com]
- 9. etconsortium.org [etconsortium.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | Agilent [agilent.com]
- 12. Process analytical technology - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
- 14. ijnrd.org [ijnrd.org]
Technical Support Center: Troubleshooting Poor Solubility of 2-Fluoro-N-methylaniline Hydrochloride
Welcome to the technical support guide for 2-Fluoro-N-methylaniline hydrochloride. This document provides a structured, in-depth troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in organic solvents. Our approach is built on fundamental chemical principles and field-proven laboratory techniques to ensure you can proceed with your experiments efficiently and effectively.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and establishes the scientific principles governing the solubility of this compound.
Q1: Why is my this compound not dissolving in common organic solvents like dichloromethane (DCM) or toluene?
A: The primary reason for poor solubility lies in the compound's chemical nature. You are working with a hydrochloride salt , not the free amine.[1][2] The parent compound, 2-Fluoro-N-methylaniline, is a basic amine that has been reacted with hydrochloric acid (HCl) to form an ammonium salt.[3][4] This salt is an ionic, polar compound.
The fundamental principle of solubility is "like dissolves like." Polar solvents are effective at dissolving polar solutes, while non-polar solvents dissolve non-polar solutes. Most common organic solvents, such as toluene, hexanes, and even moderately polar ones like dichloromethane, are not polar enough to effectively solvate the ionic lattice of the hydrochloride salt. This mismatch in polarity is the root cause of the observed insolubility.[5]
Q2: What are the key physicochemical properties I should be aware of?
A: Understanding the properties of both the salt and its parent "free base" form is crucial for troubleshooting.
| Property | 2-Fluoro-N-methylaniline (Free Base) | 2-Fluoro-N-methylaniline HCl (Salt) |
| CAS Number | 1978-38-7[6][7][8][9][10] | 1187386-14-6[1][2] |
| Molecular Formula | C₇H₈FN[6][7][10] | C₇H₉ClFN |
| Appearance | Colorless to light yellow clear liquid[6][10][11] | Typically a solid (powder/crystals) |
| Polarity | Moderately polar organic molecule | Highly polar, ionic salt[12][13] |
| Expected Solubility | Soluble in a wide range of organic solvents[5] | Soluble in polar solvents (e.g., water, methanol); poorly soluble in non-polar organic solvents.[5][12] |
Q3: What are the primary safety precautions for handling this compound?
A: According to safety data sheets, 2-Fluoro-N-methylaniline and its salts are irritants. Always handle this chemical with appropriate personal protective equipment (PPE).[8][9]
-
Eye Protection: Wear safety glasses or goggles.[8]
-
Skin Protection: Use nitrile gloves and a lab coat. Wash skin thoroughly after handling.[9][14]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or dust.[8][15]
-
General Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[8]
Part 2: Tier 1 Troubleshooting - Physical Dissolution Methods
If you must use the hydrochloride salt form directly, these physical methods can enhance its solubility in certain organic systems.
Q4: Which organic solvents are the best starting points for dissolving the hydrochloride salt?
A: Start with the most polar organic solvents. The hydroxyl group (-OH) in alcohols can hydrogen bond with the salt, aiding dissolution.
Recommended Solvent Screening Order:
-
Polar Protic Solvents: Methanol, Ethanol. These are often the best choice for dissolving amine salts.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These have high dielectric constants and can solvate ions, but they have very high boiling points and can be difficult to remove. Use them if they are compatible with your subsequent reaction steps.
-
Other Solvents: Acetonitrile, Isopropanol. These are moderately polar and may work, especially with heating.[16]
It is highly unlikely that the salt will dissolve in non-polar solvents like hexanes, toluene, or diethyl ether.
Q5: Can I heat the mixture to force it into solution?
A: Yes, heating is a standard and effective technique. For most solid solutes, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice bonds.[17][18] By increasing the temperature, you provide this energy, shifting the equilibrium towards dissolution according to Le Chatelier's Principle.[18]
Experimental Protocol: Solubility Enhancement by Heating
-
Setup: Place the flask containing your solvent and 2-Fluoro-N-methylaniline HCl in a heating mantle or an oil bath equipped with a magnetic stirrer and a condenser to prevent solvent loss.
-
Heating: Gradually increase the temperature of the solvent to its boiling point, or to a temperature compatible with your reaction.
-
Observation: Stir the mixture vigorously. Observe if the solid dissolves upon heating.
-
Caution: Be aware that the compound may precipitate back out of the solution upon cooling. This technique is most useful if the subsequent reaction is also performed at an elevated temperature.
Part 3: Tier 2 Troubleshooting - Chemical Modification (Free-Basing)
This is the most robust and widely applicable method for achieving solubility in a broad range of standard organic solvents. The strategy is to chemically convert the highly polar salt back into its less polar, organic-soluble "free base" form.[13][19]
Q6: My compound still won't dissolve sufficiently. What is the definitive next step?
A: The definitive solution is to perform an acid-base extraction to "free-base" the amine. This process neutralizes the hydrochloride, removing the ionic charge and rendering the molecule significantly more soluble in common organic solvents like DCM, ethyl acetate, or diethyl ether.[20][21][22]
Q7: How do I perform a free-basing extraction?
A: This is a standard liquid-liquid extraction procedure. You will use a mild aqueous base to neutralize the HCl salt, followed by extraction of the now organic-soluble free amine.
Experimental Protocol: Free-Basing of 2-Fluoro-N-methylaniline HCl
-
Initial Dissolution: Dissolve the 2-Fluoro-N-methylaniline HCl salt in a minimal amount of deionized water or brine in a separatory funnel. If it is not fully soluble in water, add an extraction solvent (e.g., dichloromethane or ethyl acetate) at this stage.
-
Neutralization: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). Slowly add the basic solution to the separatory funnel.
-
Causality: The bicarbonate or carbonate anion is a base that will deprotonate the ammonium cation of your salt, converting it to the neutral free amine. The byproducts are NaCl, H₂O, and CO₂.
-
Caution: Add the base slowly and vent the separatory funnel frequently, as CO₂ gas will be evolved (effervescence).
-
-
pH Check: Continue adding the base until the effervescence ceases. You can check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. The less polar, neutral free amine will now be partitioned into the organic layer.
-
Separation & Drying: Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting product will be the 2-Fluoro-N-methylaniline free base, which should readily dissolve in your desired organic solvent for subsequent reactions.
Diagram of the Free-Basing Process
Caption: Workflow for converting the hydrochloride salt to the free amine.
Part 4: Advanced Strategies for Biphasic Reactions
Q8: I need to run a reaction where the amine salt must react with an organic-soluble reagent. Free-basing is not ideal for my setup. Are there alternatives?
A: Yes. If you are performing a reaction between the ionic amine salt (or its counter-ion) and a reagent in an immiscible organic solvent, Phase Transfer Catalysis (PTC) is an excellent advanced technique.[23][24]
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, acts as a "shuttle."[24][25] Its lipophilic (organic-loving) alkyl chains allow it to dissolve in the organic phase, while its charged cationic head can pair with an anion. It can transport an anion from the aqueous phase into the organic phase, where it is more reactive because it is poorly solvated, allowing the reaction to proceed.[26][27]
This method is particularly useful for SN2 reactions or other processes requiring an anion to be active in an organic medium.[23]
Summary: A Systematic Troubleshooting Workflow
Always approach solubility issues systematically. The following flowchart summarizes the recommended troubleshooting path.
Caption: Systematic workflow for troubleshooting solubility issues.
References
- 1. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]
- 2. 1187386-14-6|this compound|BLD Pharm [bldpharm.com]
- 3. quora.com [quora.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. embibe.com [embibe.com]
- 6. chembk.com [chembk.com]
- 7. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. capotchem.com [capotchem.com]
- 10. chemimpex.com [chemimpex.com]
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- 13. m.youtube.com [m.youtube.com]
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- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 24. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 25. scribd.com [scribd.com]
- 26. macmillan.princeton.edu [macmillan.princeton.edu]
- 27. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Catalyst Removal from 2-Fluoro-N-methylaniline Hydrochloride Reaction Mixtures
Welcome to our dedicated technical support center for scientists and professionals in drug development and chemical research. This guide provides in-depth, practical solutions for the critical step of removing palladium catalyst residues from the synthesis of 2-Fluoro-N-methylaniline hydrochloride. We understand that achieving the stringent purity levels required for pharmaceutical intermediates is paramount, and this resource is designed to address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my 2-Fluoro-N-methylaniline reaction mixture?
A1: The most effective strategies for palladium removal can be broadly categorized as follows:
-
Filtration: This is the first line of defense, particularly for heterogeneous catalysts like palladium on carbon (Pd/C) or when the palladium has precipitated as palladium black.[1][2] A simple filtration through a pad of Celite® is often sufficient to remove the bulk of insoluble catalyst particles.[1][2]
-
Adsorption: This method utilizes materials with a high surface area and affinity for palladium. Activated carbon is a cost-effective and common choice, capable of adsorbing dissolved palladium species.[1]
-
Scavenging: This involves the use of solid-supported reagents, known as scavengers, which have functional groups that chelate with palladium. Thiol-functionalized silica or polymer resins are particularly effective for this purpose.[1][3]
-
Crystallization: As a final purification step, crystallization of the this compound can be highly effective in separating the desired product from soluble palladium impurities, which remain in the mother liquor.[1]
Q2: Should I remove the catalyst from the free base (2-Fluoro-N-methylaniline) or the hydrochloride salt?
A2: It is generally recommended to perform the catalyst removal on the 2-Fluoro-N-methylaniline free base before its conversion to the hydrochloride salt. The free base, being a liquid, is typically soluble in a wider range of organic solvents, which provides greater flexibility in choosing a solvent system for effective filtration or scavenger use.[4][5] Aniline compounds, in their free base form, are generally soluble in most organic solvents.[5] The hydrochloride salt may have limited solubility in many common organic solvents, which can complicate the removal process.
Q3: My isolated this compound is discolored (grey or black). Does this indicate palladium contamination?
A3: Yes, a dark discoloration is a strong indicator of residual palladium, often in the form of finely divided palladium metal, commonly referred to as palladium black.[1] This contamination can be stubborn and may require more than a simple filtration to remove completely.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Palladium Removal After Filtration | The palladium may be in a soluble (homogeneous) form or has leached from a solid support. | 1. Employ a Palladium Scavenger: After filtration, treat the filtrate with a thiol-based silica or polymer scavenger to capture dissolved palladium species.[3] 2. Activated Carbon Treatment: Stir the solution with activated carbon to adsorb the residual palladium.[1] 3. Optimize Reaction Work-up: Ensure a consistent work-up procedure to encourage the precipitation of palladium, making it more amenable to filtration. |
| Significant Product Loss During Purification | The product may be adsorbing to the activated carbon or scavenger material. | 1. Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product. 2. Minimize Adsorbent Amount: Use the minimum effective quantity of scavenger or activated carbon. This may require some optimization experiments. 3. Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption onto the solid support. |
| Batch-to-Batch Inconsistency in Palladium Removal | The form of the residual palladium (e.g., oxidation state, coordination) may vary between batches. | 1. Standardize Work-up: Implement a strictly controlled work-up protocol to ensure the palladium species are consistent before the removal step. 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. 3. Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form. |
Decision-Making Workflow for Catalyst Removal
The following diagram illustrates a logical workflow for selecting the most appropriate palladium removal strategy for your 2-Fluoro-N-methylaniline synthesis.
Caption: Decision workflow for palladium catalyst removal.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration
This protocol is the standard first step for removing solid palladium catalysts.
-
Preparation: Assemble a filtration apparatus using a Büchner or sintered glass funnel and a clean filter flask.
-
Celite Pad: Place a 1-2 cm thick layer of Celite® in the funnel.
-
Wetting: Wet the Celite® pad with the same solvent used in your reaction mixture (e.g., ethyl acetate, THF). Apply a gentle vacuum to compact the pad.
-
Filtration: Dilute the reaction mixture with the solvent if necessary to reduce viscosity. Carefully pour the mixture onto the Celite® pad under a gentle vacuum.
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2-Fluoro-N-methylaniline.
Protocol 2: Palladium Removal Using Activated Carbon
This method is effective for adsorbing soluble palladium species.
-
Dissolution: After initial filtration (Protocol 1), dissolve the crude 2-Fluoro-N-methylaniline in a suitable solvent (e.g., toluene, ethanol).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 2-18 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a fresh pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Protocol 3: Palladium Removal Using a Thiol-Based Scavenger
This is a highly efficient method for removing a broad range of palladium species to very low levels.
-
Dissolution: Dissolve the crude 2-Fluoro-N-methylaniline in an appropriate solvent (e.g., DCM, THF).
-
Scavenger Addition: Add a thiol-functionalized silica or polymer scavenger (typically 2-5 equivalents relative to the initial palladium loading).
-
Incubation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours.
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Washing: Wash the resin with a small amount of fresh solvent.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive technique like ICP-MS.
Comparison of Catalyst Removal Methods
| Method | Advantages | Disadvantages | Best For |
| Filtration (Celite®) | Simple, fast, and inexpensive. | Only effective for insoluble, heterogeneous catalysts. | Initial removal of Pd/C or precipitated palladium black. |
| Activated Carbon | Cost-effective; removes a range of palladium species. | Can be non-selective, leading to product loss; may require longer treatment times. | Removing low to moderate levels of dissolved palladium. |
| Palladium Scavengers | High efficiency and selectivity; can reduce palladium to very low ppm levels. | Higher cost compared to activated carbon; may require optimization of conditions. | Achieving stringent purity requirements for pharmaceutical intermediates. |
| Crystallization | Highly effective for final purification; can remove various impurities simultaneously. | Product must be crystalline; potential for product loss in the mother liquor. | Final polishing step to achieve high purity of the hydrochloride salt. |
References
Technical Support Center: Stabilizing 2-Fluoro-N-methylaniline Hydrochloride
Welcome to the technical support guide for 2-Fluoro-N-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a substituted aniline, this compound is susceptible to environmental factors that can compromise its purity and reactivity over time. This guide provides in-depth, field-proven insights and protocols to mitigate these risks.
Section 1: Core Principles of this compound Stability
Understanding the inherent chemical vulnerabilities of this compound is the first step toward effective stabilization. The primary threats to its integrity are oxidation and exposure to moisture, often accelerated by light and heat.
The hydrochloride salt form offers greater stability compared to the free base. The protonation of the nitrogen atom's lone pair of electrons reduces its nucleophilicity and susceptibility to oxidation. However, this does not grant immunity, and improper handling or storage can still lead to degradation. The most common observable symptom of degradation is a change in appearance from a colorless or light-yellow solid to a darker yellow or brown substance, indicating the formation of oxidized impurities.[1][2]
Below is a diagram illustrating the logical relationship between environmental threats and compound degradation.
Caption: Key environmental threats and their degradation pathways for aniline compounds.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Q: My previously reliable reaction is now giving inconsistent yields and side products. Could the age of my this compound be the cause?
A: Yes, this is a classic sign of reagent degradation. Over time, exposure to air can cause oxidation, leading to the formation of impurities that may interfere with your reaction mechanism or titrate active reagents.[3] The compound's purity should be re-verified before use.
-
Recommended Action:
-
Assess Purity: Perform a quick quality control (QC) check. The most straightforward methods are Gas Chromatography (GC) or 1H-NMR spectroscopy. Compare the results to the certificate of analysis (CoA) provided by the manufacturer or to a freshly acquired sample.
-
Purification (If Necessary): If minor impurities are detected and a new bottle is unavailable, recrystallization may be an option. However, this should be approached with caution as it can be complex. For most applications, using a new, verified batch is the most reliable path forward.
-
Review Storage Protocol: Immediately assess your current storage and handling procedures against the best practices outlined in this guide to prevent future degradation.
-
Q: The color of my compound has changed from off-white to a noticeable brown. What does this mean?
A: A color change to yellow or brown is a strong visual indicator of oxidation.[1] Anilines are well-known to form highly colored polymeric or oxidized byproducts upon exposure to atmospheric oxygen and/or light.[4] While a slight color change may not significantly impact some robust reactions, it confirms that the material is no longer at its highest purity and that degradation is actively occurring.
-
Recommended Action:
-
Cease Use in Sensitive Applications: Do not use this material in experiments where stoichiometric precision or low impurity levels are critical (e.g., in late-stage drug development or catalyst preparation).
-
Quantify Impurity: Use an analytical technique like GC-MS or LC-MS to identify and quantify the impurities.[5] This will help you decide if the material is salvageable for less sensitive work.
-
Implement Light and Air Exclusion: This level of degradation indicates a significant breach in storage protocol. Future batches must be stored in amber or opaque containers under a full inert atmosphere.[6][7]
-
Q: My solid this compound appears clumpy or "wet". What is the cause?
A: This suggests moisture absorption. Amine salts can be hygroscopic, meaning they readily absorb water from the atmosphere.[8] This can lead to issues with accurate weighing and may introduce water into moisture-sensitive reactions.
-
Recommended Action:
-
Dry the Sample: The material can be dried in a vacuum oven at a gentle temperature (e.g., 30-40°C) for several hours. Alternatively, storing it in a desiccator over a strong drying agent like phosphorus pentoxide can also remove absorbed water.
-
Improve Handling Technique: This issue often arises from opening containers in a humid environment or not allowing a refrigerated container to warm to ambient temperature before opening, which causes condensation. Always handle the material in a dry environment, such as a glove box or under a stream of dry inert gas.[9]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the absolute ideal conditions for the long-term storage of this compound?
A: For maximum stability and to preserve purity over months or years, the following conditions are essential:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[10] Argon is preferable due to its higher density, which can help displace air more effectively.
-
Temperature: Store in a cool environment, typically between 2-8°C.[11] Avoid freezing unless recommended by the manufacturer, as this can sometimes cause moisture to precipitate.
-
Light: Keep the container in a dark location. Use amber glass vials or wrap the container in aluminum foil to exclude all light.[6]
-
Container: The primary container must have a tight-fitting seal. A vial with a PTFE-lined cap is ideal. For added protection, this primary container can be placed inside a larger, sealed secondary container with a desiccant.
Q2: Is it really necessary to use a glove box or Schlenk line to handle this compound?
A: It depends on the timescale and the sensitivity of your application.
-
For Long-Term Storage & Aliquoting: Yes, it is highly recommended. Each time the main stock bottle is opened in the ambient atmosphere, you introduce a fresh supply of oxygen and moisture, progressively degrading the entire batch. Aliquoting the material into smaller, single-use quantities inside a glove box is the best practice.[9][12]
-
For Immediate, Routine Use: If you plan to use the entire container's contents within a short period (e.g., a few days), handling it quickly on the bench may be acceptable, but it is not ideal. To minimize exposure, you can open the container under a positive pressure flow of an inert gas like argon.
Q3: How can I quickly verify the quality of a newly received or stored batch?
A: The most efficient method is to dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) and run a quick 1H-NMR spectrum. Compare this spectrum against the reference spectrum from the supplier. The appearance of new, unexplained peaks or significant changes in the aromatic region can indicate impurities. A purity assessment by Gas Chromatography (GC) is also a highly effective method used by many suppliers.[6][13]
Section 4: Protocols and Methodologies
Protocol 4.1: Recommended Long-Term Storage Procedure
This protocol ensures the compound is stored under optimal conditions from the moment it is received.
-
Initial Inspection: Upon receipt, inspect the container seal for integrity and note the compound's initial color and appearance.
-
Inert Atmosphere Transfer (Mandatory for Long-Term Storage): Transfer the entire bottle into an inert atmosphere glove box.
-
Aliquoting: Divide the bulk material into several smaller, pre-weighed amber glass vials suitable for single or short-term use. This prevents repeated exposure of the main stock.
-
Sealing: Tightly seal each aliquot vial with a PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each aliquot with the compound name, lot number, date, and weight.
-
Secondary Containment: Place all aliquot vials, along with the main stock bottle, into a larger, opaque, and sealable container (e.g., a small desiccator cabinet) that contains a desiccant.
-
Refrigeration: Transfer the secondary container to a dark, 2-8°C refrigerator.
Protocol 4.2: Workflow for Aliquoting Under Inert Atmosphere
This workflow visualizes the critical steps for safely portioning the compound.
Caption: Step-by-step workflow for aliquoting this compound.
Section 5: Data Summary Table
This table summarizes the recommended storage conditions for easy reference.
| Parameter | Optimal Long-Term Storage | Acceptable Short-Term Storage | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Tightly sealed container | Prevents oxidative degradation, the primary failure mode for anilines.[4][10] |
| Temperature | 2–8 °C | Cool, ambient (<25°C) | Slows the rate of chemical degradation reactions.[6][11] |
| Light | Complete darkness (Amber vial) | Away from direct sunlight | Prevents light-catalyzed photo-oxidation.[6] |
| Container | PTFE-lined cap, airtight seal | Original manufacturer's bottle | Prevents ingress of atmospheric oxygen and moisture.[7][8] |
| Handling | Inert atmosphere (Glove Box) | Minimal exposure to air | Minimizes contamination of the bulk material with oxygen and water.[9][14] |
References
- 1. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. ossila.com [ossila.com]
- 10. calpaclab.com [calpaclab.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 14. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-N-methylaniline Hydrochloride
Introduction
2-Fluoro-N-methylaniline is a versatile chemical intermediate, distinguished by the presence of a fluorine atom on the aromatic ring, which significantly influences its chemical properties and reactivity.[1] This compound serves as a crucial building block in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes.[1] Given its role in complex molecular synthesis and its potential environmental and toxicological relevance, robust analytical methods for its unambiguous identification are paramount.[2][3]
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds like aniline derivatives.[2] The high-energy electron ionization (EI) method provides a distinct fragmentation "fingerprint," which is invaluable for confirming molecular structure.[4][5]
This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 2-Fluoro-N-methylaniline hydrochloride. We will delve into the theoretical underpinnings of its fragmentation pathways, provide a comparative analysis against its non-fluorinated and primary amine analogues, and present a detailed, field-proven experimental protocol for its characterization.
Theoretical Fragmentation Pathways of 2-Fluoro-N-methylaniline
Upon introduction into a mass spectrometer, particularly via a heated GC inlet, this compound is expected to dissociate, allowing the free base, 2-Fluoro-N-methylaniline (Molecular Weight: 125.14 g/mol ), to enter the ion source.[1][6] The subsequent ionization and fragmentation are governed by the stability of the resulting ions and radicals.
Under standard 70 eV Electron Ionization (EI), a high-energy process, the molecule will ionize to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 125.[4][7] In accordance with the Nitrogen Rule , a compound with a single nitrogen atom will have an odd nominal molecular weight, which is a useful preliminary check.[8][9] The energetically unstable molecular ion then undergoes a series of predictable fragmentation reactions.[7]
Key Predicted Fragmentation Pathways:
-
Alpha (α)-Cleavage: This is a characteristic and often dominant fragmentation pathway for amines.[9][10] It involves the cleavage of a bond adjacent to the nitrogen atom, leading to a resonance-stabilized cation. For 2-Fluoro-N-methylaniline, the most probable α-cleavage is the loss of a hydrogen radical from the N-methyl group.
-
[M - H]⁺: Loss of a hydrogen radical (H•) results in a stable, resonance-stabilized iminium cation at m/z 124 . This is often a very prominent peak in the spectra of N-methylated amines.
-
-
Benzylic-type Cleavage: The bond between the nitrogen and the methyl group can cleave.
-
[M - CH₃]⁺: Loss of a methyl radical (•CH₃) yields the 2-fluoroaniline radical cation at m/z 110 .
-
-
Halogen-Related Fragmentation: The presence of fluorine introduces specific fragmentation routes.[11]
-
[M - F]⁺: Loss of a fluorine radical (F•) is a possible pathway, which would generate the N-methylaniline radical cation at m/z 106 . The stability of this resulting ion makes this a probable fragmentation.
-
[M - HF]: Neutral loss of hydrogen fluoride (HF) can occur, leading to an ion at m/z 105 .
-
-
Aromatic Ring Fragmentation: Cleavage of the aromatic ring itself is common for aniline derivatives.[12][13]
-
Loss of HCN: Following initial fragmentation, the resulting ions can expel a molecule of hydrogen cyanide (HCN). For instance, the m/z 110 fragment could lose HCN (27 mass units) to produce a fragment at m/z 83 .
-
The following diagram illustrates the primary predicted fragmentation pathways for 2-Fluoro-N-methylaniline.
Caption: Predicted EI fragmentation pathway for 2-Fluoro-N-methylaniline.
Comparative Analysis with Alternative Compounds
To better understand the influence of the fluoro and N-methyl groups on fragmentation, we compare the predicted pattern of 2-Fluoro-N-methylaniline with its structural analogues: N-methylaniline and aniline.
| Compound | Structure | MW | Key Fragments (m/z) and Interpretation |
| 2-Fluoro-N-methylaniline | C₇H₈FN | 125 | 125 (M⁺•) , 124 ([M-H]⁺, α-cleavage), 110 ([M-CH₃]⁺), 106 ([M-F]⁺), 105 ([M-HF]⁺•), 83 ([M-CH₃-HCN]⁺) |
| N-methylaniline [14][15] | C₇H₉N | 107 | 107 (M⁺•, Base Peak) , 106 ([M-H]⁺, very strong), 77 ([C₆H₅]⁺, phenyl cation) |
| Aniline [12][16] | C₆H₇N | 93 | 93 (M⁺•, Base Peak) , 66 ([M-HCN]⁺•), 65 ([C₅H₅]⁺) |
Key Insights from Comparison:
-
Effect of N-methylation: Comparing aniline and N-methylaniline, the introduction of the methyl group provides a new, highly favorable fragmentation pathway: the loss of a hydrogen radical via α-cleavage to form the intense m/z 106 peak.[15] We anticipate a similarly strong [M-H]⁺ peak at m/z 124 for the fluorinated analogue.
-
Effect of Fluorination: The fluorine atom introduces unique fragmentation channels not available to N-methylaniline, namely the loss of F• (to m/z 106) and HF (to m/z 105). The presence of the electronegative fluorine atom can also influence the relative probabilities of other bond cleavages compared to the non-halogenated version. The fragment at m/z 106, corresponding to the N-methylaniline radical cation, directly links the fragmentation pattern back to its non-fluorinated counterpart.
Experimental Protocol: GC-MS Analysis
This protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The choice of GC-MS is predicated on the analyte's volatility, and EI is selected for its ability to produce reproducible, library-searchable fragmentation patterns.[2][4]
1. Sample Preparation
-
Objective: To prepare a dilute solution of the analyte suitable for GC injection.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of methanol or ethyl acetate in a volumetric flask to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of approximately 10 µg/mL using the same solvent.
-
-
Causality: The hydrochloride salt is dissociated thermally in the hot GC inlet; therefore, direct analysis of the dissolved salt is feasible. Methanol and ethyl acetate are appropriate volatile solvents with minimal interference.
2. GC-MS Instrumentation and Parameters
-
Rationale: The following parameters are optimized for good chromatographic separation and sensitive detection of aniline derivatives.[2] A standard non-polar column like a DB-5ms is chosen for its versatility with a wide range of organic molecules.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Injector | Split/Splitless | Allows for analysis of a wide concentration range. |
| Inlet Temp | 250 °C | Ensures complete volatilization and dissociation of the HCl salt. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and peak tailing for a ~10 µg/mL sample. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard, robust column for general-purpose analysis. |
| Oven Program | 60 °C (1 min), ramp 15 °C/min to 280 °C (5 min) | Provides good separation of the analyte from solvent and potential impurities. |
| MS System | Agilent 5977 or equivalent | High-sensitivity single quadrupole mass detector. |
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragmentation patterns.[4] |
| Electron Energy | 70 eV | Standard energy for comparison with NIST and other spectral libraries.[17] |
| Source Temp. | 230 °C | Optimizes ion formation and minimizes source contamination. |
| Quad Temp. | 150 °C | Ensures consistent ion transmission. |
| Mass Range | m/z 40 - 350 | Covers the molecular ion and all expected major fragments. |
3. Data Analysis and Validation
-
Objective: To identify the target compound and confirm its fragmentation pattern.
-
Procedure:
-
Identify the chromatographic peak corresponding to 2-Fluoro-N-methylaniline based on its retention time.
-
Extract the mass spectrum from this peak, ensuring to subtract background ions.
-
Identify the molecular ion peak (m/z 125) and major fragment ions.
-
Compare the observed fragmentation pattern with the theoretical pathways outlined in this guide.
-
For confirmation, compare the experimental spectrum against a reference spectrum from a validated commercial library (e.g., NIST/EPA/NIH Mass Spectral Library).[2]
-
The workflow for this comparative analysis is depicted below.
Caption: Experimental workflow for comparative GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of 2-Fluoro-N-methylaniline is dictated by established principles of ion stability, including favorable α-cleavage characteristic of N-methyl amines and unique pathways introduced by the fluorine substituent. The predicted spectrum is dominated by a molecular ion at m/z 125 and a prominent [M-H]⁺ fragment at m/z 124. Additional key fragments resulting from the loss of the methyl group (m/z 110) and the fluorine atom (m/z 106) provide further structural confirmation and a clear comparative link to its non-halogenated analogue, N-methylaniline. By employing the detailed GC-MS protocol provided, researchers and drug development professionals can achieve reliable and unambiguous identification of this important chemical intermediate, ensuring the integrity and quality of their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. whitman.edu [whitman.edu]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Fluoro-N-methylaniline Hydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Fluoro-N-methylaniline hydrochloride, a versatile substituted aniline, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Impurities, whether they are residual starting materials, by-products, or degradation products, can have a profound impact on the final API's stability, therapeutic window, and toxicity profile.[3] Therefore, the rigorous analytical characterization of this intermediate is a non-negotiable step in the quality control pipeline.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. As a senior application scientist, my objective is to move beyond mere protocols and delve into the strategic rationale behind methodological choices, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy for their needs. We will explore detailed experimental setups, compare performance based on key analytical parameters, and provide the foundational logic for creating a self-validating, robust purity testing system.
The Analyte: Understanding this compound
This compound is the salt form of a substituted aniline intermediate. The presence of the fluorine atom and the N-methyl group significantly influences its chemical properties and potential impurity profile.
-
Structure:
(Structure of the free base, 2-Fluoro-N-methylaniline)
-
Molecular Formula (Free Base): C₇H₈FN[4]
-
Molecular Weight (Free Base): 125.14 g/mol [4]
-
Key Considerations: As a hydrochloride salt, the analyte is polar and readily soluble in aqueous or polar organic solvents, making it suitable for direct analysis by HPLC. However, its salt form makes it non-volatile. For GC analysis, the compound must typically be analyzed as its more volatile free base, which may require a sample preparation step to neutralize the salt.
Potential impurities can arise from the synthetic route (e.g., unreacted starting materials like 2-fluoroaniline, over-methylated products) or degradation. Forced degradation studies, which intentionally expose the analyte to harsh conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and ensuring the analytical method is "stability-indicating".[5][6]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical purity analysis, prized for its applicability to a vast range of compounds, including those that are non-volatile or thermally sensitive.[7][8] For a polar, salt-based compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice for routine purity determination and quantification of non-volatile impurities.[9]
Expertise in Action: Causality Behind the HPLC Protocol
The following protocol is designed for robustness and specificity. Each parameter is selected to ensure a reliable, self-validating system as mandated by regulatory bodies like the ICH.[10]
Detailed Experimental Protocol: HPLC-UV
| Parameter | Recommended Condition | Rationale for Selection |
| Chromatograph | HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector. | A standard system provides the necessary precision and control. A Photodiode Array (PDA) detector is preferred over a simple UV detector as it provides spectral data, aiding in peak purity assessment and impurity identification. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size. | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the smaller particle size enhances separation efficiency. This is a versatile and widely used column for pharmaceutical analysis.[9] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The aqueous mobile phase with a phosphoric acid modifier controls the pH to ensure consistent peak shape for the amine. Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-18.1 min: 80% to 20% B18.1-22 min: 20% B | A gradient is essential for a stability-indicating method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted within a reasonable runtime.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency. |
| Column Temp. | 35 °C | Elevating the temperature slightly above ambient improves peak shape, reduces viscosity, and ensures run-to-run reproducibility by mitigating effects of room temperature fluctuations. |
| Detection | UV at 245 nm | The wavelength should be chosen at or near the absorbance maximum of the analyte to maximize sensitivity. A preliminary UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent and prevents column overloading. |
| Sample Prep. | Dissolve 1.0 mg/mL of 2-Fluoro-N-methylaniline HCl in a 50:50 mixture of Water:Acetonitrile. | The diluent should be weak enough to not cause peak distortion but strong enough to fully dissolve the sample. Using a mixture similar to the initial mobile phase conditions is ideal. |
HPLC Workflow for Purity Analysis
References
- 1. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
The Evolving Landscape of Bioactive Compounds: A Comparative Guide to Derivatives of 2-Fluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the strategic modification of chemical scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine into organic molecules, for instance, can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 2-Fluoro-N-methylaniline hydrochloride, a readily available and versatile building block, represents a valuable starting point for the synthesis of a diverse array of bioactive compounds. This guide provides a comparative analysis of the biological activities of compounds derived from this fluorinated aniline, with a focus on their anticancer and antimicrobial potential. We will delve into the synthetic strategies, present key experimental data, and elucidate the underlying mechanisms of action to provide a comprehensive resource for researchers in drug discovery and development.
The Versatility of the 2-Fluoro-N-methylaniline Scaffold
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a fluorine atom ortho to a methylated amino group, offers distinct advantages in molecular design. The fluorine atom can modulate the pKa of the amine, influence conformational preferences, and participate in favorable interactions with biological targets. The N-methyl group can enhance metabolic stability and provide a point for further structural elaboration.
This guide will explore how this seemingly simple scaffold has been elaborated into complex heterocyclic systems with potent biological activities, including kinase inhibitors and apoptosis inducers.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 2-Fluoro-N-methylaniline have emerged as promising candidates in the development of novel anticancer agents, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2]
Kinase Inhibition: A Promising Avenue
Several patents highlight the use of 2-Fluoro-N-methylaniline in the synthesis of potent kinase inhibitors.
-
Pim Kinase Inhibitors: One patent describes the synthesis of heterocyclic compounds useful as Pim kinase inhibitors, which are implicated in cell survival and proliferation pathways in various cancers. The synthesis involves the use of 2-fluoro-N-methylaniline as a key building block.[3] While specific IC50 values for the final compounds are not detailed in the patent abstract, the inclusion of this starting material underscores its importance in generating molecules with this specific biological target.
-
Tyk2 Inhibitors: Another patent discloses the use of 2-fluoro-N-methylaniline in the synthesis of Tyrosine kinase 2 (Tyk2) inhibitors.[4] Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are often hyperactivated in hematological malignancies and autoimmune diseases. The patent provides a specific synthetic step involving the reaction of 2-fluoro-N-methylaniline with an activated carboxylic acid.[4]
-
Indole Carboxamide Kinase Inhibitors: A patent for indole carboxamide compounds as kinase inhibitors describes the synthesis of a 3-bromo-2-fluoro-N-methylaniline intermediate, which can be further elaborated to target various kinases.[5]
The general synthetic approach to these kinase inhibitors often involves the coupling of the 2-Fluoro-N-methylaniline core with a heterocyclic system, which provides the necessary scaffold for interaction with the ATP-binding site of the target kinase.
Comparative Data for Fluoroaniline-Derived Kinase Inhibitors:
While specific data for direct derivatives of this compound is limited in publicly accessible literature, we can draw comparisons from related fluoroaniline-containing kinase inhibitors to understand the potential potency.
| Kinase Target | Compound Class | Example IC50 (nM) | Cancer Cell Line | Reference |
| TrkA/B/C | Quinazoline-based | 85-650 | - | [6] |
| Aurora A | Pyrimidine-based | < 200 | Small-cell lung cancer | [7] |
Induction of Apoptosis
A patent for quinoline and quinazoline derivatives with apoptosis-inducing activity lists 2-fluoro-N-methylaniline as a reactant in the synthesis of these compounds.[8] These derivatives are designed to target Inhibitor of Apoptosis Proteins (IAPs), which are overexpressed in many cancers and contribute to therapeutic resistance. By inhibiting IAPs, these compounds can restore the natural process of programmed cell death in cancer cells.
Experimental Workflow for Assessing Anticancer Activity:
The following diagram illustrates a typical workflow for evaluating the anticancer potential of newly synthesized compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 3. US20210238198A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. ES2795366T3 - Indole carboxamide compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 5. China Latest patented technology search query - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2012030160A2 - Quinoline or quinazoline derivatives with apoptosis inducing activity on cells - Google Patents [patents.google.com]
- 7. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Alternative Reagents for 2-Fluoro-N-methylaniline Hydrochloride in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials and reagents is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of pharmaceutical synthesis. 2-Fluoro-N-methylaniline hydrochloride has established itself as a valuable building block, particularly in the synthesis of quinazolinone-based kinase inhibitors, a class of drugs vital in oncology. The fluorine substituent is often strategically employed to enhance biological activity and metabolic stability. However, reliance on a single reagent can introduce supply chain vulnerabilities and cost pressures. This guide provides an in-depth comparison of viable alternative reagents, supported by experimental data, to empower informed decision-making in your synthetic endeavors.
The Central Role of N-Methylanilines in Quinazolinone Synthesis
The quinazoline scaffold is a cornerstone of many FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib. A key step in the synthesis of these molecules is the C-N cross-coupling of a substituted N-methylaniline with a 4-chloroquinazoline core. The Buchwald-Hartwig amination is a widely adopted and powerful method for forging this crucial bond, offering high yields and broad functional group tolerance. The choice of the N-methylaniline derivative directly influences the reaction kinetics, yield, and impurity profile.
Comparative Analysis of Alternative Reagents
This guide focuses on a comparative analysis of 2-Fluoro-N-methylaniline with its chloro, bromo, and methyl analogues in the context of a model Buchwald-Hartwig amination reaction with a 4-chloro-6-halo-2-phenylquinazoline. The data presented is synthesized from established literature to provide a realistic performance benchmark.
Core Reaction Under Investigation:
The model reaction is the microwave-mediated N-arylation of 4-chloro-6-halo-2-phenylquinazolines with various ortho-substituted N-methylanilines. This reaction is representative of a key step in the synthesis of numerous kinase inhibitors.
Experimental Workflow: Microwave-Mediated N-Arylation
Caption: General workflow for the microwave-assisted N-arylation of 4-chloroquinazolines.
Performance Data of 2-Fluoro-N-methylaniline and Alternatives
The following table summarizes the performance of 2-Fluoro-N-methylaniline and its alternatives in the model reaction. It is important to note that the electron-withdrawing nature of the ortho-substituent on the N-methylaniline can significantly impact its nucleophilicity and, consequently, the reaction outcome.
| Reagent | Structure | Typical Yield (%)[1] | Key Observations |
| 2-Fluoro-N-methylaniline | ![]() | No Reaction | The strong electron-withdrawing effect of the fluorine atom at the ortho position significantly deactivates the amine, preventing the reaction from proceeding under these conditions.[1] |
| 2-Chloro-N-methylaniline | ![]() | 70-75% | The chloro-substituted aniline is a viable alternative, providing good yields. The slightly less electron-withdrawing nature of chlorine compared to fluorine allows for successful coupling. |
| 2-Bromo-N-methylaniline | ![]() | 72-73% | Similar to the chloro-analogue, the bromo-substituted aniline performs well, offering comparable yields. |
| N-Methyl-o-toluidine | ![]() | 74-78% | The electron-donating methyl group enhances the nucleophilicity of the amine, leading to slightly higher yields compared to the halogenated alternatives. |
In-Depth Analysis of Alternatives
2-Chloro-N-methylaniline & 2-Bromo-N-methylaniline
These halogenated analogues represent the most direct alternatives to 2-Fluoro-N-methylaniline.
-
Performance: As the experimental data indicates, both 2-chloro- and 2-bromo-N-methylaniline are effective nucleophiles in the microwave-assisted N-arylation of 4-chloroquinazolines, providing good yields.[1] The choice between them may come down to cost and availability.
-
Causality of Performance: The reduced electronegativity of chlorine and bromine compared to fluorine lessens the deactivating inductive effect on the aniline nitrogen. This results in a more nucleophilic amine that can readily participate in the Buchwald-Hartwig catalytic cycle.
-
Cost-Effectiveness: Generally, chloro- and bromo-aromatics are more cost-effective than their fluoro counterparts due to more established and less hazardous manufacturing processes. For bulk quantities, this cost difference can be substantial, significantly impacting the overall cost of goods for an API.
-
Safety Profile: All halogenated anilines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. They are typically classified as harmful if swallowed, in contact with skin, or if inhaled.
N-Methyl-o-toluidine
This non-halogenated alternative offers a different electronic profile for the reaction.
-
Performance: The electron-donating nature of the methyl group in N-Methyl-o-toluidine enhances the nucleophilicity of the amine, leading to slightly higher yields in the model reaction compared to the halogenated alternatives.[1]
-
Causality of Performance: The +I (inductive) effect of the methyl group increases the electron density on the aniline nitrogen, making it a more potent nucleophile. This can lead to faster reaction rates and higher conversion to the desired product.
-
Cost-Effectiveness: N-Methyl-o-toluidine is often the most cost-effective option among the compared alternatives, especially at a large scale.
-
Safety Profile: N-Methyl-o-toluidine is also a toxic substance and requires careful handling. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.
Detailed Experimental Protocol: A Comparative Synthesis
This protocol provides a detailed, step-by-step methodology for the N-arylation of 4-chloro-6-bromo-2-phenylquinazoline with the alternative reagents.
Objective: To compare the efficacy of 2-Chloro-N-methylaniline, 2-Bromo-N-methylaniline, and N-Methyl-o-toluidine in a microwave-assisted Buchwald-Hartwig amination.
Materials:
-
4-chloro-6-bromo-2-phenylquinazoline
-
2-Chloro-N-methylaniline
-
2-Bromo-N-methylaniline
-
N-Methyl-o-toluidine
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In separate microwave vials, combine 4-chloro-6-bromo-2-phenylquinazoline (1.0 mmol, 1.0 equiv) with each of the respective N-methylaniline derivatives (1.2 mmol, 1.2 equiv).
-
Solvent Addition: To each vial, add a 1:1 mixture of THF and water (5 mL).
-
Microwave Irradiation: Seal the vials and place them in a microwave reactor. Irradiate the mixtures at 120°C for the times specified in the comparative data table (or until TLC indicates completion).
-
Work-up: After cooling to room temperature, dilute the reaction mixtures with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-bromo-2-phenylquinazolin-4-amine.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.
Logical Framework for Reagent Selection
The choice of an alternative reagent is a multi-faceted decision that balances performance, cost, and safety. The following diagram illustrates the key considerations:
Caption: Decision matrix for selecting an alternative reagent.
Conclusion and Recommendations
While 2-Fluoro-N-methylaniline holds a strategic role in pharmaceutical synthesis, particularly for introducing fluorine, its reactivity limitations in certain coupling reactions necessitate the exploration of alternatives. This guide has demonstrated that 2-chloro-N-methylaniline, 2-bromo-N-methylaniline, and N-methyl-o-toluidine are all viable and, in some cases, superior alternatives for the synthesis of quinazolinone cores via Buchwald-Hartwig amination.
-
For reactions where the ortho-fluoro substituent leads to low or no yield, 2-chloro-N-methylaniline and 2-bromo-N-methylaniline offer a good balance of reactivity and cost-effectiveness.
-
When seeking to maximize yield and potentially reduce reaction times, the electron-donating nature of N-methyl-o-toluidine makes it an excellent choice, often coupled with the most favorable cost profile.
Ultimately, the optimal reagent will depend on the specific electronic requirements of the target molecule and the economic considerations of the synthetic campaign. It is imperative for researchers to perform a thorough cost-benefit analysis and to validate the chosen alternative in their specific synthetic route.
References
Spectroscopic comparison of 2-Fluoro-N-methylaniline and its hydrochloride salt
An In-Depth Spectroscopic Guide: Comparative Analysis of 2-Fluoro-N-methylaniline and its Hydrochloride Salt
For professionals in chemical synthesis and drug development, the precise characterization of molecular structures is paramount. Aromatic amines like 2-Fluoro-N-methylaniline are versatile intermediates whose utility is deeply tied to their physicochemical properties.[1][2][3] A common and critical transformation for such compounds is their conversion into hydrochloride salts, which often enhances stability, solubility, and handling characteristics. This conversion, however, fundamentally alters the molecule's electronic and structural properties, leading to significant and diagnostic shifts in its spectroscopic signatures.
This guide provides a comprehensive comparison of 2-Fluoro-N-methylaniline in its free base form and as a hydrochloride salt. We will delve into the underlying principles and present experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a holistic analytical perspective.
The Foundational Shift: Protonation and Its Electronic Consequences
The core difference between 2-Fluoro-N-methylaniline and its hydrochloride salt is the protonation of the nitrogen atom. In the free base, the nitrogen's lone pair of electrons is in conjugation with the aromatic ring's π-system. This electron-donating character influences the electron density across the ring. Upon reaction with hydrochloric acid, this lone pair forms a covalent bond with a proton (H⁺), creating an ammonium cation (R-NH₂⁺-CH₃) and fundamentally changing the substituent's nature.[4][5]
The newly formed N-methylanilinium group is no longer an electron-donating group; it becomes a strongly electron-withdrawing group due to the positive charge on the nitrogen. This electronic reversal is the primary cause of the distinct spectroscopic differences observed between the two forms.
Caption: Protonation of 2-Fluoro-N-methylaniline to its hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The protonation of the amine nitrogen induces significant changes in the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR: Tracking the Deshielding Effect
In the free base, the electron-donating amino group shields the aromatic protons, particularly those at the ortho and para positions. Upon protonation, the resulting electron-withdrawing ammonium group deshields these same protons, causing their signals to shift downfield to a higher ppm value.[6] The N-H proton of the secondary amine, typically a broad singlet, is replaced by two N-H protons in the salt, which often appear as a very broad signal further downfield due to quadrupolar coupling with nitrogen and chemical exchange.[7]
| Proton Assignment | 2-Fluoro-N-methylaniline (Free Base) | 2-Fluoro-N-methylanilinium HCl (Salt) | Causality of Shift |
| Aromatic Protons (C-H) | ~6.6 - 7.1 ppm | ~7.2 - 7.8 ppm | Downfield shift due to the inductive electron-withdrawing effect of the -NH₂⁺CH₃ group. |
| Amino Proton (N-H) | ~3.6 - 4.0 ppm (broad s, 1H) | ~7.5 - 9.0 ppm (very broad s, 2H) | Significant downfield shift and broadening due to positive charge, H-bonding, and exchange. |
| Methyl Protons (N-CH₃) | ~2.8 ppm (s, 3H) | ~3.2 ppm (t, J ≈ 5 Hz, 3H) | Modest downfield shift. Signal may appear as a triplet due to coupling with the two N-H protons.[6] |
¹³C NMR: Probing the Aromatic Core
The changes in the carbon spectrum are equally informative. The carbon atom directly bonded to the nitrogen (ipso-carbon) experiences a significant downfield shift upon protonation. The electron density at the ortho and para carbons is reduced, also leading to downfield shifts.
| Carbon Assignment | 2-Fluoro-N-methylaniline (Free Base) | 2-Fluoro-N-methylanilinium HCl (Salt) | Causality of Shift |
| C-N (ipso) | ~145 ppm | ~135 ppm | Upfield shift due to change in hybridization and substituent effect. |
| C-F (ipso) | ~154 ppm (d, ¹JCF ≈ 240 Hz) | ~156 ppm (d, ¹JCF ≈ 245 Hz) | Minor shift; large C-F coupling constant is characteristic. |
| Aromatic Carbons | ~114 - 125 ppm | ~120 - 135 ppm | General downfield shift of ring carbons due to the inductive effect of the N⁺ group. |
| Methyl Carbon (N-CH₃) | ~31 ppm | ~35 ppm | Modest downfield shift due to proximity to the positive charge. |
Note: Predicted shifts are based on data for aniline/anilinium and substituted anilines. Actual values may vary. C-F coupling will split carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The transition from a secondary amine to a secondary ammonium salt introduces highly characteristic changes.[5][8]
The most dramatic difference is in the N-H stretching region. The free base, a secondary amine, shows a single, relatively sharp N-H stretching absorption.[7][9] In contrast, the hydrochloride salt displays a very broad and intense absorption band spanning a wide frequency range, which is characteristic of the N⁺-H₂ stretching vibrations in an ammonium salt.[5] This broadening is a result of extensive hydrogen bonding in the solid state.
| Vibrational Mode | 2-Fluoro-N-methylaniline (Free Base) | 2-Fluoro-N-methylanilinium HCl (Salt) | Interpretation |
| N-H Stretch | ~3400 cm⁻¹ (sharp, medium) | Not Present | Characteristic of a secondary amine. |
| N⁺-H₂ Stretches | Not Present | 2500-3000 cm⁻¹ (very broad, strong) | Definitive feature of an ammonium salt, often overlapping with C-H stretches. |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3050 cm⁻¹ | Largely unaffected. |
| Aliphatic C-H Stretch | ~2800-2950 cm⁻¹ | ~2800-2950 cm⁻¹ | May be obscured by the broad N⁺-H₂ band. |
| C-N Stretch | ~1310 cm⁻¹ | Shifted (~1250 cm⁻¹) | Bond character changes upon protonation. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions, primarily the π → π* transitions within the aromatic ring. The spectrum is highly sensitive to the conjugation between the nitrogen lone pair and the ring.[9]
In 2-Fluoro-N-methylaniline, the N-methylamino group acts as a powerful auxochrome, donating electron density to the ring and shifting the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to benzene.[10][11] When protonated, the nitrogen's lone pair is no longer available for conjugation. The -NH₂⁺CH₃ group becomes inductively electron-withdrawing, causing a pronounced shift to shorter wavelengths (a hypsochromic or blue shift).[4][10] The resulting spectrum closely resembles that of a simple substituted benzene without a strongly donating group.
| Species | λmax (Band 1) | λmax (Band 2) | Rationale |
| 2-Fluoro-N-methylaniline | ~240 nm | ~290 nm | Conjugation of the N lone pair with the π-system lowers the energy gap for π → π* transitions. |
| 2-Fluoro-N-methylanilinium HCl | ~205 nm | ~255 nm | Lone pair is sequestered by the proton, removing conjugation. The spectrum resembles that of fluorobenzene. |
Mass Spectrometry (MS)
When analyzed by standard Electron Ionization Mass Spectrometry (EI-MS), the hydrochloride salt typically thermally decomposes to the free base and HCl gas in the hot inlet source. Therefore, the mass spectrum recorded for the salt is usually identical to that of the free base.
For 2-Fluoro-N-methylaniline (C₇H₈FN), the key features are:
-
Molecular Ion (M⁺) : An odd nominal mass of 125 m/z, consistent with the Nitrogen Rule (an odd number of nitrogen atoms results in an odd molecular weight).[12]
-
Isotopic Pattern : The presence of fluorine (¹⁹F is monoisotopic) does not introduce a characteristic M+2 peak, unlike chlorine or bromine.[13][14]
-
Key Fragmentation : A prominent fragment may arise from the loss of a hydrogen atom to form a stable iminium cation at m/z 124. Another common fragmentation is the loss of the methyl group (∙CH₃) leading to a fragment at m/z 110.
Experimental Protocols
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]
- 3. 2-Fluoro-N-methylaniline [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 11. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to Quantifying the Reaction Kinetics of 2-Fluoro-N-methylaniline Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Kinetic Data in Pharmaceutical Development
2-Fluoro-N-methylaniline hydrochloride is a substituted aniline derivative, a structural motif frequently encountered in the synthesis of pharmaceuticals and other high-value chemical entities. The introduction of a fluorine atom onto the aromatic ring can significantly alter the molecule's electronic properties, pKa, and metabolic stability, making it a valuable building block in medicinal chemistry.[1] Understanding the reaction kinetics of this compound is paramount for process optimization, impurity profiling, and ensuring the safety and efficacy of a final drug product. Reaction rates, mechanisms, and the influence of various parameters (temperature, concentration, catalysts) are not merely academic pursuits; they are critical data points that inform the scalability and robustness of a synthetic route.
This guide provides a comparative analysis of primary analytical methodologies for quantifying the reaction kinetics of this compound. We will delve into the theoretical underpinnings and practical execution of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary knowledge to select and implement the most appropriate kinetic analysis method for their specific research and development needs.
Chapter 1: A Comparative Overview of Kinetic Analysis Methodologies
The choice of an analytical technique to monitor reaction kinetics is a critical decision that hinges on several factors: the chemical nature of the reactants and products, the required sensitivity and selectivity, the speed of the reaction, and the available instrumentation. For a molecule like 2-Fluoro-N-methylaniline, several powerful techniques can be employed.
High-Performance Liquid Chromatography (HPLC) stands out as a workhorse for its exceptional separating power and sensitivity.[2][3] It is ideal for complex reaction mixtures where reactants, intermediates, and products might have similar structures. By physically separating the components before detection, HPLC provides unambiguous quantification of each species over time.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-invasive and intrinsically quantitative window into a reacting system.[5][6] It allows for the simultaneous monitoring of multiple species in the reaction vessel without the need for sampling and quenching. The presence of both ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei in the broader class of aromatic amines provides multiple spectroscopic handles to track the reaction progress.[7]
UV-Visible (UV-Vis) Spectroscopy is a rapid and straightforward technique, particularly advantageous for high-throughput screening of reaction conditions.[8][9] Its utility is dependent on the reactants and products possessing distinct chromophores that absorb light at different wavelengths. For aniline derivatives, electronic transitions within the aromatic system often give rise to characteristic UV absorbance peaks.[10][11]
The following table summarizes the key characteristics of each technique for the kinetic analysis of this compound reactions.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | UV-Visible (UV-Vis) Spectroscopy |
| Principle | Physical separation of analytes followed by detection. | Nuclear spin transitions in a magnetic field. | Electronic transitions absorbing UV or visible light. |
| Selectivity | Very High (based on chromatographic resolution). | High (based on chemical shifts). | Moderate to Low (prone to spectral overlap). |
| Sensitivity | High (ppb to low ppm).[2] | Moderate (mM to high µM). | High (µM to nM, depending on extinction coefficient). |
| Sampling | Invasive (requires aliquots to be taken and quenched). | Non-invasive (direct measurement in the NMR tube). | Can be non-invasive (flow cell) or invasive. |
| Temporal Resolution | Limited by sampling and run time (minutes). | High (seconds to minutes).[5] | Very High (sub-second). |
| Quantitative Accuracy | Excellent (with proper calibration). | Excellent (inherently quantitative).[5] | Good (requires adherence to Beer-Lambert Law). |
| Ideal For | Complex mixtures, impurity profiling, method validation. | Mechanistic studies, identifying intermediates, air-sensitive reactions. | Fast reactions, high-throughput screening, simple reaction systems. |
Chapter 2: Experimental Design & Protocols
A robust kinetic study begins with a well-designed experiment. The following protocols are presented as a starting point and should be optimized for the specific reaction under investigation.
A Hypothetical Reaction: N-Acetylation
For the purpose of illustrating the methodologies, we will consider a common transformation: the N-acetylation of this compound with acetic anhydride.
Reaction: 2-F-C₆H₄NH(CH₃)·HCl + (CH₃CO)₂O → 2-F-C₆H₄N(CH₃)COCH₃ + CH₃COOH + HCl
This reaction is chosen for its relevance in synthetic chemistry and the distinct chemical properties of the starting material and the product, which lend themselves to analysis by HPLC, NMR, and UV-Vis.
Protocol 1: Kinetic Analysis by HPLC
This protocol is designed to quantify the disappearance of the starting material and the appearance of the product over time.
Methodology Rationale: The choice of a reversed-phase C18 column is standard for separating moderately polar aromatic compounds like anilines.[12] A mobile phase of acetonitrile and water provides good peak shape and resolution. UV detection is highly effective due to the aromatic nature of the analyte.[13]
Step-by-Step Protocol:
-
Instrument & Column: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.[13]
-
Method Development:
-
Prepare standard solutions of this compound and the expected product, N-(2-fluoro-phenyl)-N-methylacetamide.
-
Develop an isocratic or gradient elution method to achieve baseline separation of the starting material and product. A typical starting point is a mobile phase of 45% acetonitrile and 55% water with 0.1% formic acid, at a flow rate of 1.0 mL/min.[13]
-
Set the UV detector to a wavelength of maximum absorbance for both compounds (e.g., 254 nm).
-
-
Calibration: Generate a calibration curve for both the reactant and product by injecting known concentrations to correlate peak area with concentration.
-
Kinetic Run:
-
In a thermostatted reaction vessel, dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile).
-
Initiate the reaction by adding a known concentration of acetic anhydride. Start a stopwatch simultaneously.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a large volume of cold mobile phase in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
-
Data Analysis:
-
Inject each time-point sample into the HPLC.
-
Integrate the peak areas for the reactant and product.
-
Use the calibration curves to convert peak areas to concentrations.
-
Plot concentration versus time to determine the reaction rate and order.
-
Protocol 2: Kinetic Analysis by ¹H and ¹⁹F NMR Spectroscopy
This protocol leverages the quantitative nature of NMR to monitor the reaction in situ.
Methodology Rationale: ¹H NMR is an excellent choice as the N-methyl protons of the starting material (a doublet split by the N-H proton) will shift significantly and change multiplicity upon acetylation to a singlet. ¹⁹F NMR provides a very clean spectrum with a single peak for the starting material and product, likely with different chemical shifts, offering an orthogonal method for quantification.[5]
Step-by-Step Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent (e.g., acetonitrile-d₃).
-
Include an internal standard with a known concentration that does not react and has a resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Initial Spectrum (t=0): Acquire a quantitative ¹H and ¹⁹F NMR spectrum before adding the second reactant. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons/fluorine nuclei of interest to ensure full relaxation and accurate integration.[5]
-
Kinetic Run:
-
Add a known concentration of acetic anhydride to the NMR tube, shake vigorously, and quickly re-insert it into the spectrometer.
-
Immediately start acquiring a series of ¹H and ¹⁹F spectra at set time intervals (e.g., every 2 minutes for 1 hour). Automated acquisition is standard for this purpose.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
For each time point, integrate the characteristic peaks for the reactant and product relative to the internal standard. .
-
The concentration of a species at time t is calculated as: Cₓ(t) = (Iₓ / Nₓ) / (Iₛₜₔ / Nₛₜₔ) * Cₛₜₔ where I is the integral, N is the number of nuclei giving rise to the signal, and C is the concentration.
-
Plot concentration versus time.
-
Protocol 3: Kinetic Analysis by UV-Vis Spectroscopy
This protocol is suitable for rapid screening of reaction conditions.
Methodology Rationale: The electronic structure of the aniline nitrogen is directly involved in the aromatic system's chromophore. N-acetylation changes the nitrogen's hybridization and electron-donating ability, which should lead to a shift in the wavelength of maximum absorbance (λₘₐₓ) and/or a change in the molar absorptivity.[14]
Step-by-Step Protocol:
-
Instrument: A diode-array or scanning UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Spectral Scans:
-
Obtain the full UV-Vis absorption spectra (e.g., 200-400 nm) of the pure starting material and the pure product in the chosen reaction solvent.
-
Identify wavelengths where the absorbance difference between the two species is maximal.
-
-
Calibration (if necessary): Verify that the absorbance at the chosen wavelength is linear with concentration for both species (Beer-Lambert Law validation).
-
Kinetic Run:
-
Place a known concentration of this compound in a quartz cuvette inside the thermostatted holder.
-
At time t=0, inject a known concentration of acetic anhydride into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the pre-determined wavelength(s) as a function of time.
-
-
Data Analysis:
-
If there is a wavelength where only one component absorbs, the concentration can be directly calculated using the Beer-Lambert law (A = εbc).
-
If both components absorb, the total absorbance at any time t is the sum of the absorbances of the reactant and product. The concentrations can be calculated by solving a system of simultaneous equations if monitoring at two wavelengths.
-
Plot concentration or absorbance versus time to determine the reaction rate.
-
Chapter 3: Visualization of Workflows and Pathways
Visualizing the experimental process and the underlying chemical transformation is crucial for clarity and understanding.
Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study, from reaction setup to data analysis.
Caption: General workflow for a chemical kinetics experiment.
Hypothetical Reaction Pathway
The N-acetylation reaction proceeds through a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism for N-acetylation of an aniline.
Chapter 4: Conclusion and Recommendations
The quantification of reaction kinetics for this compound is an essential task in pharmaceutical process development. This guide has detailed three primary analytical techniques—HPLC, NMR, and UV-Vis spectroscopy—each with distinct advantages and applications.
-
For detailed mechanistic studies and definitive quantification in complex mixtures, HPLC is the recommended gold standard. Its ability to separate all components provides the most reliable data, which is crucial for regulatory submissions.
-
For in situ monitoring, identifying unstable intermediates, and when non-invasive analysis is preferred, NMR spectroscopy is unparalleled. The availability of both ¹H and ¹⁹F nuclei makes it particularly powerful for this substrate.
-
For rapid, high-throughput screening of reaction conditions (e.g., catalyst or solvent screening), UV-Vis spectroscopy is the most efficient choice, provided there is a sufficient difference in the spectral properties of the reactants and products.
Ultimately, a multi-faceted approach, potentially using a rapid technique like UV-Vis for initial screening followed by a more robust method like HPLC or NMR for detailed kinetic modeling, will provide the most comprehensive understanding of the reaction dynamics of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Synthesis of 2-Fluoro-N-methylaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2-Fluoro-N-methylaniline hydrochloride serves as a crucial building block in the creation of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, therefore, is a subject of significant interest, with various catalytic methods developed to optimize yield, purity, and process safety. This guide provides an in-depth comparative study of prominent catalytic routes for the synthesis of 2-Fluoro-N-methylaniline, offering detailed experimental protocols and performance data to inform your selection of the most suitable method.
Introduction to Synthetic Strategies
The N-methylation of 2-fluoroaniline is the core transformation in the synthesis of 2-Fluoro-N-methylaniline. Traditional methods often involve stoichiometric methylating agents that can be hazardous and produce significant waste.[3] Modern catalytic approaches aim to overcome these limitations by employing catalysts that enable cleaner and more efficient reactions. This guide will focus on three primary catalytic strategies:
-
Reductive Amination: A classic and versatile method involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[4][5]
-
Alkylation with Dimethyl Carbonate (DMC): A "green" methylation strategy that utilizes a non-toxic and biodegradable reagent.
-
Transition Metal-Catalyzed N-methylation with Methanol: An atom-economical approach using methanol as the methylating agent, facilitated by a transition metal catalyst.
The final step, the formation of the hydrochloride salt, is a standard procedure typically achieved by treating the synthesized amine with a solution of hydrogen chloride in an organic solvent.[6]
Comparative Analysis of Catalytic Systems
The choice of catalytic system significantly impacts the yield, purity, reaction conditions, and environmental footprint of the synthesis. The following table summarizes the key performance indicators of the different approaches.
| Catalytic System | Key Reagents | Catalyst | Typical Yield | Typical Purity | Reaction Conditions | Advantages | Disadvantages |
| Reductive Amination | 2-Fluoroaniline, Paraformaldehyde, Sodium Borohydride | Base (e.g., KOH, NaOH) | ~95%[7] | >99%[7] | 85°C, 24h[7] | High yield and purity, well-established method. | Use of borohydride reductants, multi-step in-situ process. |
| Alkylation with DMC | 2-Fluoroaniline, Dimethyl Carbonate | Basic Molecular Sieve (NaY) | ~99.4%[8] | 99.2%[8] | Reflux, 11-12h[8] | Green methylating agent, high selectivity, simple work-up. | Requires catalyst filtration. |
| Transition Metal Catalysis | 2-Fluoroaniline, Methanol | Iridium or Ruthenium complexes[3][9] | (Not specified for this substrate) | (Not specified for this substrate) | Varies with catalyst | Atom economical, methanol is an inexpensive C1 source. | Catalyst cost and sensitivity, may require inert atmosphere. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the two most well-documented catalytic systems for the synthesis of 2-Fluoro-N-methylaniline.
Protocol 1: Reductive Amination
This protocol is adapted from a patented procedure and represents a robust method for high-purity synthesis.[7]
Materials:
-
2-Fluoroaniline
-
Paraformaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Ethyl Acetate
-
Water
-
Saturated Brine Solution
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.23 g (41 mmol) of paraformaldehyde in 25 ml of methanol.
-
Heat the mixture to 85°C under reflux until the paraformaldehyde is completely dissolved.
-
In a separate flask, dissolve 3 g (27 mmol) of 2-fluoroaniline and 2.16 g (54 mmol) of sodium hydroxide in 5 ml of methanol.
-
Add the 2-fluoroaniline solution to the paraformaldehyde solution and continue to reflux at 85°C for 24 hours.
-
After 24 hours, cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 2.02 g (54 mmol) of sodium borohydride to the cooled mixture.
-
Once the addition is complete, reflux the mixture at 85°C for an additional hour.
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add 25 ml of water and extract the product with 20 ml of ethyl acetate (repeat the extraction three times).
-
Combine the organic layers and wash with 20 ml of water followed by 20 ml of saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain 2-Fluoro-N-methylaniline.
Formation of the Hydrochloride Salt:
-
Dissolve the crude 2-Fluoro-N-methylaniline in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in the same solvent while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Alkylation with Dimethyl Carbonate (DMC)
This protocol utilizes a greener methylating agent and a heterogeneous catalyst, simplifying product purification.[8]
Materials:
-
2-Fluoroaniline
-
Dimethyl Carbonate (DMC)
-
Basic Molecular Sieve (NaY)
-
250 ml reaction flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
To a 250 ml reaction flask, add 15 g (0.1351 mol) of 2-fluoroaniline, 105 g of dimethyl carbonate, and 1.5 g of basic molecular sieve NaY catalyst.
-
Stir the mixture and heat to reflux under normal atmospheric pressure.
-
Maintain the reflux for 11-12 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
The filtrate is then subjected to fractional distillation to remove the excess dimethyl carbonate.
-
The remaining product is purified by rectification to yield N-methyl-2-fluoroaniline.
Formation of the Hydrochloride Salt:
Follow the same procedure as described in Protocol 1.
Mechanistic Insights & Process Visualization
Understanding the underlying reaction mechanisms is crucial for process optimization and troubleshooting.
Reductive Amination Pathway
The reductive amination proceeds through a two-step sequence within a single pot.[4][10] First, the 2-fluoroaniline reacts with formaldehyde (generated from paraformaldehyde) to form an intermediate imine. The imine is then reduced by sodium borohydride to the final N-methylated product.
Caption: The reaction pathway for reductive amination.
Alkylation with Dimethyl Carbonate Workflow
The DMC-based synthesis offers a more streamlined workflow due to the heterogeneous nature of the catalyst.
Caption: Experimental workflow for the DMC alkylation method.
Conclusion and Future Outlook
Both reductive amination and alkylation with dimethyl carbonate are highly effective methods for the synthesis of 2-Fluoro-N-methylaniline, each with distinct advantages. The reductive amination protocol is a well-established, high-yielding process. In contrast, the use of dimethyl carbonate with a molecular sieve catalyst presents a greener, more selective, and operationally simpler alternative.
The development of transition metal-catalyzed N-methylation using methanol as a C1 source holds significant promise for further improving the atom economy and sustainability of this synthesis.[3] Future research will likely focus on developing robust and cost-effective catalysts for this transformation that can be applied to a wide range of aniline derivatives, including 2-fluoroaniline. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, purity, cost, safety, and environmental impact.
References
- 1. 2-Fluoro-N-methylaniline [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 7. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]
- 8. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-N-methylaniline Hydrochloride: A Guide for Laboratory Professionals
For researchers and chemists working at the forefront of drug development, the synthesis and handling of novel compounds are daily routines. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides an in-depth, procedural framework for the safe disposal of 2-Fluoro-N-methylaniline hydrochloride (CAS No. 114663-70-2), a halogenated aniline derivative.
While specific safety data for the hydrochloride salt is limited, comprehensive data for the free base, 2-Fluoro-N-methylaniline (CAS No. 1978-38-7), and the parent compound, Aniline hydrochloride, provide a robust foundation for establishing safe handling and disposal protocols.[1][2] The procedures outlined are functionally identical and reflect the highest standards of laboratory safety.
Section 1: Core Principles and Hazard Assessment
Understanding why a substance requires specific disposal procedures is fundamental to building a culture of safety. This compound is not a benign reagent; its hazard profile necessitates meticulous handling from acquisition to disposal.
Key Hazards:
-
Toxicity: Like many aniline derivatives, this compound is presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Aniline compounds can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia.[5]
-
Irritation: It is classified as a skin and eye irritant and may cause respiratory irritation.[2] Direct contact must be avoided at all times.
-
Combustibility: The compound is a combustible liquid/solid.[5] While not readily ignitable, it can burn, producing highly toxic and corrosive gases.
-
Hazardous Decomposition: Upon combustion, this molecule breaks down to produce poisonous gases, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[1][5] The formation of HF and HCl is a primary concern that dictates the ultimate disposal method.
The foundational principle for managing this waste is that it is a regulated hazardous waste . It must never be disposed of down the drain or in standard trash, as this can lead to severe environmental contamination and harm aquatic life.[2][3]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to prevent exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin absorption. Always inspect gloves before use.[6] |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields | Protects eyes from splashes. |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Chemically resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood | Prevents inhalation of dust or vapors. |
Section 3: Waste Characterization and Segregation
Properly classifying and segregating chemical waste is a legal requirement and a critical safety step to prevent dangerous reactions.
-
Chemical Classification: this compound is a halogenated organic compound . The presence of fluorine (a halogen) places it in this specific waste category. It must be segregated from non-halogenated organic waste to ensure it is sent to the correct disposal facility and to avoid unnecessarily increasing the disposal cost of non-halogenated streams.[7]
-
EPA Hazardous Waste Code Determination: Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be classified. While this specific compound is not individually listed, it falls under established categories:
-
Listed Waste: Aniline, the parent compound, is listed as a toxic waste with the EPA code U012 .[8][9] Discarded, unused this compound would likely carry this designation.
-
Characteristic Waste: Even if not considered a "U-listed" waste, any waste mixture containing this compound would need to be evaluated for hazardous characteristics.[10] Due to its toxicological profile, it would almost certainly be classified as a toxic waste (D-code) .
-
Your facility's Environmental Health & Safety (EHS) office will make the final determination, but you must treat it as a toxic, halogenated hazardous waste.
Section 4: Procedural Guide for Disposal
This protocol covers the disposal of the pure chemical and any contaminated materials.
Step 1: Container Preparation
-
Select a designated hazardous waste container that is clean, dry, and compatible with the chemical. A high-density polyethylene (HDPE) container is suitable.
-
The container must be clearly labeled. Affix your facility's hazardous waste tag and fill it out completely, including:
-
"Hazardous Waste"
-
Full Chemical Name: "Waste this compound"
-
List all components and concentrations if it is a mixture.
-
Hazard characteristics: "Toxic", "Irritant"
-
Accumulation Start Date.
-
Step 2: Transferring Chemical Waste
-
All transfers must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
If transferring a solid, use a dedicated scoop or spatula. For liquids, use a funnel to prevent spills.
-
Keep the waste container closed at all times, except when adding waste. This is a regulatory requirement and prevents the release of vapors.
Step 3: Disposal of Contaminated Labware and PPE
-
Empty Containers: The original product container is considered hazardous waste. Do not rinse it into the sink. It should be managed as part of the chemical waste stream.
-
Grossly Contaminated Items: Any paper towels, weigh boats, pipette tips, or gloves that are visibly contaminated with the chemical must be collected in a sealed, labeled bag or container for hazardous waste disposal.
-
Rinsate: If you must rinse contaminated glassware, the solvent used for rinsing (e.g., acetone, ethanol) must be collected as halogenated hazardous waste.
Step 4: Final Disposal Pathway
-
Once your waste container is ready for pickup (typically when 90% full), contact your institution's EHS or hazardous waste management office.
-
The only acceptable final disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility .[3]
-
Causality: Incineration is required to achieve complete thermal destruction of the toxic aniline ring structure. Crucially, the facility must be equipped with afterburners and scrubbers .[3] This is non-negotiable because the scrubbers are essential for neutralizing the acidic gases (HF and HCl) generated during combustion, preventing their release into the atmosphere.
Section 5: Emergency Spill Procedures
Accidents happen. A clear and immediate response is critical to mitigating risk.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area and prevent entry. If safe to do so, eliminate any nearby ignition sources.
-
Protect: Don appropriate PPE, including respiratory protection if vapors are significant and you are trained to do so.
-
Contain: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent.[2] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, per your institution's policy.
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical steps and decision points for the proper management of this compound waste.
Caption: Decision workflow for handling and disposing of 2-Fluoro-N-methylaniline HCl.
References
- 1. nj.gov [nj.gov]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. ANILINE HYDROCHLORIDE [training.itcilo.org]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. actenviro.com [actenviro.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 2-Fluoro-N-methylaniline hydrochloride
An indispensable guide to the safe handling of 2-Fluoro-N-methylaniline hydrochloride, this document furnishes laboratory personnel—from seasoned researchers to drug development professionals—with critical safety protocols and operational directives. Our focus is to empower you with the knowledge to manage this chemical with confidence, ensuring both personal safety and experimental integrity.
Understanding the Hazard: A Proactive Stance on Safety
This compound, a member of the aromatic amine family, presents hazards that command respect and meticulous handling. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Systemic effects may occur through inhalation, ingestion, or skin absorption.[4][5] While comprehensive toxicological data is not fully available for this specific compound, the known hazards of structurally similar anilines necessitate a cautious approach.[3] Adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory when handling this and other hazardous chemicals.[2][6][7][8][9]
Hazard Summary Table:
| Hazard Type | Description | GHS Classification |
| Skin Irritation | Causes skin irritation upon contact.[1][10] | Category 2 |
| Eye Irritation | Causes serious eye irritation.[1][10] | Category 2A |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][3] | Category 3 |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Not fully classified |
| Combustibility | Classified as a combustible liquid.[10] | Category 4 |
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is the most direct way to prevent exposure.
Engineering Controls: The Primary Barrier
All work involving the handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] Ensure the fume hood has a recent certification and that the sash is kept at the lowest possible height during operations. A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE) Selection
The following table outlines the minimum required PPE. It is crucial to inspect all PPE for damage or degradation before each use.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. These provide a seal around the eyes, offering superior protection from splashes compared to safety glasses.[11] |
| Face Shield | Wear a full-face shield in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance. | |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is required. Aromatic amines can be absorbed through the skin.[12] Due to conflicting data on nitrile's resistance to amines, a conservative approach is necessary.[13][14] • Inner Glove: Standard nitrile examination gloves. • Outer Glove: Heavy-duty butyl rubber or Viton™ gloves offer superior protection against aromatic solvents and are recommended for prolonged handling.[15][16] Always consult the glove manufacturer's specific chemical resistance chart. Change gloves immediately if contamination is suspected. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is mandatory. Cuffs should be snug around the wrist. |
| Chemical-Resistant Apron | For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. | |
| Respiratory Protection | Respirator (if required) | A respirator is not typically required when handling small quantities within a certified fume hood. However, if engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges is necessary.[3] All respirator use must be in accordance with a written respiratory protection program that includes fit testing and training, as per OSHA 29 CFR 1910.134.[6] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
References
- 1. aksci.com [aksci.com]
- 2. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 3. capotchem.com [capotchem.com]
- 4. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsrc [chemsrc.com]
- 5. cpachem.com [cpachem.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. fit.edu [fit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




